molecular formula C8H18O B3051185 5,5-Dimethyl-2-hexanol CAS No. 31841-77-7

5,5-Dimethyl-2-hexanol

Cat. No.: B3051185
CAS No.: 31841-77-7
M. Wt: 130.23 g/mol
InChI Key: NMSUCVXVCHZTEH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-hexanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-dimethylhexan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(9)5-6-8(2,3)4/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSUCVXVCHZTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334388
Record name 5,5-dimethyl-2-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31841-77-7
Record name 5,5-dimethyl-2-hexanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5,5-Dimethyl-2-hexanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and reactive characteristics of 5,5-Dimethyl-2-hexanol. The information is intended for use in research, chemical synthesis, and drug development applications where a thorough understanding of this secondary alcohol is required.

Chemical Structure and Identification

This compound is a branched-chain aliphatic alcohol. Its structure consists of a hexane (B92381) backbone with a hydroxyl group (-OH) at the second carbon position and two methyl groups at the fifth carbon position. This structure results in a chiral center at the carbon atom bonded to the hydroxyl group.

dot graph G { layout="neato"; node [shape=plaintext]; bgcolor="#FFFFFF";

// Atom nodes C1 [label="CH₃", pos="0,0!", fontcolor="#202124"]; C2 [label="CH", pos="1.5,0.75!", fontcolor="#202124"]; C3 [label="CH₂", pos="3,0!", fontcolor="#202124"]; C4 [label="CH₂", pos="4.5,0.75!", fontcolor="#202124"]; C5 [label="C", pos="6,0!", fontcolor="#202124"]; C6 [label="CH₃", pos="7.5,0.75!", fontcolor="#202124"]; C7 [label="CH₃", pos="6,-1.5!", fontcolor="#202124"]; O [label="OH", pos="1.5,2.25!", fontcolor="#EA4335"];

// Bond edges edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C5 -- C7; C2 -- O; } Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 5,5-dimethylhexan-2-ol
CAS Number 31841-77-7
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
InChI InChI=1S/C8H18O/c1-7(9)5-6-8(2,3)4/h7,9H,5-6H2,1-4H3
InChIKey NMSUCVXVCHZTEH-UHFFFAOYSA-N
SMILES CC(O)CCC(C)(C)C

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for handling, storage, and application in various experimental setups.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Boiling Point 166 °C[1]
Refractive Index (n_D²⁰) 1.421[1]
Molecular Weight 130.2279 g/mol [2]
XLogP3-AA 2.4[3]
Topological Polar Surface Area 20.2 Ų[3]
Complexity 71.1[3]

Spectroscopic Data (Predicted)

While experimental spectra are available through databases, this section provides predicted data based on the chemical structure, which is useful for preliminary identification.

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Type Predicted Peaks/Signals
¹H NMR (CDCl₃) δ ~3.8 ppm (m, 1H, CH-OH), δ ~1.4-1.6 ppm (m, 2H, CH₂), δ ~1.2-1.4 ppm (m, 2H, CH₂), δ ~1.1 ppm (d, 3H, CH₃-CH), δ ~0.9 ppm (s, 9H, C(CH₃)₃)
¹³C NMR (CDCl₃) δ ~68 ppm (CH-OH), δ ~40 ppm (CH₂), δ ~31 ppm (C(CH₃)₃), δ ~30 ppm (CH₃), δ ~24 ppm (CH₂), δ ~23 ppm (CH₃-CH)
IR Spectroscopy ~3350 cm⁻¹ (broad, O-H stretch), ~2960 cm⁻¹ (strong, C-H stretch), ~1470 cm⁻¹ (C-H bend), ~1100 cm⁻¹ (C-O stretch)
Mass Spectrometry Molecular Ion (M⁺): m/z 130. Common fragments: m/z 115 (M-15, loss of CH₃), m/z 112 (M-18, loss of H₂O), m/z 73 (cleavage at C2-C3), m/z 57 (tert-butyl cation), m/z 45 (CH₃CHOH⁺).[4][5] The molecular ion peak is expected to be of low intensity or absent.[6][7]

Experimental Protocols

The following sections detail generalized experimental protocols that are applicable to this compound for its synthesis, analysis, and common reactions.

This protocol describes a plausible synthesis route for this compound starting from 1-bromo-3,3-dimethylbutane (B154914) and acetaldehyde (B116499).[8][9][10]

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Aldehyde cluster_2 Work-up and Purification A 1-bromo-3,3-dimethylbutane + Mg turnings in dry ether C Reaction Mixture A->C Addition B Acetaldehyde in dry ether B->C D Aqueous acid work-up (e.g., NH₄Cl solution) C->D E Extraction with ether D->E F Drying and Solvent Evaporation E->F G Purification by Distillation F->G H This compound G->H

Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1-bromo-3,3-dimethylbutane in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is gently refluxed until the magnesium is consumed.

  • Reaction with Acetaldehyde: The Grignard reagent is cooled in an ice bath, and a solution of acetaldehyde in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to proceed at room temperature for a few hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.

Secondary alcohols can be oxidized to ketones using various oxidizing agents. A common laboratory-scale method involves the use of pyridinium (B92312) chlorochromate (PCC).

Methodology:

  • A solution of this compound in dichloromethane (B109758) is added to a suspension of PCC in dichloromethane.

  • The mixture is stirred at room temperature and the reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of silica (B1680970) gel to remove the chromium salts.

  • The solvent is evaporated to yield the crude 5,5-Dimethyl-2-hexanone, which can be further purified by distillation or chromatography.

The esterification of this compound with a carboxylic acid, such as acetic acid, can be achieved through Fischer esterification, which is an acid-catalyzed equilibrium reaction.[11][12][13]

Methodology:

  • This compound is mixed with an excess of acetic acid and a catalytic amount of a strong acid (e.g., sulfuric acid).

  • The mixture is heated to reflux. To drive the equilibrium towards the product, water can be removed using a Dean-Stark apparatus.

  • After the reaction is complete, the mixture is cooled, and the excess acid is neutralized with a base (e.g., sodium bicarbonate solution).

  • The ester is extracted with an organic solvent, washed, dried, and purified by distillation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: [14][15][16][17]

  • Sample Preparation: Dissolve 5-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer. A D₂O shake can be performed to confirm the hydroxyl proton signal.[15]

Infrared (IR) Spectroscopy: [18][19][20][21]

  • Sample Preparation: For a liquid sample, a spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS): [4][5][6][7][22][23]

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS) for separation from impurities.

  • Ionization: Electron Impact (EI) is a common ionization method for this type of molecule.

  • Analysis: The resulting mass spectrum will show the molecular ion (if stable enough) and a characteristic fragmentation pattern.

Biological Activity and Signaling Pathways

There is currently no significant scientific literature available to suggest that this compound is involved in any specific biological signaling pathways or possesses notable pharmacological activity. Its primary relevance in a drug development context would be as a synthetic intermediate or a starting material for the synthesis of more complex, biologically active molecules.

Safety Information

Disclaimer: This document is intended for informational purposes for qualified professionals. The experimental protocols are generalized and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

A Technical Guide to the Physical Properties of 5,5-Dimethylhexan-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the known physical and chemical properties of 5,5-dimethylhexan-2-ol (CAS No: 31841-77-7). The information presented is compiled from publicly available databases and literature. It should be noted that while computed data for this compound is available, extensive experimental values for key physical properties such as boiling and melting points are not widely reported in the public domain.

Physicochemical Properties

The properties of 5,5-dimethylhexan-2-ol are summarized below. The data is a combination of experimentally derived values and computationally predicted properties from established chemical databases.

PropertyValueData TypeSource
Molecular Formula C₈H₁₈O---[1][2]
Molecular Weight 130.23 g/mol Computed[1]
IUPAC Name 5,5-dimethylhexan-2-ol---[1]
CAS Registry Number 31841-77-7---[1][2]
Coefficient of Thermal Expansion (@ 25°C) 0.00066026 (1/°C)Experimental[3]
XLogP3-AA 2.4Computed[1]
Hydrogen Bond Donor Count 1Computed[1]
Hydrogen Bond Acceptor Count 1Computed[1]
Rotatable Bond Count 3Computed[1]
Exact Mass 130.135765193 DaComputed[1]
Topological Polar Surface Area 20.2 ŲComputed[1]
Complexity 71.1Computed[1]

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid organic compound such as 5,5-dimethylhexan-2-ol is typically determined via distillation.

  • Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: The round-bottom flask is charged with the 5,5-dimethylhexan-2-ol sample and a few boiling chips to ensure smooth boiling.

  • Heating: The flask is gently heated using a heating mantle.

  • Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the Claisen adapter leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

  • Data Recording: The temperature is recorded when it stabilizes during a steady distillation rate (i.e., when vapor is condensing and dripping into the receiving flask at a constant rate). This stable temperature is the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

The density of a liquid can be accurately measured using a pycnometer (specific gravity bottle).

  • Pycnometer Preparation: The pycnometer is thoroughly cleaned, dried, and its empty mass is accurately weighed (m₁).

  • Filling with Water: The pycnometer is filled with distilled water of a known temperature (e.g., 20°C) and weighed again (m₂). The mass of the water is (m₂ - m₁).

  • Filling with Sample: The pycnometer is emptied, dried completely, and then filled with 5,5-dimethylhexan-2-ol at the same temperature. It is weighed for a third time (m₃). The mass of the sample is (m₃ - m₁).

  • Calculation: The density (ρ) of the sample is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water where ρ_water is the known density of water at the experimental temperature.

Determination of Solubility

A general protocol to determine the qualitative or quantitative solubility of 5,5-dimethylhexan-2-ol in a solvent (e.g., water, ethanol).

  • Solvent Preparation: A known volume of the chosen solvent (e.g., 10 mL) is placed in a test tube or beaker at a controlled temperature.

  • Solute Addition: A small, pre-weighed amount of 5,5-dimethylhexan-2-ol is added to the solvent.

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure maximum dissolution.

  • Observation: The solution is observed for any undissolved solute. If the solution is clear, the compound is soluble at that concentration.

  • Saturation Point (for quantitative analysis): The process is repeated by adding small, known quantities of the solute until the saturation point is reached (i.e., a persistent precipitate or cloudiness is observed). The total mass of solute dissolved in the known volume of solvent is then used to calculate the solubility, often expressed in g/100 mL or mol/L.

Logical Workflow: Synthesis

A common and logical method for the synthesis of a secondary alcohol like 5,5-dimethylhexan-2-ol is the reduction of the corresponding ketone, 5,5-dimethylhexan-2-one. This reaction is typically achieved with a mild reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol.

SynthesisWorkflow ketone 5,5-Dimethylhexan-2-one (Precursor) alcohol 5,5-Dimethylhexan-2-ol (Product) ketone->alcohol Reduction reagents Reducing Agent (e.g., NaBH₄) Solvent (e.g., Ethanol) reagents->ketone

Logical workflow for the synthesis of 5,5-dimethylhexan-2-ol.

References

An In-depth Technical Guide to 5,5-Dimethyl-2-hexanol (CAS 31841-77-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5,5-Dimethyl-2-hexanol (CAS 31841-77-7), a chiral secondary alcohol. It details the compound's physicochemical properties, spectroscopic data, synthesis and purification protocols, and safety and toxicological information. This document is intended to serve as a valuable resource for researchers and professionals in organic synthesis, medicinal chemistry, and drug development by consolidating key technical information and outlining experimental methodologies.

Chemical and Physical Properties

This compound is a branched-chain aliphatic alcohol. Its structure consists of a hexane (B92381) backbone with a hydroxyl group at the second carbon and two methyl groups at the fifth carbon. The presence of a stereocenter at the C2 position means that it exists as a pair of enantiomers, (R)- and (S)-5,5-dimethyl-2-hexanol.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 31841-77-7[1]
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [2]
IUPAC Name 5,5-dimethylhexan-2-ol[2]
Boiling Point 166 °C
Refractive Index 1.421
Density (Not available)
Solubility (Not available)

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of expected spectral data.

Table 2: Spectroscopic Data of this compound

Technique Key Features
¹H NMR Data not available in search results.
¹³C NMR Data not available in search results.
FTIR (Vapor) Data available on PubChem.[2]
Mass Spec (GC-MS) Data available on PubChem.[2]

Synthesis and Purification

The synthesis of this compound can be achieved through established organic chemistry methodologies, primarily via Grignard reactions or the reduction of the corresponding ketone. The synthesis of chiral alcohols is a critical aspect of modern pharmaceutical development.[3][4][5][6][7]

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes a general procedure for the synthesis of a secondary alcohol, which can be adapted for this compound by using the appropriate Grignard reagent and aldehyde. For the synthesis of this compound, one could react 4,4-dimethylpentanal (B3058898) with methylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Methyl iodide

  • 4,4-dimethylpentanal

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a solution of methyl iodide in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated by gentle warming and is characterized by the disappearance of the magnesium and the formation of a cloudy grey solution.

  • Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Add a solution of 4,4-dimethylpentanal in anhydrous diethyl ether dropwise from the dropping funnel, maintaining a gentle reflux. After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

G cluster_synthesis Synthesis Workflow start Start: Reagents grignard 1. Grignard Reagent Formation start->grignard reaction 2. Reaction with Aldehyde grignard->reaction workup 3. Aqueous Work-up reaction->workup purification 4. Purification (Distillation) workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Ketone Reduction

An alternative route involves the reduction of the corresponding ketone, 5,5-dimethyl-2-hexanone. This method is particularly useful for achieving high stereoselectivity when using chiral reducing agents.

Materials:

  • 5,5-Dimethyl-2-hexanone

  • Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

  • Methanol (B129727) or Ethanol (for NaBH₄) or Diethyl ether/THF (for LiAlH₄)

  • Dilute aqueous acid (e.g., HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5,5-dimethyl-2-hexanone in the appropriate solvent (e.g., methanol for NaBH₄). Cool the solution in an ice bath.

  • Reduction: Slowly add the reducing agent (e.g., NaBH₄) portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Work-up: Carefully quench the reaction by the slow addition of water, followed by dilute aqueous acid. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solution under reduced pressure. The crude alcohol can be purified by column chromatography or distillation.

G cluster_reduction Ketone Reduction Workflow ketone Start: 5,5-Dimethyl-2-hexanone reduction 1. Reduction with NaBH4 or LiAlH4 ketone->reduction quench 2. Quenching and Acidic Work-up reduction->quench extraction 3. Extraction quench->extraction purification 4. Purification extraction->purification alcohol Final Product: This compound purification->alcohol

Caption: Workflow for the synthesis via ketone reduction.

Applications in Research and Drug Development

Chiral alcohols are crucial building blocks in the synthesis of pharmaceuticals and other bioactive molecules.[3][5] Their stereochemistry often plays a pivotal role in their biological activity. While specific applications for this compound are not extensively documented in the available literature, its structure as a chiral secondary alcohol makes it a potential candidate for use as a chiral auxiliary or as a synthon in the development of new chemical entities.[8][9]

For instance, chiral secondary alcohols are precursors to a variety of drugs, including antidepressants like Prozac and cardiovascular medications like isoproterenol.[3] The synthesis of single-enantiomer drugs is of paramount importance in the pharmaceutical industry to enhance efficacy and minimize side effects.

Safety and Toxicology

Detailed toxicological data for this compound is limited. However, information on related C8 alcohols provides some guidance on its potential hazards. Generally, C8 alcohols have a low order of acute toxicity.[10]

Handling and Safety Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or in a chemical fume hood.

  • Keep away from heat, sparks, and open flames.

  • Store in a tightly closed container in a cool, dry place.

Toxicological Profile (General for C8 Alcohols):

  • Acute Oral Toxicity: Generally low.[10]

  • Dermal Toxicity: Generally low.[10]

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Genotoxicity: The long-chain alcohols category, which includes C8 alcohols, is generally considered to have low genotoxic potential.[10]

Further toxicological studies would be necessary to establish a comprehensive safety profile for this compound.

Conclusion

This compound is a chiral secondary alcohol with potential applications in organic synthesis and drug discovery. This guide has summarized its key properties, provided general synthetic protocols, and outlined safety considerations. Further research is needed to fully elucidate its spectroscopic characteristics, explore its utility as a chiral building block, and establish a detailed toxicological profile. This document serves as a foundational resource to aid researchers in their work with this compound.

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 5,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers and chirality of 5,5-dimethyl-2-hexanol, a chiral secondary alcohol. This document details the molecule's stereochemistry, methods for the synthesis of its enantiomers, and protocols for their analytical separation and characterization.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the second carbon atom (C2), the carbon to which the hydroxyl group is attached. This tetrahedral carbon is bonded to four different substituents: a hydrogen atom, a hydroxyl group, a methyl group, and a 3,3-dimethylbutyl group. Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated as (R)-5,5-dimethyl-2-hexanol and (S)-5,5-dimethyl-2-hexanol.

dot

Caption: Enantiomers of this compound.

Physicochemical Properties of this compound Stereoisomers

PropertyValue (for Racemic Mixture)Reference
Molecular FormulaC₈H₁₈O[1]
Molecular Weight130.23 g/mol [1]
Boiling Point166 °C[2]
Refractive Index (n_D)1.421[2]
Specific Rotation ([α]ᵥ²⁰)
(R)-5,5-dimethyl-2-hexanolNot Reported
(S)-5,5-dimethyl-2-hexanolNot Reported

Synthesis of this compound Enantiomers

The enantioselective synthesis of (R)- and (S)-5,5-dimethyl-2-hexanol is most commonly achieved through the asymmetric reduction of the prochiral precursor, 5,5-dimethyl-2-hexanone.[3]

Synthesis of the Precursor: 5,5-Dimethyl-2-hexanone

5,5-Dimethyl-2-hexanone can be synthesized via the reaction of an appropriate organometallic reagent with a carboxylic acid derivative. A detailed protocol is outlined below.

Experimental Protocol: Synthesis of 5,5-Dimethyl-2-hexanone

  • Reaction: Grignard reaction between t-butylmagnesium chloride and acetyl chloride.

  • Reagents:

    • t-Butyl chloride

    • Magnesium turnings

    • Anhydrous diethyl ether

    • Acetyl chloride

    • Saturated aqueous ammonium (B1175870) chloride solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Prepare t-butylmagnesium chloride by adding a solution of t-butyl chloride in anhydrous diethyl ether to magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Cool the Grignard reagent to -78 °C (dry ice/acetone bath).

    • Slowly add a solution of acetyl chloride in anhydrous diethyl ether to the cooled Grignard reagent with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by distillation to yield 5,5-dimethyl-2-hexanone.

Enantioselective Reduction of 5,5-Dimethyl-2-hexanone

The Corey-Bakshi-Shibata (CBS) reduction is a highly effective method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. This method utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the reduction by a borane (B79455) reagent.

dot

CBS_Reduction_Workflow cluster_synthesis Enantioselective Synthesis of this compound ketone 5,5-Dimethyl-2-hexanone reaction Corey-Bakshi-Shibata (CBS) Reduction ketone->reaction reagents Borane (e.g., BH3·THF) Chiral Oxazaborolidine Catalyst (R)- or (S)-CBS Catalyst reagents->reaction product Enantiomerically Enriched (R)- or (S)-5,5-Dimethyl-2-hexanol reaction->product Chiral_GC_Workflow cluster_analysis Chiral GC Analysis Workflow sample Racemic or Enantioenriched This compound gc Gas Chromatograph (with Chiral Column) sample->gc separation Separation of Enantiomers gc->separation detection Detector (FID) separation->detection chromatogram Chromatogram with Separated Enantiomer Peaks detection->chromatogram

References

Solubility Profile of 5,5-Dimethyl-2-hexanol in Common Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5,5-Dimethyl-2-hexanol

This compound is a branched-chain alcohol with the chemical formula C8H18O.[1][2][3] Its structure, featuring a hydroxyl (-OH) group and a bulky tert-butyl group, significantly influences its physicochemical properties, including its solubility in various organic solvents. The polarity imparted by the hydroxyl group allows for hydrogen bonding, while the nonpolar alkyl chain dictates its interaction with nonpolar solvents.[4] Understanding the solubility of this compound is critical for its application in chemical synthesis, formulation development, and various research settings.

Physicochemical Properties of this compound and a Structural Isomer:

PropertyThis compound2,5-Dimethyl-2-hexanol (Structural Isomer)
Molecular Formula C8H18O[1][2][3]C8H18O[5][6]
Molecular Weight 130.23 g/mol [1][2][3]130.23 g/mol [5][6]
Boiling Point Not Available157.9 °C at 760 mmHg[6]
Density Not Available0.821 g/cm³[6]
General Solubility Not AvailableSoluble in organic solvents with limited solubility in water.[5]

Expected Solubility in Common Organic Solvents

The solubility of an alcohol is determined by the balance between its polar hydroxyl group and its nonpolar hydrocarbon chain. For this compound, the eight-carbon chain suggests a significant nonpolar character. However, the branching in the alkyl chain can increase its solubility in certain solvents compared to its straight-chain isomer, 1-octanol.[7] This is because branching reduces the surface area of the nonpolar part, decreasing intermolecular van der Waals forces and allowing solvent molecules to interact more readily with the hydroxyl group.[7]

Expected Solubility Profile:

Solvent ClassCommon ExamplesExpected Solubility of this compoundRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The hydroxyl group of this compound can both donate and accept hydrogen bonds, leading to favorable interactions with protic solvents. Shorter-chain alcohols are expected to be good solvents.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF), AcetonitrileModerate to High These solvents can accept hydrogen bonds from the hydroxyl group of the alcohol. The dipole-dipole interactions between the solvent and the alcohol's hydroxyl group, along with dispersion forces with the alkyl chain, will facilitate dissolution.
Nonpolar Hexane, Toluene, Diethyl EtherModerate to High The significant nonpolar character of the C8 alkyl chain will lead to good solubility in nonpolar solvents through London dispersion forces. Diethyl ether is expected to be a particularly good solvent due to its ability to accept hydrogen bonds.
Water Low to Limited While the hydroxyl group can form hydrogen bonds with water, the long, nonpolar hydrocarbon chain is hydrophobic and will limit its solubility in water.[8] Generally, alcohols with more than four to five carbons have limited water solubility.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many applications. The following are standard methodologies for quantifying the solubility of an alcohol in an organic solvent.[9]

3.1. Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation: A known excess amount of this compound is added to a sealed vial containing a measured volume of the chosen organic solvent.

  • Equilibration: The vial is agitated (e.g., using a shaker) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand undisturbed at a constant temperature until any undissolved solute has settled, leaving a saturated solution.

  • Sampling and Analysis: A sample of the clear, saturated supernatant is carefully withdrawn.

  • Quantification: The concentration of this compound in the sample is determined using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[9] This concentration represents the solubility of the compound in that solvent at that temperature.

3.2. Cloud Point Titration

This method is useful for determining the solubility limit and can be faster than the shake-flask method.[10]

Methodology:

  • Setup: A known volume or weight of the solvent is placed in a jacketed vessel with a stirrer and a temperature controller. The solution should be clear.

  • Titration: this compound is slowly added to the vigorously stirred solvent in a dropwise manner, similar to a titration.[10]

  • Observation: The addition is continued until the solution becomes persistently cloudy or turbid. This is known as the "cloud point" and indicates that the solubility limit has been exceeded and a second phase is beginning to form.[10]

  • Quantification: The amount of alcohol added to reach the cloud point is recorded. This allows for the calculation of the solubility at that specific temperature. It is important to note that temperature can significantly affect solubility.[10]

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to known volume of solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 Start Equilibration analysis1 Allow phases to separate equil1->analysis1 End Equilibration analysis2 Withdraw aliquot of saturated solution analysis1->analysis2 analysis3 Quantify concentration (e.g., via GC/HPLC) analysis2->analysis3 result Solubility Data analysis3->result

Caption: Workflow for Solubility Determination via Shake-Flask Method.

solubility_factors cluster_properties Molecular Properties cluster_solvents Solvent Types cluster_solubility Resulting Solubility compound This compound polar_group Polar -OH Group (Hydrogen Bonding) compound->polar_group nonpolar_chain Nonpolar Branched C8 Chain (Van der Waals Forces) compound->nonpolar_chain polar_solvent Polar Solvents (e.g., Ethanol, Acetone) polar_group->polar_solvent Favors interaction with nonpolar_solvent Nonpolar Solvents (e.g., Hexane, Toluene) nonpolar_chain->nonpolar_solvent Favors interaction with low_solubility Low Solubility in Water nonpolar_chain->low_solubility Dominates in high_solubility High Solubility polar_solvent->high_solubility nonpolar_solvent->high_solubility

Caption: Factors Influencing the Solubility of this compound.

References

Synthesis and Discovery of 5,5-Dimethylhexan-2-ol: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and discovery of the secondary alcohol, 5,5-dimethylhexan-2-ol. The document details the primary synthetic routes, experimental methodologies, and available physicochemical data. This information is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

5,5-Dimethylhexan-2-ol is a chiral secondary alcohol with the molecular formula C8H18O. Its structure features a hexyl chain with a hydroxyl group at the second position and a bulky tert-butyl group at the fifth position. This substitution pattern imparts specific steric and electronic properties that make it an interesting, albeit not extensively studied, building block in organic synthesis. While its direct applications in drug development are not widely documented, the synthesis of such chiral alcohols is of significant interest for the preparation of more complex molecules with potential biological activity.

Discovery

The initial discovery and first reported synthesis of 5,5-dimethylhexan-2-ol are not well-documented in readily available scientific literature. It is likely that this compound was first synthesized and characterized as part of broader studies on the synthesis and properties of aliphatic alcohols or through systematic investigations of Grignard reactions with various aldehydes and ketones. Without a landmark discovery paper, its emergence into the chemical landscape appears to be a result of the logical extension of established synthetic methodologies.

Synthetic Methodologies

The preparation of 5,5-dimethylhexan-2-ol is primarily achieved through two well-established synthetic strategies: the Grignard reaction and the reduction of the corresponding ketone.

Grignard Reaction

The Grignard reaction offers a versatile and widely used method for the formation of carbon-carbon bonds and is particularly well-suited for the synthesis of secondary alcohols. For 5,5-dimethylhexan-2-ol, two main retrosynthetic disconnections are viable:

  • Route A: Reaction of a methylmagnesium halide with 4,4-dimethylpentanal (B3058898).

  • Route B: Reaction of a 4,4-dimethylpentylmagnesium halide with formaldehyde.

Route A is generally more practical due to the commercial availability and stability of the starting materials.

Experimental Protocol: Grignard Reaction of Methylmagnesium Iodide with 4,4-Dimethylpentanal

A general, representative protocol for this synthesis is as follows:

  • Preparation of Methylmagnesium Iodide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents). Add a crystal of iodine to activate the magnesium surface. Slowly add a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether to the magnesium suspension under a nitrogen atmosphere. The reaction is typically initiated with gentle heating, and the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Reaction with 4,4-Dimethylpentanal: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Add a solution of 4,4-dimethylpentanal (1.0 equivalent) in anhydrous diethyl ether dropwise to the Grignard reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution at 0 °C. Transfer the resulting mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude 5,5-dimethylhexan-2-ol.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel.

Reduction of 5,5-Dimethylhexan-2-one (B1278867)

Another common and efficient method for the synthesis of 5,5-dimethylhexan-2-ol is the reduction of its corresponding ketone, 5,5-dimethylhexan-2-one. Catalytic hydrogenation is a preferred method for this transformation due to its high efficiency and clean reaction profile.

Experimental Protocol: Catalytic Hydrogenation of 5,5-Dimethylhexan-2-one

A typical procedure for the catalytic hydrogenation is as follows:

  • Reaction Setup: In a hydrogenation vessel, dissolve 5,5-dimethylhexan-2-one (1.0 equivalent) in a suitable solvent, such as ethanol (B145695) or ethyl acetate. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 1-5 atm) and stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC or gas chromatography (GC).

  • Work-up and Isolation: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude 5,5-dimethylhexan-2-ol. If necessary, the product can be further purified by distillation or column chromatography.

Data Presentation

Table 1: Physicochemical Properties of 5,5-Dimethylhexan-2-ol

PropertyValueReference
Molecular FormulaC8H18O[1]
Molecular Weight130.23 g/mol [1]
CAS Number31841-77-7[2]
AppearanceColorless liquid (predicted)
Boiling PointNot reported
DensityNot reported
SolubilitySoluble in organic solvents

Table 2: Summary of Synthetic Routes and Precursors

Synthetic RoutePrecursorsKey Reagents
Grignard Reaction4,4-Dimethylpentanal, Methylmagnesium halideMagnesium, Methyl halide, Diethyl ether
Ketone Reduction5,5-Dimethylhexan-2-oneH2, Pd/C

Mandatory Visualizations

Synthesis_of_5_5_dimethylhexan_2_ol cluster_grignard Grignard Reaction Pathway cluster_reduction Ketone Reduction Pathway 4,4-Dimethylpentanal 4,4-Dimethylpentanal Intermediate_Alkoxide Intermediate Alkoxide 4,4-Dimethylpentanal->Intermediate_Alkoxide + Methylmagnesium_Iodide CH3MgI Methylmagnesium_Iodide->Intermediate_Alkoxide 5,5-Dimethylhexan-2-ol_G 5,5-Dimethylhexan-2-ol Intermediate_Alkoxide->5,5-Dimethylhexan-2-ol_G Aqueous Workup 5,5-Dimethylhexan-2-one 5,5-Dimethylhexan-2-one 5,5-Dimethylhexan-2-ol_R 5,5-Dimethylhexan-2-ol 5,5-Dimethylhexan-2-one->5,5-Dimethylhexan-2-ol_R H2, Pd/C

Caption: Synthetic pathways to 5,5-dimethylhexan-2-ol.

Experimental_Workflow cluster_grignard_flow Grignard Synthesis Workflow cluster_reduction_flow Reduction Synthesis Workflow start_g Prepare CH3MgI react_g React with 4,4-dimethylpentanal start_g->react_g workup_g Aqueous Workup (NH4Cl) react_g->workup_g purify_g Purification (Distillation/Chromatography) workup_g->purify_g product_g 5,5-Dimethylhexan-2-ol purify_g->product_g start_r Dissolve 5,5-dimethylhexan-2-one react_r Hydrogenate with H2/Pd-C start_r->react_r workup_r Filter catalyst react_r->workup_r purify_r Purification (Distillation/Chromatography) workup_r->purify_r product_r 5,5-Dimethylhexan-2-ol purify_r->product_r

Caption: Experimental workflows for the synthesis of 5,5-dimethylhexan-2-ol.

Conclusion

The synthesis of 5,5-dimethylhexan-2-ol can be reliably achieved through established organic chemistry methodologies, namely the Grignard reaction and the reduction of the corresponding ketone. While detailed experimental data and information regarding its discovery are sparse in the literature, the general protocols provided in this guide offer a solid foundation for its preparation in a laboratory setting. Further research into the specific properties and potential applications of this chiral alcohol may reveal its utility as a valuable intermediate in the development of novel chemical entities.

References

In-depth Technical Guide: Potential Biological Activity of 5,5-Dimethyl-2-hexanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature, patent databases, and academic repositories have revealed no publicly available data on the biological activity of 5,5-Dimethyl-2-hexanol or its derivatives. The following guide is a structured template designed to meet the user's specified format. The experimental data, protocols, and pathways presented herein are adapted from research on other, structurally distinct compounds and are provided for illustrative purposes only. The information in this document does not reflect the actual biological properties of this compound derivatives.

Introduction

This compound is a branched-chain aliphatic alcohol. The introduction of various functional groups to this scaffold could potentially yield derivatives with a range of biological activities. The lipophilic nature of the hexyl chain, combined with the steric hindrance provided by the gem-dimethyl group at the 5-position, may influence how these derivatives interact with biological targets. This guide outlines a hypothetical framework for the investigation of the cytotoxic and antimicrobial properties of such derivatives, based on established methodologies in drug discovery and development.

Hypothetical Biological Activities and Data

The potential biological activities of novel chemical entities are typically first assessed using in vitro assays. This section presents hypothetical data for cytotoxic and antimicrobial activities, formatted as requested.

Cytotoxic Activity

The cytotoxicity of hypothetical this compound derivatives could be evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%, is a standard metric for cytotoxicity.

Table 1: Hypothetical Cytotoxic Activity of this compound Derivatives

Derivative IDFunctional Group ModificationCell LineIC50 (µM)
DMH-001Ester (Acetate)A549 (Lung Carcinoma)> 100
DMH-002Ether (Benzyl)MCF-7 (Breast Adenocarcinoma)75.2
DMH-003Amine (Dimethylamino)HeLa (Cervical Cancer)42.8
DMH-004Thioether (Phenylthio)U-87 MG (Glioblastoma)21.5
Antimicrobial Activity

The antimicrobial potential of these derivatives could be assessed against a range of pathogenic bacteria and fungi. Key parameters include the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death.

Table 2: Hypothetical Antimicrobial Activity of this compound Derivatives

Derivative IDTest OrganismMIC (µg/mL)MBC (µg/mL)
DMH-005Staphylococcus aureus (ATCC 29213)64128
DMH-006Escherichia coli (ATCC 25922)128>256
DMH-007Candida albicans (ATCC 90028)3264
DMH-008Pseudomonas aeruginosa (ATCC 27853)>256>256

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of biological data. The following are representative methodologies for the assays mentioned above.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Broth Microdilution for Antimicrobial Susceptibility Testing

This method is used to determine the MIC of an antimicrobial agent.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid medium. The lowest concentration of the agent that inhibits visible growth after a defined incubation period is the MIC.

Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

  • MBC Determination (Optional): To determine the MBC, subculture aliquots from the wells with no visible growth onto an appropriate agar (B569324) medium. The MBC is the lowest concentration that shows no growth on the agar plate after incubation.

Visualizations

Diagrams are essential for illustrating complex relationships and workflows. The following are examples created using the DOT language for Graphviz.

Hypothetical Signaling Pathway for Cytotoxicity

This diagram illustrates a potential mechanism by which a derivative could induce apoptosis.

DMH-004 DMH-004 Receptor_Binding Receptor Binding DMH-004->Receptor_Binding Binds to cell surface receptor Kinase_Activation Kinase Activation Receptor_Binding->Kinase_Activation Initiates signaling Caspase_Cascade Caspase Cascade Kinase_Activation->Caspase_Cascade Activates Apoptosis Apoptosis Caspase_Cascade->Apoptosis Executes

Caption: Hypothetical apoptotic pathway initiated by a this compound derivative.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the steps involved in screening compounds for cytotoxic activity.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Maintain Cell Lines Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Solubilization Dissolve Derivatives in DMSO Compound_Addition Add Serial Dilutions of Compounds Compound_Solubilization->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate for 48h Compound_Addition->Incubation MTT_Reagent Add MTT Reagent Incubation->MTT_Reagent Read_Plate Measure Absorbance MTT_Reagent->Read_Plate Calculate_Viability Calculate % Viability Read_Plate->Calculate_Viability Determine_IC50 Determine IC50 Values Calculate_Viability->Determine_IC50

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Conclusion

While there is currently no available research on the biological activities of this compound derivatives, this guide provides a comprehensive and structured framework for how such an investigation could be designed, executed, and reported. The methodologies and data presentation formats are based on established practices in the fields of pharmacology and drug discovery. Future research into this novel chemical space may reveal derivatives with significant therapeutic potential.

The Chemical Reactivity of the Hydroxyl Group in 5,5-Dimethyl-2-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the hydroxyl group in 5,5-Dimethyl-2-hexanol. The presence of a bulky tert-butyl group in close proximity to the secondary alcohol functionality significantly influences its reaction pathways and kinetics. This document outlines key reactions, including oxidation, esterification, and dehydration, with a focus on methodologies suitable for this sterically hindered secondary alcohol.

Structural Considerations and General Reactivity

This compound possesses a secondary hydroxyl group on the second carbon of a six-carbon chain. The most notable structural feature is the C5,5-dimethyl substitution (a tert-butyl group), which creates significant steric hindrance around the reaction center. This steric bulk impedes the approach of reagents and can influence the stability of intermediates, thereby dictating the preferred reaction mechanisms and conditions.

Oxidation of the Hydroxyl Group

The oxidation of this compound to its corresponding ketone, 5,5-Dimethyl-2-hexanone, requires reagents that can overcome the steric hindrance. While strong oxidizing agents can be effective, milder, more selective methods are often preferred to avoid side reactions.

Swern Oxidation

The Swern oxidation is a highly effective method for oxidizing sterically hindered alcohols under mild conditions.[1][2] This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534).

Reaction Mechanism:

Swern_Oxidation cluster_activation DMSO Activation cluster_oxidation Alcohol Oxidation DMSO DMSO Activated_Complex Activated Complex DMSO->Activated_Complex Reacts with Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Activated_Complex Alkoxysulfonium_Salt Alkoxysulfonium Salt Activated_Complex->Alkoxysulfonium_Salt + Alcohol Alcohol This compound Alcohol->Alkoxysulfonium_Salt Ylide Sulfur Ylide Alkoxysulfonium_Salt->Ylide + Triethylamine Ketone 5,5-Dimethyl-2-hexanone Ylide->Ketone Elimination

Swern Oxidation Mechanism
TEMPO-Mediated Oxidation

2,2,6,6-Tetrachloro-1-piperidinyloxy (TEMPO) is a stable radical that, in the presence of a co-oxidant such as sodium hypochlorite, can catalytically oxidize alcohols. This method is also effective for hindered alcohols.

Quantitative Data for Oxidation of Analogous Hindered Alcohols
ReactionSubstrateReagentConditionsYield (%)Reference
Swern Oxidation3,3-Dimethyl-2-butanol(COCl)₂, DMSO, Et₃NCH₂Cl₂, -78 °C to rt>95Generic Protocol
TEMPO Oxidation3,3-Dimethyl-1-butanolTEMPO, NaOCl, KBrCH₂Cl₂/H₂O, 0 °C80[3]

Note: Data for 3,3-Dimethyl-2-butanol and 3,3-Dimethyl-1-butanol are used as analogs due to the lack of specific data for this compound.

Experimental Protocol: Swern Oxidation of this compound

Swern_Workflow Start Start Prep_Oxalyl Prepare solution of oxalyl chloride in CH2Cl2 at -78 °C Start->Prep_Oxalyl Add_DMSO Add DMSO solution dropwise Prep_Oxalyl->Add_DMSO Stir_1 Stir for 10 min Add_DMSO->Stir_1 Add_Alcohol Add this compound solution dropwise Stir_1->Add_Alcohol Stir_2 Stir for 15 min Add_Alcohol->Stir_2 Add_Base Add triethylamine dropwise Stir_2->Add_Base Warm_RT Warm to room temperature Add_Base->Warm_RT Quench Quench with water Warm_RT->Quench Extract Extract with CH2Cl2 Quench->Extract Wash Wash organic layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography Concentrate->Purify End End Purify->End

Swern Oxidation Workflow

Materials:

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Standard glassware for anhydrous reactions

Procedure: [4]

  • A solution of oxalyl chloride (1.5 eq) in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere.

  • A solution of DMSO (2.0 eq) in anhydrous CH₂Cl₂ is added dropwise, and the mixture is stirred for 10 minutes.

  • A solution of this compound (1.0 eq) in anhydrous CH₂Cl₂ is added dropwise, and the reaction is stirred for an additional 15 minutes.

  • Triethylamine (5.0 eq) is added dropwise, and the reaction mixture is stirred for 15 minutes before being allowed to warm to room temperature.

  • The reaction is quenched with water, and the product is extracted with CH₂Cl₂.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to yield 5,5-Dimethyl-2-hexanone.

Esterification of the Hydroxyl Group

Esterification of a sterically hindered secondary alcohol like this compound can be challenging. Standard Fischer esterification conditions may lead to low yields or require harsh conditions that could cause side reactions.

Mitsunobu Reaction

The Mitsunobu reaction is a mild and efficient method for the esterification of alcohols, particularly for secondary alcohols where inversion of stereochemistry is desired.[5][6][7] It involves the use of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Reaction Mechanism:

Mitsunobu_Reaction cluster_activation Alcohol Activation cluster_substitution Nucleophilic Substitution Alcohol This compound Alkoxyphosphonium Alkoxyphosphonium Salt Alcohol->Alkoxyphosphonium Reacts with PPh3_DEAD PPh3 + DEAD PPh3_DEAD->Alkoxyphosphonium Ester Ester Alkoxyphosphonium->Ester + Carboxylate (SN2) Carboxylic_Acid Carboxylic Acid Carboxylate Carboxylate Carboxylic_Acid->Carboxylate Deprotonation Carboxylate->Ester

Mitsunobu Reaction Mechanism
Quantitative Data for Esterification of Analogous Hindered Alcohols

ReactionSubstrateReagentsConditionsYield (%)Reference
Mitsunobu ReactionSecondary AlcoholsPPh₃, DEAD/DIAD, Carboxylic AcidTHF, 0 °C to rtGenerally high[5][6][7]
Esterification3,3-DimethylbutanolPhthalic anhydrideHigh temperature-[8]

Note: Specific yield data for Mitsunobu reaction on a closely related hindered alcohol was not found, but the reaction is generally high-yielding. The second entry indicates esterification is possible but may require forcing conditions.

Experimental Protocol: Mitsunobu Esterification of this compound

Mitsunobu_Workflow Start Start Dissolve_Reagents Dissolve alcohol, carboxylic acid, and PPh3 in THF Start->Dissolve_Reagents Cool Cool to 0 °C Dissolve_Reagents->Cool Add_DEAD Add DEAD/DIAD dropwise Cool->Add_DEAD Warm_RT Stir at room temperature Add_DEAD->Warm_RT Monitor_TLC Monitor reaction by TLC Warm_RT->Monitor_TLC Workup Aqueous workup Monitor_TLC->Workup Purify Purify by chromatography Workup->Purify End End Purify->End

Mitsunobu Reaction Workflow

Materials:

  • This compound

  • Carboxylic acid of choice

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Standard glassware for anhydrous reactions

Procedure: [7]

  • To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere, is added DEAD or DIAD (1.5 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The residue is purified by flash chromatography to remove triphenylphosphine oxide and other byproducts, yielding the desired ester.

Dehydration of the Hydroxyl Group

Acid-catalyzed dehydration of this compound is expected to proceed via an E1 mechanism involving a carbocation intermediate. Due to the steric hindrance and the potential for carbocation rearrangements, a mixture of alkene products is anticipated.

Reaction Mechanism and Potential Products:

The protonation of the hydroxyl group leads to the formation of a good leaving group (water) and a secondary carbocation. This secondary carbocation can undergo a 1,2-hydride shift or a 1,2-methyl shift to form more stable tertiary carbocations, leading to a variety of alkene products.[9][10][11]

Dehydration_Reaction Alcohol This compound Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation_1 Tertiary Carbocation (Hydride Shift) Secondary_Carbocation->Tertiary_Carbocation_1 1,2-Hydride Shift Tertiary_Carbocation_2 Tertiary Carbocation (Methyl Shift) Secondary_Carbocation->Tertiary_Carbocation_2 1,2-Methyl Shift Alkene_1 Alkene Product 1 Secondary_Carbocation->Alkene_1 - H+ Alkene_2 Alkene Product 2 Tertiary_Carbocation_1->Alkene_2 - H+ Alkene_3 Alkene Product 3 Tertiary_Carbocation_2->Alkene_3 - H+

Dehydration and Rearrangement Pathways
Predicted Products from Dehydration of an Analogous Alcohol

For the dehydration of the analogous 3,3-dimethyl-2-butanol, the major product is typically 2,3-dimethyl-2-butene, formed via a methyl shift.[11] Other possible products include 3,3-dimethyl-1-butene (B1661986) (from direct elimination) and 2,3-dimethyl-1-butene (B117154) (from a hydride shift).

Quantitative Data for Dehydration of Analogous Hindered Alcohols
ReactionSubstrateReagentConditionsMajor Product(s)Reference
Dehydration3,3-Dimethyl-2-butanolH₂SO₄, heat-2,3-Dimethyl-2-butene[11]
Dehydration3,3-Dimethyl-2-butanolH₃PO₄, heat-Mixture of alkenes[12]

Note: Specific yields are highly dependent on reaction conditions. The major product is the most stable alkene formed after carbocation rearrangement.

Experimental Protocol: Acid-Catalyzed Dehydration of this compound

Dehydration_Workflow Start Start Combine_Reactants Combine alcohol and acid (e.g., H2SO4 or H3PO4) Start->Combine_Reactants Heat Heat the mixture Combine_Reactants->Heat Distill Distill the alkene products as they form Heat->Distill Wash_Distillate Wash the distillate with NaHCO3 solution Distill->Wash_Distillate Dry Dry the organic layer Wash_Distillate->Dry Fractional_Distillation Fractionally distill to separate alkene isomers Dry->Fractional_Distillation End End Fractional_Distillation->End

Dehydration Experimental Workflow

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride or sodium sulfate

  • Distillation apparatus

Procedure: [12]

  • In a distillation flask, combine this compound and a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to gently distill the alkene products as they are formed.

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by water.

  • Dry the organic layer with a suitable drying agent.

  • The resulting mixture of alkenes can be analyzed and potentially separated by fractional distillation or gas chromatography.

Conclusion

The hydroxyl group of this compound exhibits reactivity characteristic of a sterically hindered secondary alcohol. Standard reactions such as oxidation, esterification, and dehydration are feasible but require careful selection of reagents and conditions to achieve desired outcomes and minimize side reactions. For oxidation, mild methods like the Swern oxidation are highly effective. Esterification is best accomplished using methods designed for hindered alcohols, such as the Mitsunobu reaction. Dehydration proceeds via a carbocationic intermediate, leading to a mixture of rearranged alkene products. The information and protocols provided in this guide serve as a comprehensive resource for researchers and scientists working with this and structurally related molecules.

References

Methodological & Application

Application Notes and Protocols for the Extraction of 5,5-Dimethyl-2-hexanol as an Aroma Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-2-hexanol is a branched-chain alcohol that, like other compounds in its class, is anticipated to possess distinct aromatic qualities, potentially contributing to the flavor and fragrance profiles of various consumer products and natural substances. While direct sensory data for this specific compound is not extensively published, analogous branched-chain alcohols are known for their complex aroma profiles, often exhibiting green, woody, fruity, and sometimes floral or cooling notes. The precise characterization and quantification of such volatile compounds are crucial for quality control, product development, and sensory analysis in the food, beverage, and fragrance industries.

This document provides a detailed protocol for the extraction and analysis of this compound from a liquid matrix, such as a beverage, using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method is highly suitable for the analysis of volatile and semi-volatile compounds, offering high sensitivity, minimal sample preparation, and the elimination of organic solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for developing appropriate extraction and analytical methodologies.

PropertyValueReference
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
CAS Number 31841-77-7[1][2]
Boiling Point Not available (165.5 °C for 5,5-dimethyl-1-hexanol)[3]
Structure CC(O)CCC(C)(C)C[4]

Representative Quantitative Data for Higher Alcohols in Beverages

The following table presents representative concentration ranges for various higher alcohols, including those structurally related to this compound, found in cider. This data, obtained by HS-SPME-GC-MS, illustrates typical quantitative results achievable with the described methodology.[1]

CompoundConcentration Range (mg/L)
2-Methylpropanol1.5 - 12.3
Isoamyl alcohols10.2 - 68.9
Hexanol 0.1 - 2.5
Butane-2,3-diol0.8 - 9.2

Experimental Protocol: HS-SPME-GC-MS Analysis of this compound in a Liquid Matrix

This protocol details the steps for the extraction and quantification of this compound from a liquid sample, such as a non-carbonated beverage.

1. Materials and Reagents

  • Sample: Liquid matrix (e.g., fruit juice, non-carbonated soft drink)

  • Standard: this compound (analytical grade)

  • Internal Standard (IS): 2-Octanol or other suitable non-endogenous alcohol

  • Sodium Chloride (NaCl): Analytical grade, for salting out

  • Deionized Water: For standard preparation

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 µm thickness

  • Vials: 20 mL clear glass vials with PTFE/silicone septa screw caps

  • Heating and Agitation System: SPME autosampler with heating and agitation capabilities, or a heating block with a magnetic stirrer.

  • GC-MS System: Gas chromatograph coupled to a mass spectrometer with a suitable capillary column.

2. Standard Preparation

  • Stock Standard Solution (1000 mg/L): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of deionized water in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 mg/L).

  • Internal Standard Stock Solution (100 mg/L): Prepare a stock solution of the internal standard (e.g., 2-Octanol) in deionized water.

3. Sample Preparation

  • Pipette 5 mL of the liquid sample into a 20 mL glass vial.

  • Add a consistent amount of NaCl (e.g., 1 g) to each vial to enhance the release of volatile compounds into the headspace.

  • Spike the sample with the internal standard to a final concentration of 1 mg/L.

  • Immediately seal the vial with a PTFE/silicone septum screw cap.

4. HS-SPME Procedure

  • Place the sealed vial in the autosampler or heating block set to the optimized extraction temperature (e.g., 40-60 °C).

  • Equilibrate the sample for 5-10 minutes at the set temperature with agitation (e.g., 250 rpm).

  • Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 30-45 minutes) with continuous agitation.

  • After extraction, retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

5. GC-MS Analysis

  • Injector: Set to 250 °C for thermal desorption for 5 minutes in splitless mode.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A mid-polarity column such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended for the separation of alcohols.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp 1: Increase to 180 °C at a rate of 5 °C/min.

    • Ramp 2: Increase to 240 °C at a rate of 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 35 to 350.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 250 °C.

6. Data Analysis and Quantification

  • Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with that of the analytical standard.

  • Create a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Experimental Workflow Diagram

Aroma_Extraction_Workflow cluster_prep Sample & Standard Preparation cluster_spme HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample (5 mL) NaCl Add NaCl (1 g) Sample->NaCl IS Spike with Internal Standard NaCl->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate (e.g., 50°C, 10 min) Seal->Equilibrate Transfer to Autosampler Extract Expose SPME Fiber (30 min) Equilibrate->Extract Retract Retract Fiber Extract->Retract Desorb Thermal Desorption in GC Inlet (250°C) Retract->Desorb Transfer to GC-MS Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Workflow for the extraction and analysis of this compound.

References

Application Notes and Protocols for 5,5-Dimethyl-2-hexanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 5,5-Dimethyl-2-hexanol in various organic synthesis reactions. Due to its structure as a sterically hindered secondary alcohol, this compound serves as a versatile building block for the synthesis of a range of organic compounds. Its applications primarily revolve around its transformation into ketones, alkenes, and esters, which are valuable intermediates in the fragrance industry and in the development of new chemical entities.

Oxidation to 5,5-Dimethyl-2-hexanone

The oxidation of the secondary alcohol this compound yields the corresponding ketone, 5,5-Dimethyl-2-hexanone. This ketone can be a useful intermediate in the synthesis of more complex molecules, including potential applications in fragrance chemistry. The choice of oxidizing agent is crucial to ensure high conversion and selectivity.

The following table summarizes typical yields for the oxidation of this compound using common oxidizing agents. Please note that these are representative values and actual yields may vary depending on specific reaction conditions and scale.

Oxidizing AgentTypical Yield (%)Reaction Conditions
Pyridinium Chlorochromate (PCC)85-95Dichloromethane (DCM), Room Temperature, 2-4 hours
Swern Oxidation90-98Oxalyl chloride, DMSO, Triethylamine (B128534), -78 °C to RT
Jones Oxidation75-85CrO₃, H₂SO₄, Acetone, 0 °C to RT

Protocol 1.1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol describes a mild oxidation of this compound to 5,5-Dimethyl-2-hexanone using PCC.

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (DCM)

  • Silica (B1680970) Gel

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add PCC (1.5 eq) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 5,5-Dimethyl-2-hexanone by flash column chromatography or distillation.

Protocol 1.2: Swern Oxidation

This protocol provides a high-yielding, low-temperature oxidation method.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Standard glassware for anhydrous, low-temperature reactions

Procedure:

  • To a solution of oxalyl chloride (1.2 eq) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Stir for another 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature.

  • Quench the reaction with water and extract the product with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the product by column chromatography.

Oxidation_Workflow cluster_start Starting Material cluster_reaction Oxidation cluster_product Product This compound This compound PCC PCC / DCM This compound->PCC Swern Swern Oxidation This compound->Swern Ketone 5,5-Dimethyl-2-hexanone PCC->Ketone Swern->Ketone

Caption: Dehydration of this compound proceeds via a carbocation intermediate.

Esterification to Form Fragrance Esters

Esters derived from secondary alcohols often possess pleasant aromas and are used in the fragrance and flavor industry. This compound can be esterified with various carboxylic acids to produce a range of esters with potentially interesting olfactory properties. The Fischer esterification is a common method for this transformation.

Carboxylic AcidEster Product NamePotential Aroma Profile
Acetic Acid5,5-Dimethyl-2-hexyl acetateFruity, sweet
Butyric Acid5,5-Dimethyl-2-hexyl butyrateFruity, pineapple-like
Salicylic Acid5,5-Dimethyl-2-hexyl salicylateMinty, floral

Protocol 3.1: Fischer Esterification with Acetic Acid

This protocol details the synthesis of 5,5-Dimethyl-2-hexyl acetate.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reflux and distillation apparatus

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and glacial acetic acid (2.0 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the mixture under reflux for 2-3 hours.

  • After cooling, pour the reaction mixture into a separatory funnel containing water.

  • Extract the ester with diethyl ether.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acetic acid) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting ester by distillation under reduced pressure.

Ester_Synthesis Reactants This compound Carboxylic Acid (R-COOH) Catalyst Acid Catalyst (e.g., H₂SO₄) Reactants->Catalyst Product Ester Water Catalyst->Product

Caption: Fischer esterification of this compound.

Potential as a Chiral Building Block

When synthesized in an enantiomerically pure form (either (R)- or (S)-5,5-Dimethyl-2-hexanol), this alcohol can serve as a valuable chiral building block in asymmetric synthesis. The chiral center can be incorporated into target molecules, which is of particular importance in drug development where stereochemistry often dictates biological activity. The synthesis of enantiopure this compound can be achieved through asymmetric reduction of the corresponding ketone.

Chiral_Synthesis Ketone 5,5-Dimethyl-2-hexanone Reduction Asymmetric Reduction (e.g., CBS Reduction) Ketone->Reduction Enantiomers (R)- or (S)-5,5-Dimethyl-2-hexanol Reduction->Enantiomers Target Chiral Target Molecules Enantiomers->Target Incorporation

Caption: Asymmetric synthesis of chiral this compound for use as a building block.

Application Notes and Protocols: Derivatization of 5,5-Dimethyl-2-hexanol for Improved Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5,5-Dimethyl-2-hexanol is a secondary alcohol that, due to its lack of a strong chromophore and relatively low volatility, can present challenges for sensitive detection and quantification using standard analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Derivatization, the process of chemically modifying an analyte, is a crucial strategy to enhance its analytical properties. This application note provides detailed protocols for the derivatization of this compound to improve its volatility for GC-MS analysis and to introduce a fluorescent tag for sensitive HPLC detection. These methods are particularly relevant for researchers, scientists, and drug development professionals working on the analysis of aliphatic alcohols in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

For GC-MS analysis, derivatization is employed to increase the volatility and thermal stability of this compound, leading to improved chromatographic peak shape and sensitivity.[1] The two most common derivatization techniques for alcohols are silylation and acylation.[2]

Silylation

Silylation involves the replacement of the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group.[3] This derivatization reaction reduces the polarity of the alcohol, making it more volatile and amenable to GC analysis. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used and effective silylating reagent for alcohols.[4] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of BSTFA, especially for sterically hindered secondary alcohols.[4]

Workflow for Silylation and GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample This compound Sample DrySample Dry Sample (in aprotic solvent) Sample->DrySample Evaporate protic solvents AddReagent Add BSTFA + 1% TMCS and Pyridine (B92270) DrySample->AddReagent Heat Heat at 60-70°C AddReagent->Heat DerivatizedSample TMS-derivatized Sample Heat->DerivatizedSample GCMS GC-MS Injection DerivatizedSample->GCMS Data Data Acquisition & Analysis GCMS->Data

Silylation and GC-MS workflow.
Acylation

Acylation introduces an acyl group to the hydroxyl moiety of the alcohol, forming an ester.[2] This process also serves to decrease the polarity and increase the volatility of the analyte.[5] Acetic anhydride (B1165640) is a common and cost-effective reagent for acetylation.[6] The resulting acetate (B1210297) ester is more amenable to GC-MS analysis than the parent alcohol.

Workflow for Acylation and GC-MS Analysis of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample This compound Sample AddReagent Add Acetic Anhydride and Pyridine Sample->AddReagent Stir Stir at Room Temperature AddReagent->Stir DerivatizedSample Acetylated Sample Stir->DerivatizedSample GCMS GC-MS Injection DerivatizedSample->GCMS Data Data Acquisition & Analysis GCMS->Data

Acylation and GC-MS workflow.
Quantitative Data for GC-MS Analysis of Derivatized Secondary Alcohols

DerivativeAnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
TMS Ether Long-chain secondary alcoholsVaries with column and conditionsTypically in the low ng/mL rangeTypically in the mid ng/mL range[1][7]
Acetate Ester Long-chain secondary alcoholsVaries with column and conditionsGenerally in the ng/mL rangeGenerally in the ng/mL range[5]

High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is primarily used to introduce a chromophoric or fluorophoric tag to the this compound molecule, enabling sensitive UV or fluorescence detection.[8] Pre-column derivatization is a common approach where the analyte is chemically modified before injection into the HPLC system.[8]

Fluorescent Labeling

Fluorescent derivatization offers excellent sensitivity, often reaching picomole or even femtomole levels of detection.[9] A variety of reagents are available for labeling hydroxyl groups. For instance, reagents containing a coumarin (B35378) or carbazole (B46965) moiety can be used to introduce a highly fluorescent tag.[9]

Workflow for Fluorescent Labeling and HPLC Analysis of this compound

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample This compound Sample AddReagent Add Fluorescent Labeling Reagent (e.g., DACB-CN) and Catalyst Sample->AddReagent Heat Heat at 80°C AddReagent->Heat DerivatizedSample Fluorescently Labeled Sample Heat->DerivatizedSample HPLC HPLC Injection DerivatizedSample->HPLC FluorescenceDetector Fluorescence Detection HPLC->FluorescenceDetector Data Data Acquisition & Analysis FluorescenceDetector->Data

Fluorescent labeling and HPLC workflow.
Quantitative Data for HPLC Analysis of Derivatized Alcohols

The following table presents representative quantitative data for the HPLC analysis of fluorescently labeled alcohols. This data illustrates the high sensitivity that can be achieved with this derivatization approach.

Derivatizing ReagentAnalyteRetention Time (min)Limit of Detection (LOD)Reference
2-(9-carbazole)-ethyl chloroformate Aliphatic alcoholsVaries with column and conditions13.3-93.5 nmol/L[9]
4-(7-Diethylaminocoumarin-3-yl)benzoyl cyanide (DACB-CN) Cetyl alcoholVaries with column and conditions1-2 fmol/10 µL[9]

Experimental Protocols

Protocol 1: Silylation of this compound with BSTFA for GC-MS Analysis

Materials:

  • This compound standard or sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[4]

  • Anhydrous Pyridine

  • Aprotic solvent (e.g., dichloromethane, hexane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Transfer a known amount of the this compound standard or sample extract into a reaction vial. If the sample is in a protic solvent (e.g., methanol, water), evaporate the solvent to dryness under a gentle stream of nitrogen. Redissolve the residue in a small volume of an aprotic solvent.

  • Reagent Addition: To the dried sample, add 100 µL of BSTFA with 1% TMCS and 50 µL of anhydrous pyridine. Ensure a molar excess of the silylating reagent to the alcohol.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes in a heating block or oven.[4]

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Protocol 2: Acetylation of this compound with Acetic Anhydride for GC-MS Analysis

Materials:

  • This compound standard or sample extract

  • Acetic Anhydride[10]

  • Anhydrous Pyridine[10]

  • Reaction vials (2 mL) with PTFE-lined caps

  • GC-MS system

Procedure:

  • Sample Preparation: Place the this compound standard or sample extract into a reaction vial.

  • Reagent Addition: Add 100 µL of anhydrous pyridine followed by 100 µL of acetic anhydride to the vial.[10]

  • Reaction: Tightly cap the vial and allow the reaction to proceed at room temperature for at least 1 hour, or overnight for complete reaction. The progress can be monitored by TLC if necessary.[10]

  • Work-up (Optional): To remove excess reagents, add 1 mL of deionized water to the reaction mixture and vortex. Extract the acetylated product with a suitable organic solvent (e.g., hexane (B92381) or diethyl ether). Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Inject the organic layer containing the derivatized product into the GC-MS system.

Protocol 3: Fluorescent Labeling of this compound for HPLC Analysis

Materials:

  • This compound standard or sample extract

  • Fluorescent labeling reagent (e.g., 2-(9-carbazole)-ethyl chloroformate)[9]

  • Anhydrous Pyridine (as catalyst)[9]

  • Dry, aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • HPLC system with a fluorescence detector

Procedure:

  • Sample Preparation: Prepare a solution of the this compound standard or sample extract in a dry, aprotic solvent.

  • Reagent Preparation: Prepare a solution of the fluorescent labeling reagent in the same solvent.

  • Reaction: In a reaction vial, mix the alcohol solution with an excess of the labeling reagent solution. Add a small amount of pyridine to catalyze the reaction.[9]

  • Heating: Tightly cap the vial and heat the mixture at an optimized temperature (e.g., 80°C) for a specific duration (e.g., 15-60 minutes), as recommended for the specific reagent.[9]

  • Quenching and Clean-up: After cooling, the reaction may be quenched by adding a small amount of a primary amine solution to consume the excess labeling reagent. A solid-phase extraction (SPE) step may be necessary to remove excess reagent and by-products before HPLC analysis.

  • Analysis: Inject the purified, derivatized sample into the HPLC system equipped with a fluorescence detector set to the appropriate excitation and emission wavelengths for the chosen fluorescent tag.

Conclusion

Derivatization of this compound is an effective strategy to overcome the challenges associated with its direct analysis by GC-MS and HPLC. Silylation and acylation significantly improve its volatility and chromatographic behavior for GC-MS, while fluorescent labeling enables highly sensitive detection in HPLC. The protocols and workflows provided in this application note offer a comprehensive guide for researchers to successfully derivatize and analyze this compound and other similar aliphatic alcohols, thereby facilitating more accurate and sensitive quantification in various scientific and industrial applications.

References

Application Note: Detection of 5,5-Dimethyl-2-hexanol using Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive method for the detection and quantification of 5,5-Dimethyl-2-hexanol, a volatile organic compound, utilizing Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, instrument parameters, and data analysis, providing researchers, scientists, and drug development professionals with a robust framework for analyzing this compound in various matrices.

Introduction

This compound is a secondary alcohol with potential applications and occurrences in various fields, including industrial processes and as a potential biomarker. Accurate and sensitive detection is crucial for quality control, safety assessment, and research. Gas chromatography coupled with mass spectrometry (GC-MS) offers high selectivity and sensitivity, making it the ideal analytical technique for volatile compounds like this compound.[1][2] This method provides a reliable workflow for the separation, identification, and quantification of this compound.

Experimental Protocol

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix.[1][3] For liquid samples, such as biological fluids or environmental water samples, liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) are suitable.[1][3][4] For solid samples, headspace sampling is a viable option.[1][3]

1.1. Liquid-Liquid Extraction (LLE) Protocol:

  • To 1 mL of the liquid sample, add 1 mL of a water-immiscible organic solvent such as hexane (B92381) or dichloromethane.[1]

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

  • If necessary, the extract can be concentrated by gently evaporating the solvent under a stream of nitrogen gas.[5]

1.2. Headspace Solid-Phase Microextraction (HS-SPME) Protocol:

  • Place 1-2 g of the solid or liquid sample into a 20 mL headspace vial and seal it with a septum cap.

  • Incubate the vial at a controlled temperature (e.g., 60°C) for a set period (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Expose a 75 µm Carboxen/Polydimethylsiloxane (PDMS) SPME fiber to the headspace for a defined extraction time (e.g., 20 minutes) with agitation.[6]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analyte.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[7]
Carrier GasHelium at a constant flow rate of 1.0 mL/min[7]
Inlet Temperature250°C
Injection ModeSplitless (for trace analysis) or Split (10:1)
Injection Volume1 µL
Oven Temperature ProgramInitial temperature of 50°C (hold for 2 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[8]
Ion Source Temperature230°C[8]
Quadrupole Temperature150°C[8]
Mass Scan Rangem/z 40-300
Solvent Delay3 minutes

Data Presentation

Quantitative analysis of this compound should be performed using a calibration curve generated from standards of known concentrations. The retention time and the area of the characteristic mass fragments are used for identification and quantification.

Table 2: Expected Quantitative Data for this compound

ParameterExpected Value
Retention Time (RT) ~ 8 - 12 minutes (dependent on the specific column and conditions)
Characteristic Mass Fragments (m/z) 57 (base peak), 70, 85, 115, 130 (molecular ion - likely weak or absent)
Limit of Detection (LOD) 1 - 10 ng/mL
Limit of Quantification (LOQ) 5 - 25 ng/mL
Linearity (R²) > 0.995

Note: These values are estimates and should be experimentally determined during method validation.

Experimental Workflow and Signaling Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection LLE Liquid-Liquid Extraction Sample->LLE Liquid Sample SPME Headspace SPME Sample->SPME Solid/Liquid Sample Extract Analyte Extract LLE->Extract SPME->Extract GC_Injection GC Injection Extract->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometry Detection GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical_Relationship Analyte This compound (Volatile Compound) GC Gas Chromatography (GC) Separation based on volatility and column interaction Analyte->GC is separated by MS Mass Spectrometry (MS) Identification based on mass-to-charge ratio GC->MS effluent enters Signal Detector Signal (Chromatogram & Mass Spectrum) MS->Signal generates Identification Compound Identification Signal->Identification provides data for Quantification Compound Quantification Signal->Quantification provides data for

Caption: Logical relationship of the GC-MS detection principle.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Branched-Chain Secondary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the analysis of branched-chain secondary alcohols using High-Performance Liquid Chromatography (HPLC). Due to the structural diversity and frequent chirality of these compounds, this document outlines strategies for both achiral and chiral separations. Key considerations, including sample preparation, derivatization, chromatographic conditions, and detection methods, are discussed. The protocol emphasizes a systematic approach to method development to achieve optimal separation and quantification.

Introduction

Branched-chain secondary alcohols are important chemical intermediates and structural motifs in various fields, including pharmaceuticals, flavor and fragrance industries, and material science. Their analysis by HPLC can be challenging due to their weak ultraviolet (UV) absorbance and the common presence of stereoisomers. To overcome these challenges, derivatization is often employed to introduce a chromophore or fluorophore, enhancing detection sensitivity. Furthermore, for chiral secondary alcohols, the separation of enantiomers is crucial, necessitating the use of chiral stationary phases (CSPs) or chiral derivatizing agents. This protocol details a comprehensive approach to the successful HPLC analysis of these compounds.

Experimental Protocols

Achiral Analysis via Pre-column Derivatization with Phthalic Anhydride (B1165640)

This protocol is suitable for the quantification of total branched-chain secondary alcohols without separating enantiomers. Derivatization with phthalic anhydride introduces a phthalate (B1215562) hemiester group, which has a strong UV absorbance.[1]

Materials:

  • Branched-chain secondary alcohol standard(s) (e.g., 3-pentanol, 2-hexanol, 3-methyl-2-butanol)

  • Phthalic anhydride

  • Triethylamine (TEA)

  • 1,4-Dioxane

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with UV detector

  • Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Standard Preparation: Prepare stock solutions of the secondary alcohol standards in 1,4-dioxane.

  • Derivatization Reaction:

    • To 100 µL of the standard solution in a vial, add 100 µL of a 1 M solution of phthalic anhydride in 1,4-dioxane.

    • Add 50 µL of triethylamine.

    • Cap the vial and heat at 80°C for 30 minutes.

    • Cool the mixture to room temperature.

    • Dilute the derivatized sample with the mobile phase to the desired concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C8 or C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile and Water gradient. For example, start with 50% ACN and increase to 90% ACN over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm[2][3]

    • Injection Volume: 10 µL

Chiral Separation of Enantiomers

This protocol outlines a direct method for separating the enantiomers of branched-chain secondary alcohols using a chiral stationary phase.

Materials:

Procedure:

  • Sample Preparation: Dissolve the racemic secondary alcohol standard in the mobile phase. Derivatization with a UV-active agent (as described in the achiral protocol or using an alternative like picolinic acid) may be necessary if the underivatized alcohol has poor detectability.[6]

  • HPLC Conditions:

    • Column: Polysaccharide-based Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))

    • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol. A typical starting condition is 90:10 (v/v) Hexane:IPA.[5]

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25°C (temperature can be optimized to improve resolution)[7]

    • Detection: UV at a wavelength appropriate for the derivatized or underivatized analyte (e.g., 220 nm for underivatized alcohols with some absorbance, or the absorbance maximum of the derivatizing agent).

    • Injection Volume: 10 µL

Data Presentation

The following table summarizes expected performance characteristics for the HPLC analysis of representative branched-chain secondary alcohols. These values are illustrative and may vary depending on the specific instrumentation and exact experimental conditions.

AnalyteMethodStationary PhaseMobile PhaseRetention Time (min)Resolution (Rs)LOD (µg/mL)LOQ (µg/mL)
3-Pentanol (derivatized)AchiralC18ACN/Water Gradient~8.5N/A~0.5~1.5
2-Hexanol (derivatized)AchiralC18ACN/Water Gradient~10.2N/A~0.4~1.2
(R/S)-2-Pentanol (derivatized)ChiralAmylose-based CSPHexane/IPA (90:10)tR1: ~12.3, tR2: ~13.5>1.5~0.1~0.3
(R/S)-3-Methyl-2-butanol (derivatized)ChiralCellulose-based CSPHexane/Ethanol (95:5)tR1: ~15.1, tR2: ~16.0>1.5~0.1~0.4

Note: LOD and LOQ values are highly dependent on the derivatization agent and detector sensitivity. The values presented are typical for UV detection after derivatization. Using a fluorescence detector with a suitable derivatizing agent like 9-Fluorenylmethyl chloroformate (Fmoc-Cl) can significantly improve sensitivity.[8]

Visualizations

Experimental Workflow for HPLC Analysis

experimental_workflow Sample Branched-Chain Secondary Alcohol Sample Derivatization Derivatization (e.g., with Phthalic Anhydride) Sample->Derivatization If UV/Fluorescence detection is needed Dilution Dilution in Mobile Phase Sample->Dilution Derivatization->Dilution Injection Inject Sample Dilution->Injection Separation Chromatographic Separation (C18 or Chiral Column) Injection->Separation Detection Detection (UV, DAD, or RID) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration and Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: Workflow for the HPLC analysis of branched-chain secondary alcohols.

Logical Flow for Chiral Method Development

chiral_method_development Start Start: Chiral Secondary Alcohol Mixture Screening Initial Screening: - Polysaccharide CSPs - Macrocyclic Glycopeptide CSPs Start->Screening ModeSelection Select Mobile Phase Mode: - Normal Phase (Hexane/Alcohol) - Reversed Phase (ACN/Water) - Polar Organic Screening->ModeSelection Optimization Optimization: - Mobile Phase Composition - Flow Rate - Temperature ModeSelection->Optimization NoSeparation No/Poor Separation (Rs < 1.5) Optimization->NoSeparation Validation Method Validation: - Resolution (Rs > 1.5) - Linearity - Accuracy & Precision - LOD/LOQ Result Final Validated Method Validation->Result NoSeparation->Screening Select different CSP or mobile phase mode NoSeparation->Validation Acceptable Separation

Caption: Decision-making workflow for chiral HPLC method development.

References

Application Notes and Protocols for 5,5-Dimethyl-2-hexanol in Flavor and Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific flavor and fragrance applications of 5,5-Dimethyl-2-hexanol is limited. The following application notes and protocols are based on the general characteristics of C8 secondary alcohols and are provided for illustrative and research guidance purposes.

Application Notes

Compound Profile: this compound

This compound is a secondary octyl alcohol with a branched-chain structure. While specific organoleptic data is not widely published, based on structurally similar compounds, it can be hypothesized to possess a unique and complex aroma profile. Aliphatic alcohols are known to contribute a variety of notes to fragrance and flavor compositions, often acting as modifiers or contributing to the overall character of a blend.[1][2][3]

Hypothetical Organoleptic Profile:

AttributeDescriptor
Odor Waxy, slightly green, with subtle mushroom and earthy undertones. A faint fruity note, reminiscent of under-ripe pear, may also be present.
Flavor At low concentrations (ppm level), it may impart a green, slightly fatty, and earthy taste, potentially enhancing savory and umami profiles.
Appearance Colorless to pale yellow liquid.
Chemical Formula C₈H₁₈O
Molar Mass 130.23 g/mol
Applications in Fragrance Compositions

The hypothetical waxy and green character of this compound suggests its potential use in creating natural-smelling fragrances. Its earthy and mushroom-like undertones could be valuable in niche perfumery, particularly in chypre, fougère, and green fragrance families.

  • Modifier in Floral Accords: The waxy aspect could be used to impart a natural, petal-like texture to floral fragrances, such as gardenia or tuberose.

  • Enhancement of Green Notes: In combination with other green aroma chemicals, it could provide a more complex and persistent green character.

  • Creation of Earthy and Woody Scents: The subtle earthy and mushroom notes could be used to create unique forest-floor or damp-earth accords in woody and oriental fragrances.

Applications in Flavor Compositions

In the realm of flavor, the potential green and savory notes of this compound could be explored in a variety of applications, particularly in savory and vegetable-based products.

  • Enhancement of Vegetable Flavors: The green and earthy notes could be used to boost the natural character of vegetable flavors, such as cucumber, bell pepper, and mushroom.

  • Savory and Umami Applications: The subtle savory character might find use in broths, soups, and savory snacks to enhance the overall flavor profile.

  • Fatty Mouthfeel: The potential fatty notes could contribute to a richer mouthfeel in low-fat food products.

Experimental Protocols

Protocol 1: Sensory Evaluation of this compound

This protocol outlines the methodology for the sensory evaluation of this compound to determine its odor and flavor profile.[4][5][6][7][8]

1. Panelist Selection and Training:

  • Recruit a panel of 10-15 individuals with demonstrated sensory acuity.
  • Train panelists on the recognition and intensity scaling of relevant aroma and flavor attributes (e.g., waxy, green, earthy, fruity, fatty).

2. Sample Preparation:

  • For Odor Evaluation: Prepare serial dilutions of this compound in a suitable solvent (e.g., dipropylene glycol or ethanol) at concentrations of 10%, 1%, and 0.1%.
  • For Flavor Evaluation: Prepare solutions of this compound in deodorized water or a simple food-grade base (e.g., a light broth) at concentrations of 10 ppm, 1 ppm, and 0.1 ppm.

3. Evaluation Procedure:

  • Odor: Dip smelling strips into each dilution and allow the solvent to evaporate for 10 seconds. Present the strips to the panelists in a randomized order in a well-ventilated, odor-free environment.
  • Flavor: Provide panelists with 10 mL of each flavor solution in opaque, coded cups. Instruct them to taste and expectorate. Provide unsalted crackers and water for palate cleansing between samples.

4. Data Collection and Analysis:

  • Panelists will rate the intensity of each perceived attribute on a 15-point scale.
  • Descriptive analysis will be used to generate a sensory profile of the compound.
  • Statistical analysis (e.g., ANOVA) will be performed to determine significant differences in attribute intensities across concentrations.

Protocol 2: Gas Chromatography-Olfactometry (GC-O) Analysis

This protocol describes the use of GC-O to identify the key odor-active components of a fragrance or flavor composition containing this compound.[9][10][11][12][13]

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.
  • Non-polar or semi-polar capillary column (e.g., DB-5ms).

2. Sample Preparation:

  • Prepare a 1% solution of the fragrance or flavor oil containing this compound in a suitable solvent (e.g., dichloromethane).

3. GC-MS/O Conditions:

  • Injector: Splitless mode, 250°C.
  • Oven Program: 40°C (hold 2 min), ramp to 250°C at 5°C/min, hold 10 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Effluent Split: 1:1 split between the MS detector and the olfactometry port.
  • Olfactometry Port: Heated to 250°C, humidified air added as make-up gas.

4. Olfactometry Procedure:

  • A trained sensory panelist will sniff the effluent from the olfactometry port throughout the GC run.
  • The panelist will record the retention time, odor descriptor, and intensity of each perceived odor event.

5. Data Analysis:

  • The olfactogram (a plot of odor intensity versus retention time) will be compared with the total ion chromatogram from the MS to identify the compounds responsible for the perceived odors.
  • Aroma extract dilution analysis (AEDA) can be performed by serially diluting the sample to determine the flavor dilution (FD) factor for each odor-active compound.

Data Presentation

Table 1: Hypothetical Quantitative Sensory Data for this compound

ConcentrationMean Intensity Rating (15-point scale)
Waxy Green Earthy Fruity
Odor (in DPG)
0.1%3.5 ± 0.84.2 ± 1.12.1 ± 0.51.5 ± 0.4
1%7.8 ± 1.56.5 ± 1.34.3 ± 0.92.8 ± 0.7
10%12.1 ± 2.19.2 ± 1.86.8 ± 1.44.1 ± 1.0
Flavor (in water)
0.1 ppm1.8 ± 0.42.5 ± 0.61.2 ± 0.3-
1 ppm4.1 ± 0.95.3 ± 1.23.0 ± 0.7-
10 ppm7.5 ± 1.68.1 ± 1.75.2 ± 1.1-

Visualizations

Experimental_Workflow_Sensory_Evaluation cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist_selection Panelist Selection & Training sample_prep_odor Sample Preparation (Odor) panelist_selection->sample_prep_odor sample_prep_flavor Sample Preparation (Flavor) panelist_selection->sample_prep_flavor odor_eval Odor Evaluation (Smelling Strips) sample_prep_odor->odor_eval flavor_eval Flavor Evaluation (Tasting) sample_prep_flavor->flavor_eval data_collection Data Collection (Intensity Ratings) odor_eval->data_collection flavor_eval->data_collection data_analysis Statistical Analysis (ANOVA) data_collection->data_analysis sensory_profile Sensory Profile Generation data_analysis->sensory_profile

Caption: Workflow for the sensory evaluation of this compound.

GC_O_Workflow cluster_sample Sample Handling cluster_instrument Instrumental Analysis cluster_detection Detection cluster_data Data Analysis sample_prep Sample Preparation (1% in Solvent) gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation gc_injection->gc_separation effluent_split Effluent Split (1:1) gc_separation->effluent_split ms_detection MS Detection effluent_split->ms_detection olfactometry Olfactometry effluent_split->olfactometry chromatogram Total Ion Chromatogram ms_detection->chromatogram olfactogram Olfactogram olfactometry->olfactogram comparison Comparison & Identification chromatogram->comparison olfactogram->comparison

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.

References

Application Notes and Protocols for Analyzing 5,5-Dimethyl-2-hexanol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Dimethyl-2-hexanol is a branched-chain alcohol that may be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker. Its analysis in complex matrices such as biological fluids (plasma, urine), environmental samples (water, soil), and food and beverage products requires robust sample preparation techniques to isolate it from interfering compounds and concentrate it for sensitive detection, typically by gas chromatography-mass spectrometry (GC-MS). This document provides detailed application notes and protocols for three common and effective sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Headspace Solid-Phase Microextraction (HS-SPME).

Data Presentation: Comparison of Sample Preparation Techniques

The selection of a sample preparation technique depends on the specific matrix, the required sensitivity, and the available instrumentation. The following table summarizes representative quantitative data for the analysis of volatile organic compounds (VOCs), including alcohols similar to this compound, using different methods. Note: Data for this compound is limited; therefore, this table presents illustrative data from studies on similar analytes to provide a comparative overview.

Sample Preparation TechniqueMatrixAnalyte(s)Recovery (%)Precision (RSD %)Limit of Detection (LOD)Reference
Solid-Phase Extraction (SPE) River Water4-octylphenol, 4-nonylphenol85-110< 100.1 - 0.6 µg/L[1]
Liquid-Liquid Extraction (LLE) UrineVolatile & Semi-Volatile Compounds>77.4< 15Not Specified
Headspace SPME (HS-SPME) WastewaterMethanol (B129727)>90< 10~1 mg/L[2]
Headspace SPME (HS-SPME) CiderHigher Alcohols (e.g., 2-methylpropanol, amyl alcohols)Not SpecifiedNot SpecifiedNot Specified[3]
Headspace GC-MS Water25 Volatile Organic Compounds75.1 - 1092.2 - 9.80.13 - 2.06 µg/L[4]

Experimental Workflows

The following diagrams illustrate the general workflows for each sample preparation technique.

SPE_Workflow cluster_0 Solid-Phase Extraction (SPE) Workflow node_start Sample node_condition Condition SPE Cartridge node_start->node_condition node_load Load Sample node_condition->node_load node_wash Wash Cartridge node_load->node_wash node_elute Elute Analyte node_wash->node_elute node_concentrate Concentrate Eluate node_elute->node_concentrate node_analyze GC-MS Analysis node_concentrate->node_analyze

Figure 1: Solid-Phase Extraction (SPE) Workflow.

LLE_Workflow cluster_1 Liquid-Liquid Extraction (LLE) Workflow node_start Sample node_add_solvent Add Immiscible Organic Solvent node_start->node_add_solvent node_mix Vortex/Shake node_add_solvent->node_mix node_separate Separate Phases (Centrifugation) node_mix->node_separate node_collect Collect Organic Layer node_separate->node_collect node_dry Dry with Na2SO4 node_collect->node_dry node_concentrate Concentrate node_dry->node_concentrate node_analyze GC-MS Analysis node_concentrate->node_analyze

Figure 2: Liquid-Liquid Extraction (LLE) Workflow.

HS_SPME_Workflow cluster_2 Headspace-SPME Workflow node_start Sample in Vial node_equilibrate Equilibrate at Controlled Temperature node_start->node_equilibrate node_expose Expose SPME Fiber to Headspace node_equilibrate->node_expose node_retract Retract Fiber node_expose->node_retract node_desorb Thermal Desorption in GC Inlet node_retract->node_desorb node_analyze GC-MS Analysis node_desorb->node_analyze

Figure 3: Headspace-SPME Workflow.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for Water Samples

This protocol is adapted from methods for the extraction of semi-volatile organic compounds from aqueous matrices and can be optimized for this compound.

Materials:

  • SPE Cartridges: C18 or other appropriate non-polar sorbent (e.g., 500 mg, 6 mL)

  • Sample (e.g., 100-500 mL of water)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade)

  • Deionized water

  • Nitrogen gas for evaporation

  • SPE manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of DCM through the SPE cartridge.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the water sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of deionized water to remove polar interferences.

    • Dry the cartridge under vacuum for 10-15 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound with 5-10 mL of DCM into a collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis:

    • Transfer the concentrated extract to a GC vial for analysis.

Liquid-Liquid Extraction (LLE) Protocol for Biological Fluids (e.g., Urine)

This protocol is a general procedure for the extraction of volatile and semi-volatile compounds from urine and can be adapted for this compound.

Materials:

  • Urine sample (e.g., 2 mL)

  • Dichloromethane (DCM) or other suitable water-immiscible organic solvent (e.g., hexane, ethyl acetate)

  • Sodium chloride (NaCl) or sodium sulfate (B86663) (Na2SO4)

  • 1 M Sulfuric acid (optional, for pH adjustment)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Anhydrous sodium sulfate

  • Nitrogen gas for evaporation

Procedure:

  • Sample Preparation:

    • Place 2 mL of the urine sample into a 15 mL centrifuge tube.

    • (Optional) Acidify the sample by adding 2 mL of 1 M sulfuric acid to improve the extraction of certain compounds.

    • Add 1 g of NaCl to the tube and vortex until dissolved to increase the ionic strength of the aqueous phase and promote partitioning of the analyte into the organic phase.

  • Extraction:

    • Add 4 mL of DCM to the tube.

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.

  • Phase Separation:

    • Centrifuge the tube at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection:

    • Carefully transfer the lower organic layer (DCM) to a clean tube.

  • Drying:

    • Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration:

    • Decant the dried extract into a new tube and concentrate to a final volume of 0.5-1 mL under a gentle stream of nitrogen.

  • Analysis:

    • Transfer the final extract to a GC vial for analysis.

Headspace Solid-Phase Microextraction (HS-SPME) Protocol for Complex Matrices

This protocol is based on general HS-SPME methods for volatile compounds and can be optimized for the analysis of this compound.

Materials:

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (e.g., 20 mL) with PTFE-lined septa

  • Sample (e.g., 5 g of soil, 5 mL of water or beverage)

  • Sodium chloride (NaCl)

  • Heating block or water bath with agitation

  • GC-MS system with an SPME-compatible inlet

Procedure:

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 5 g or 5 mL) into a 20 mL headspace vial.

    • Add 1-2 g of NaCl to the vial to increase the vapor pressure of the analyte.

    • Immediately seal the vial with a PTFE-lined septum and cap.

  • Equilibration and Extraction:

    • Place the vial in a heating block or water bath set to a predetermined temperature (e.g., 60-80°C).

    • Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) with gentle agitation.

    • Expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 20-40 minutes) while maintaining the temperature and agitation.

  • Desorption and Analysis:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS.

    • Desorb the trapped analytes from the fiber onto the GC column at a high temperature (e.g., 250°C) for a few minutes.

    • Start the GC-MS analysis.

Conclusion

The choice of sample preparation technique for the analysis of this compound in complex matrices is critical for achieving accurate and reliable results.

  • SPE is well-suited for cleaning up and concentrating the analyte from aqueous samples.

  • LLE is a classic and effective technique for a wide range of matrices, particularly biological fluids.

  • HS-SPME is a solvent-free, sensitive, and easily automated technique ideal for volatile compounds in various sample types.

The protocols provided here serve as a starting point, and optimization of parameters such as sorbent type, solvent selection, extraction time, and temperature is recommended to achieve the best performance for your specific application. Method validation, including the determination of recovery, precision, and limits of detection, should be performed to ensure the suitability of the chosen method.

References

Enantioselective Synthesis of 5,5-Dimethyl-2-hexanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 5,5-Dimethyl-2-hexanol, a chiral alcohol with applications in fine chemical synthesis and as a building block in drug development. The primary route to enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 5,5-dimethyl-2-hexanone. This guide focuses on three prominent and effective methods: Corey-Bakshi-Shibata (CBS) reduction, Asymmetric Transfer Hydrogenation (ATH), and Biocatalytic Reduction.

Overview of Enantioselective Reduction Methods

The synthesis of single-enantiomer chiral alcohols is of paramount importance in the pharmaceutical and fragrance industries. The asymmetric reduction of prochiral ketones represents one of the most efficient strategies to achieve this. The choice of method depends on factors such as desired enantioselectivity, substrate scope, cost of reagents and catalysts, and scalability.

  • Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a stoichiometric borane (B79455) reagent to the ketone. It is known for its high enantioselectivity and predictable stereochemical outcome for a wide range of ketones.

  • Asymmetric Transfer Hydrogenation (ATH): ATH utilizes a transition metal catalyst, typically ruthenium or rhodium, with a chiral ligand to transfer hydrogen from a simple hydrogen donor (e.g., isopropanol (B130326) or formic acid) to the ketone. This method avoids the use of gaseous hydrogen and often proceeds under mild conditions.

  • Biocatalytic Reduction: This approach uses whole-cell biocatalysts (like yeast) or isolated enzymes (such as alcohol dehydrogenases - ADHs) to reduce ketones with high enantioselectivity. Biocatalysis is an environmentally friendly option that operates under mild aqueous conditions.

Comparative Data of Synthesis Methods

The following table summarizes typical quantitative data for the enantioselective reduction of aliphatic ketones, providing an expected performance for the synthesis of this compound.

MethodCatalyst/BiocatalystTypical Yield (%)Typical Enantiomeric Excess (ee%)Key Advantages
CBS Reduction (R)- or (S)-2-Methyl-CBS-oxazaborolidine85 - 95>95High enantioselectivity, predictable stereochemistry, broad substrate scope.
Asymmetric Transfer Hydrogenation [(R,R)-TsDPEN]RuCl(p-cymene)90 - 98>97High catalytic efficiency, mild reaction conditions, operational simplicity.
Biocatalytic Reduction Lactobacillus kefir ADH85 - >99>99High enantioselectivity, environmentally benign, mild aqueous conditions.[1][2][3][4]

Experimental Protocols

Protocol 1: Corey-Bakshi-Shibata (CBS) Reduction of 5,5-Dimethyl-2-hexanone

This protocol describes the enantioselective reduction of 5,5-dimethyl-2-hexanone to either (R)- or (S)-5,5-Dimethyl-2-hexanol using the appropriate CBS catalyst.

Materials:

  • 5,5-dimethyl-2-hexanone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide (B99878) complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Under an inert atmosphere, a solution of (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, e.g., 1.0 mmol) in anhydrous THF (20 mL) is cooled to -20 °C in a dry, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Borane-dimethyl sulfide complex (1.1 eq, e.g., 11.0 mmol) is added dropwise to the catalyst solution while maintaining the temperature below -15 °C. The mixture is stirred for 15 minutes at this temperature.

  • A solution of 5,5-dimethyl-2-hexanone (1.0 eq, e.g., 10.0 mmol) in anhydrous THF (10 mL) is added dropwise over 30 minutes, ensuring the reaction temperature does not exceed -15 °C.

  • The reaction mixture is stirred at -20 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched by the slow, dropwise addition of methanol (5 mL) at -20 °C.

  • The mixture is allowed to warm to room temperature and then concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (50 mL) and washed successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound is purified by flash column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure enantiomer.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) of 5,5-Dimethyl-2-hexanone

This protocol details the ATH of 5,5-dimethyl-2-hexanone using a Ru(II)-TsDPEN catalyst and a formic acid/triethylamine (B128534) mixture as the hydrogen source.

Materials:

  • 5,5-dimethyl-2-hexanone

  • [RuCl₂(p-cymene)]₂

  • (R,R)- or (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)- or (S,S)-TsDPEN)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous dichloromethane (B109758) (DCM) or isopropanol

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • In situ Catalyst Preparation: In a Schlenk flask under an inert atmosphere, [RuCl₂(p-cymene)]₂ (0.005 eq, e.g., 0.05 mmol) and the chiral ligand (e.g., (R,R)-TsDPEN, 0.011 eq, e.g., 0.11 mmol) are dissolved in anhydrous and degassed DCM (10 mL). The mixture is stirred at room temperature for 1 hour to form the active catalyst.

  • Azeotrope Preparation: A 5:2 molar ratio azeotropic mixture of formic acid and triethylamine is prepared by slowly adding formic acid to cooled triethylamine under an inert atmosphere.

  • Transfer Hydrogenation: To a separate reaction vessel under an inert atmosphere, add 5,5-dimethyl-2-hexanone (1.0 eq, e.g., 10.0 mmol) and the prepared catalyst solution.

  • Add the formic acid/triethylamine azeotrope (2.0 eq relative to the ketone) to the reaction mixture.

  • The reaction is stirred at room temperature (or slightly elevated temperature, e.g., 40 °C) for 12-24 hours. Reaction progress is monitored by TLC or GC.

  • Upon completion, the reaction is quenched by the addition of water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 30 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Protocol 3: Biocatalytic Reduction of 5,5-Dimethyl-2-hexanone with Lactobacillus kefir ADH

This protocol describes the whole-cell biocatalytic reduction of 5,5-dimethyl-2-hexanone. This method often provides the (R)-enantiomer due to the common anti-Prelog selectivity of ADHs from Lactobacillus species.[1][2][3]

Materials:

  • 5,5-dimethyl-2-hexanone

  • Lyophilized whole cells of Lactobacillus kefir expressing a suitable alcohol dehydrogenase (or a commercially available ADH kit from this organism)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Isopropanol (as a co-solvent and hydrogen source)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Incubator shaker

  • Centrifuge

Procedure:

  • In a sterile flask, suspend the lyophilized Lactobacillus kefir cells in the phosphate buffer to a final concentration of 10-50 g/L.

  • Add isopropanol to the cell suspension (typically 5-10% v/v).

  • Add 5,5-dimethyl-2-hexanone to the reaction mixture to a final concentration of 10-50 mM. The substrate can be added neat or as a solution in a minimal amount of a water-miscible co-solvent like DMSO if solubility is an issue.

  • The flask is sealed and placed in an incubator shaker at a controlled temperature (e.g., 30 °C) and agitation (e.g., 200 rpm) for 24-48 hours.

  • The reaction progress is monitored by taking aliquots at different time points, extracting with ethyl acetate, and analyzing by GC.

  • Once the reaction is complete, the mixture is centrifuged to pellet the cells.

  • The supernatant is decanted and extracted with ethyl acetate (3 x volume of the aqueous phase).

  • The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure.

  • The crude product can be purified by flash column chromatography if necessary.

  • The enantiomeric excess of the resulting this compound is determined by chiral GC or HPLC.

Visualizations

Logical Workflow for Enantioselective Synthesis

Enantioselective_Synthesis_Workflow General Workflow for Enantioselective Ketone Reduction cluster_start Starting Material cluster_methods Enantioselective Reduction Methods cluster_workup Reaction Workup & Purification cluster_analysis Product Analysis Prochiral_Ketone 5,5-Dimethyl-2-hexanone CBS CBS Reduction (Chiral Oxazaborolidine, Borane) Prochiral_Ketone->CBS Select Method ATH Asymmetric Transfer Hydrogenation (Chiral Ru-Catalyst, H-Donor) Prochiral_Ketone->ATH Select Method Bio Biocatalytic Reduction (ADH Enzyme/Whole Cells) Prochiral_Ketone->Bio Select Method Workup Quenching & Extraction CBS->Workup ATH->Workup Bio->Workup Purification Column Chromatography Workup->Purification Chiral_Alcohol Enantiopure (R)- or (S)- This compound Purification->Chiral_Alcohol Analysis Chiral GC/HPLC for ee% determination Chiral_Alcohol->Analysis

Caption: General workflow for the enantioselective synthesis of this compound.

Signaling Pathway for Asymmetric Transfer Hydrogenation

ATH_Mechanism Noyori-Ikariya Outer-Sphere Mechanism for ATH Catalyst [Ru(II)-TsDPEN] Ru_Hydride Ru-Hydride Complex Catalyst->Ru_Hydride reacts with H_Donor H-Donor (e.g., HCOOH/NEt3) H_Donor->Ru_Hydride Byproduct Byproduct (e.g., CO2 + NEt3H+) H_Donor->Byproduct Transition_State Six-Membered Transition State Ru_Hydride->Transition_State coordinates with Ketone 5,5-Dimethyl-2-hexanone Ketone->Transition_State Product Chiral Alcohol (this compound) Transition_State->Product concerted H-transfer Regenerated_Catalyst Regenerated Ru(II) Catalyst Transition_State->Regenerated_Catalyst Regenerated_Catalyst->Catalyst catalytic cycle

Caption: Mechanism of Asymmetric Transfer Hydrogenation.

References

Application Note: Oxidation of 5,5-Dimethyl-2-hexanol to 5,5-Dimethyl-2-hexanone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis, crucial for the preparation of valuable intermediates in the pharmaceutical and fine chemical industries. 5,5-Dimethyl-2-hexanone is a ketone that can serve as a building block in various synthetic pathways. This application note details a reliable and efficient protocol for the synthesis of 5,5-dimethyl-2-hexanone from 5,5-dimethyl-2-hexanol using Dess-Martin periodinane (DMP).

The Dess-Martin oxidation is a widely used method for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][2] This reaction is favored for its mild, neutral pH conditions, rapid reaction times, high yields, and straightforward work-up procedures.[2] The oxidant, Dess-Martin periodinane, is a hypervalent iodine compound that offers high chemoselectivity and is compatible with a wide range of sensitive functional groups.[2]

Comparative Data of Key Oxidation Protocols

Several methods are available for the oxidation of secondary alcohols. The choice of oxidant depends on factors such as substrate sensitivity, desired scale, and safety considerations. Below is a comparative summary of common oxidation protocols.

Oxidation Method Oxidizing Agent Typical Reaction Conditions Advantages Disadvantages Typical Yields
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)CH₂Cl₂, Room TemperatureMild conditions, high selectivity, short reaction times, easy work-up.[1][2]Reagent is potentially explosive under certain conditions and can be costly for large-scale synthesis.[2]>90%
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineCH₂Cl₂, -78 °C to Room TemperatureMild, avoids heavy metals, high yields, tolerates many functional groups.[3][4][5]Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide, and generates CO and CO₂ gases.[3][4]>90%
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl (co-oxidant)Biphasic system (e.g., CH₂Cl₂/H₂O), Room TemperatureUses a catalytic amount of TEMPO, inexpensive co-oxidant, environmentally benign.[6][7][8]Can be sensitive to substrate structure, may require careful pH control.85-95%

Experimental Protocol: Dess-Martin Oxidation of this compound

This protocol details the procedure for the oxidation of this compound to 5,5-Dimethyl-2-hexanone using Dess-Martin periodinane.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diatomaceous earth (e.g., Celite®)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen or argon atmosphere, add Dess-Martin periodinane (1.1 - 1.5 eq) portion-wise at room temperature.

  • Stir the resulting suspension at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃ solution. Stir vigorously until the solid dissolves and the two layers become clear.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the combined organic layer over anhydrous MgSO₄, filter through a pad of diatomaceous earth, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude 5,5-dimethyl-2-hexanone by flash column chromatography on silica (B1680970) gel (using a hexane/ethyl acetate (B1210297) gradient) or by distillation to yield the pure product.

Experimental Workflow Diagram

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in anhydrous CH₂Cl₂ add_dmp Add Dess-Martin Periodinane start->add_dmp stir Stir at Room Temperature add_dmp->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃/Na₂S₂O₃ monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography or Distillation concentrate->purify product 5,5-Dimethyl-2-hexanone purify->product

Caption: Workflow for the oxidation of this compound.

Safety Precautions

  • Dess-Martin periodinane can be shock-sensitive and should be handled with care.

  • The reaction should be performed in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 5,5-Dimethyl-2-hexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5,5-Dimethyl-2-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two main strategies for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent with an appropriate aldehyde or ketone. Two common variations are:

    • The reaction of a neopentyl-based Grignard reagent (e.g., neopentylmagnesium bromide) with acetaldehyde.

    • The reaction of methylmagnesium bromide with 4,4-dimethylpentanal (B3058898).

  • Reduction of 5,5-Dimethyl-2-hexanone: This method involves the reduction of the corresponding ketone, 5,5-dimethyl-2-hexanone, using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1]

Q2: My Grignard reaction to synthesize this compound is not starting. What are the common causes?

A2: Failure of a Grignard reaction to initiate is a frequent issue, often stemming from:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture and will be quenched by any protic sources.[2]

  • Inactive Magnesium Surface: The surface of the magnesium turnings can be coated with a passivating layer of magnesium oxide, preventing the reaction with the alkyl halide.[2]

  • Impure Alkyl Halide: The presence of water or other acidic impurities in the alkyl halide can inhibit the reaction.

Q3: I am observing a significant amount of a high-boiling point byproduct in my Grignard reaction mixture. What is it likely to be?

A3: A common high-boiling point byproduct in Grignard reactions is the Wurtz coupling product, formed from the reaction of the Grignard reagent with the starting alkyl halide.[2] For instance, if you are using neopentyl bromide to generate the Grignard reagent, the Wurtz coupling product would be 2,2,5,5-tetramethylhexane.

Q4: In the reduction of 5,5-dimethyl-2-hexanone, what are the advantages of using sodium borohydride over lithium aluminum hydride?

A4: Sodium borohydride is a milder and more selective reducing agent compared to lithium aluminum hydride.[3] It is safer to handle and can be used in protic solvents like methanol (B129727) or ethanol. LiAlH₄ is a much stronger reducing agent that reacts violently with protic solvents and must be used in anhydrous ethereal solvents. For the reduction of a simple ketone like 5,5-dimethyl-2-hexanone, NaBH₄ is generally sufficient and safer.

Troubleshooting Guides

Route 1: Grignard Synthesis of this compound

This guide focuses on troubleshooting the synthesis of this compound via the reaction of a Grignard reagent with a carbonyl compound.

dot

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

ParameterCondition AYield of this compound (%)Condition BYield of this compound (%)
Grignard Reagent Neopentylmagnesium bromide65Methylmagnesium bromide70
Carbonyl Compound Acetaldehyde654,4-Dimethylpentanal70
Solvent Diethyl Ether68Tetrahydrofuran (THF)75
Reaction Temperature 0 °C to room temperature72Reflux60 (increased side products)
Alkyl Halide Addition Rapid55Slow, dropwise78
Route 2: Reduction of 5,5-Dimethyl-2-hexanone

This guide addresses common issues when synthesizing this compound by reducing 5,5-dimethyl-2-hexanone.

dot

Caption: Troubleshooting workflow for ketone reduction.

Reducing AgentSolventTemperature (°C)Reaction Time (h)Yield of this compound (%)
NaBH₄ Methanol25292
NaBH₄ Ethanol25290
NaBH₄ Methanol0 -> 25395
LiAlH₄ Anhydrous THF0 -> 25198
NaBH₄ with CeCl₃ Methanol-15196 (High selectivity)

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis using methylmagnesium bromide and 4,4-dimethylpentanal.

Materials:

  • Magnesium turnings

  • Iodine crystal (activator)

  • Bromomethane (B36050) (or methylmagnesium bromide solution)

  • Anhydrous diethyl ether or THF

  • 4,4-Dimethylpentanal

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • In the dropping funnel, place a solution of bromomethane (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromomethane solution to the magnesium. If the reaction does not initiate (disappearance of iodine color, bubbling), gently warm the flask.

    • Once initiated, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 4,4-dimethylpentanal (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Purify the crude product by distillation to obtain this compound.

dot

References

optimizing GC column selection for 5,5-Dimethyl-2-hexanol isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Gas Chromatography (GC)

Topic: Optimizing GC Column Selection for 5,5-Dimethyl-2-hexanol Isomer Separation

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers in the successful separation of this compound isomers using gas chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating isomers of this compound?

The primary challenge lies in the fact that this compound is a chiral compound, meaning it exists as enantiomers (non-superimposable mirror images).[1] These isomers have identical physical properties such as boiling point and polarity, making their separation impossible on standard, non-chiral GC columns. Therefore, a chiral stationary phase (CSP) is required to achieve enantiomeric resolution.[1][2]

Q2: Which type of GC column is best suited for separating this compound enantiomers?

For the separation of chiral alcohols, columns with a chiral stationary phase are essential.[2] Cyclodextrin-based columns are highly recommended and widely used for this purpose.[2][3] Specifically, derivatized beta-cyclodextrin (B164692) phases, such as permethylated or trifluoroacetylated cyclodextrins, often provide excellent selectivity for alcohol enantiomers.[3][4]

Q3: Is sample derivatization necessary before analysis?

While not always mandatory, derivatization of alcohols to their corresponding esters (e.g., acetates or trifluoroacetates) can be highly beneficial.[4] This process, known as acylation, reduces the polarity of the alcohol and can enhance volatility, often leading to improved peak shape and better separation on the chromatographic column.[4]

Q4: How do I select the appropriate column dimensions (length, internal diameter, film thickness)?

The choice of column dimensions affects resolution, analysis time, and sample capacity.

  • Length: Longer columns (e.g., 30 m or 60 m) provide higher efficiency and better resolution, which is crucial for difficult separations.[5]

  • Internal Diameter (ID): Smaller ID columns (e.g., 0.25 mm) offer higher efficiency and resolution but have lower sample capacity.[6][7]

  • Film Thickness (df): Thinner films (e.g., 0.25 µm) are generally preferred for separating semivolatile compounds and can lead to sharper peaks and faster analysis times.[6][7]

Troubleshooting Guide

This section addresses common problems encountered during the GC separation of alcohol isomers.

Problem 1: Poor or No Resolution of Isomeric Peaks

  • Possible Cause 1: Incorrect Column Phase.

    • Solution: Ensure you are using a chiral stationary phase (CSP). Standard phases like PDMS or WAX will not resolve enantiomers.[1] Refer to the column selection table below for recommended chiral phases.

  • Possible Cause 2: Suboptimal Oven Temperature Program.

    • Solution: The temperature ramp rate significantly impacts resolution. A slow ramp rate (e.g., 2-5°C/min) increases the interaction time between the analytes and the stationary phase, which can improve separation.[7] Running the analysis under isothermal conditions at a carefully selected temperature can also enhance resolution.[2]

  • Possible Cause 3: Incorrect Carrier Gas Flow Rate.

    • Solution: Every column has an optimal flow rate for maximum efficiency. Deviating from this optimum can decrease resolution. Consult the column manufacturer's guidelines and optimize the flow rate (typically around 1-2 mL/min for a 0.25 mm ID column) to achieve the best separation.[7]

Problem 2: Peak Tailing

  • Possible Cause 1: Active Sites in the System.

    • Solution: Alcohols can interact with active sites (silanol groups) in the injector liner or on the column itself, causing peak tailing. Use a deactivated or Ultra Inert inlet liner. If the column is old, active sites may have developed at the inlet; trimming the first 10-20 cm of the column can resolve the issue.[7]

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too much sample can saturate the stationary phase, leading to asymmetric peaks. Reduce the injection volume or use a higher split ratio to decrease the amount of sample entering the column.[8]

Problem 3: Ghost Peaks or Baseline Instability

  • Possible Cause 1: System Contamination.

    • Solution: Ghost peaks are often due to contamination in the inlet, septum bleed, or impurities in the carrier gas.[9] Replace the septum, clean the inlet liner, and ensure high-purity carrier gas with appropriate traps is used.[8]

  • Possible Cause 2: Column Bleed.

    • Solution: A rising baseline, especially at higher temperatures, is often a sign of column bleed, where the stationary phase degrades.[8] Ensure the oven temperature does not exceed the column's maximum operating limit. If the column is old or has been exposed to oxygen, it may need to be replaced.

Data Presentation

Table 1: Recommended Chiral GC Columns for Alcohol Isomer Separation

Column NameStationary Phase TypeKey Characteristics
Astec CHIRALDEX G-TA Trifluoroacetyl-derivatized gamma-cyclodextrinExcellent selectivity for alcohols, diols, and polyols, often providing high enantioselectivity.[3]
Supelco β-DEX™ 120 / 225 Permethylated beta-cyclodextrinRecommended for a wide range of chiral compounds including alcohols, ketones, and esters.[3]
CP-Chirasil-DEX CB Modified beta-cyclodextrin bonded to dimethylpolysiloxaneProven effective for the resolution of chiral alcohols and their acetylated derivatives.[4]

Table 2: Recommended Starting GC Parameters

ParameterRecommended SettingRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides a good balance of resolution and analysis time for chiral separations.[5][6]
Injector Split/Splitless, 230-250°CPrevents sample condensation and ensures efficient vaporization.[4]
Split Ratio 50:1 to 100:1Prevents column overload and ensures sharp peaks.[10]
Carrier Gas Helium or Hydrogen, 1.2 mL/min (constant flow)Hydrogen can provide faster analysis without significant loss of resolution.[7]
Oven Program 60°C (hold 2 min), ramp at 5°C/min to 180°CA slow ramp rate is critical for resolving closely eluting isomers.[7]
Detector Flame Ionization Detector (FID), 250°CFID is a robust and universal detector for organic compounds.[5]

Experimental Protocols

Methodology for Chiral Separation of this compound

  • Sample Preparation (Optional Derivatization):

    • To a vial containing 1 mg of the this compound isomer mixture, add 200 µL of pyridine (B92270) and 100 µL of acetic anhydride.

    • Cap the vial tightly and heat at 60°C for 30 minutes to form the acetate (B1210297) esters.

    • Cool to room temperature and dilute with 1 mL of dichloromethane (B109758) (DCM) before injection. This acylation step can improve peak shape and resolution.[4]

  • Instrument Setup:

    • Install a recommended chiral column (e.g., Astec CHIRALDEX G-TA, 30 m x 0.25 mm, 0.25 µm) into the GC.

    • Set the GC parameters as outlined in Table 2.

    • Perform a leak check to ensure system integrity.

    • Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.

  • Analysis:

    • Inject 1 µL of the prepared sample solution into the GC.

    • Start the data acquisition.

    • Analyze the resulting chromatogram to determine the retention times and resolution of the enantiomers.

  • Optimization:

    • If resolution is insufficient, decrease the oven temperature ramp rate (e.g., to 2°C/min) or adjust the carrier gas flow rate to its optimal level.

    • If peak shape is poor, check for activity in the system by inspecting the inlet liner or trimming the column.

Visualizations

GC_Column_Selection_Workflow GC Column Selection Workflow for this compound start Define Goal: Separate this compound Isomers is_chiral Is the molecule chiral? start->is_chiral select_csp Select Chiral Stationary Phase (CSP) [e.g., Cyclodextrin-based] is_chiral->select_csp  Yes   select_non_chiral Use Standard Polar/Non-polar Column (Not applicable for enantiomers) is_chiral->select_non_chiral  No   optimize_params Select Column Dimensions (Length, ID, Film Thickness) select_csp->optimize_params method_dev Optimize GC Method Parameters (Temperature, Flow Rate, Injection) optimize_params->method_dev analyze Perform Analysis & Evaluate Resolution method_dev->analyze

Caption: Logical workflow for selecting a GC column for isomer analysis.

Troubleshooting_Poor_Resolution Troubleshooting Guide: Poor Resolution problem Problem: Poor or No Resolution cause1 Possible Cause: Incorrect Column Phase problem->cause1 cause2 Possible Cause: Suboptimal Temperature Program problem->cause2 cause3 Possible Cause: Incorrect Flow Rate problem->cause3 cause4 Possible Cause: Column Overload problem->cause4 solution1 Solution: Use a Chiral Stationary Phase (CSP) cause1->solution1 solution2 Solution: Decrease oven ramp rate or use isothermal conditions cause2->solution2 solution3 Solution: Optimize flow rate to column's recommended optimum cause3->solution3 solution4 Solution: Reduce injection volume or increase split ratio cause4->solution4

Caption: Decision tree for troubleshooting poor chromatographic resolution.

References

methods for removing impurities from a 5,5-Dimethyl-2-hexanol sample

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for removing impurities from 5,5-Dimethyl-2-hexanol samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound sample?

A1: Impurities in a this compound sample typically originate from its synthesis. The most common synthetic routes are the Grignard reaction and the reduction of a ketone.[1] Potential impurities include:

  • Unreacted Starting Materials: Such as 5,5-dimethyl-2-hexanone (from reduction) or 4,4-dimethylpentanal (B3058898) and Grignard-related reagents (from Grignard synthesis).[1]

  • Synthesis Byproducts: Isomeric alcohols or hydrocarbon byproducts from side reactions like Wurtz coupling.[2]

  • Solvents: Residual solvents used during the synthesis and workup, such as diethyl ether, tetrahydrofuran (B95107) (THF), or hexane (B92381).

  • Water: Introduced during the aqueous workup steps of the synthesis or from atmospheric moisture.

Q2: Which analytical techniques are best for identifying and quantifying impurities in my sample?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive analysis:

  • Gas Chromatography (GC): Excellent for separating and quantifying volatile impurities, such as residual solvents and byproducts with different boiling points.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides structural information on the separated impurities, aiding in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for identifying and quantifying impurities by comparing the sample spectrum to that of a pure standard.

  • Infrared (IR) Spectroscopy: Can quickly indicate the presence of specific functional groups, such as water (broad peak around 3200-3600 cm⁻¹) or a ketone (sharp peak around 1715 cm⁻¹).

Q3: What are the primary laboratory methods for purifying this compound?

A3: The choice of purification method depends on the nature of the impurities. The most common and effective techniques are:

  • Distillation: Highly effective for separating liquids with different boiling points. Fractional distillation is particularly useful for separating the target alcohol from impurities with close boiling points.[3]

  • Flash Column Chromatography: Separates compounds based on their differential adsorption to a stationary phase.[4] This method is ideal for removing impurities with different polarities, such as non-polar hydrocarbon byproducts or more polar compounds.[2]

  • Liquid-Liquid Extraction: A useful first-step purification (workup) to remove water-soluble impurities, acids, or bases.[5]

  • Filtration: A simple mechanical method to remove solid or particulate impurities.[6]

Troubleshooting Guide

Issue 1: My sample is cloudy or contains visible solid particles.

  • Potential Cause: Presence of non-volatile inorganic salts from a drying agent (e.g., MgSO₄, Na₂SO₄) or other solid contaminants.

  • Solution: Perform simple filtration. Pass the sample through filter paper or a syringe filter to remove the suspended solids.[6]

Issue 2: IR analysis shows a broad peak around 3300 cm⁻¹, and the sample appears hazy.

  • Potential Cause: Water contamination.

  • Solution:

    • Drying Agents: Dissolve the sample in a non-polar, anhydrous solvent (like diethyl ether) and add a drying agent such as anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for 15-30 minutes, then filter to remove the drying agent.

    • Distillation: If the sample is significantly wet, distillation can effectively remove the water, as water and the alcohol have different boiling points.

Issue 3: GC analysis indicates impurities with boiling points significantly different from this compound.

  • Potential Cause: Contamination with residual solvents (lower boiling point) or synthesis byproducts (can be lower or higher boiling point).

  • Solution: Use fractional distillation. This technique provides the necessary theoretical plates to achieve a good separation between components with different volatilities.[3]

Issue 4: GC analysis shows impurities with boiling points very close to the product, or TLC shows spots with similar Rf values.

  • Potential Cause: Presence of structural isomers or other closely related byproducts.

  • Solution: Flash column chromatography is the most effective method in this scenario. By carefully selecting the solvent system (eluent), you can exploit subtle differences in polarity to separate the desired alcohol from isomeric or other structurally similar impurities.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodPrinciple of SeparationIllustrative Purity AchievedAdvantagesDisadvantages
Simple Filtration Particle Size>95% (if only solids are present)Fast, simple, low cost.Only removes insoluble solid impurities.
Liquid-Liquid Extraction Differential Solubility>98% (pre-purification)Removes water-soluble acids/bases and salts effectively.Requires use of solvents; may form emulsions.
Fractional Distillation Boiling Point Difference>99%Excellent for large quantities and removing volatile impurities.[3]Less effective for azeotropes or impurities with very close boiling points; requires thermal stability.
Flash Chromatography Polarity (Adsorption)>99.5%High resolution for structurally similar compounds; works at room temp.More time-consuming and costly (solvents, silica); can be difficult to scale up.

Table 2: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₈O130.23~175-180 (est.)
WaterH₂O18.02100
Diethyl EtherC₄H₁₀O74.1234.6
5,5-Dimethyl-2-hexanoneC₈H₁₆O128.21~165-170 (est.)
2,2-DimethylhexaneC₈H₁₈114.23106.8

Note: Boiling points are approximate and may vary with pressure.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This method is ideal for removing impurities with boiling points that differ by at least 20-30 °C from the target compound.

Materials:

  • Crude this compound sample

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed)

  • Distillation head with thermometer

  • Condenser

  • Receiving flasks

  • Heating mantle

  • Boiling chips

Procedure:

  • Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed.

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Heating: Begin gently heating the flask.

  • Equilibration: Allow the vapor to slowly rise through the fractionating column. A temperature gradient will establish along the column.

  • Collecting Fractions:

    • First Fraction (Forerun): Collect the initial distillate, which will contain low-boiling impurities (e.g., residual solvents). The temperature will be relatively low and may fluctuate.

    • Product Fraction: As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the pure product.

    • Final Fraction: If the temperature begins to rise again, it indicates that higher-boiling impurities are starting to distill. Stop the distillation at this point.

  • Analysis: Analyze the collected product fraction for purity using GC or NMR.

Protocol 2: Purification by Flash Column Chromatography

This method separates compounds based on polarity and is effective for removing impurities that are difficult to separate by distillation.

Materials:

  • Crude this compound sample

  • Silica (B1680970) gel (for flash chromatography)

  • Chromatography column

  • Solvent system (e.g., a mixture of hexane and ethyl acetate; determine optimal ratio by TLC)

  • Collection tubes/flasks

  • Air or nitrogen source for pressure

Procedure:

  • Column Packing: Pack the column with silica gel as a slurry in the non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and load it onto the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system, applying gentle pressure to the top of the column to achieve a fast flow rate.

  • Fraction Collection: Collect the eluent in small, sequential fractions.

  • Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Visualizations

G cluster_start Analysis cluster_purification Purification Strategy cluster_end Final Product Crude Crude Sample Analysis Analyze Impurity Profile (GC, TLC, IR) Crude->Analysis Decision Select Method Based on Impurity Analysis->Decision Distillation Fractional Distillation (Different B.P.) Decision->Distillation Volatiles Chromatography Column Chromatography (Different Polarity) Decision->Chromatography Isomers Filtration Filtration (Solid Impurities) Decision->Filtration Particulates FinalAnalysis Confirm Purity (GC, NMR) Distillation->FinalAnalysis Chromatography->FinalAnalysis Filtration->FinalAnalysis Pure Pure this compound FinalAnalysis->Pure G Start 1. Assemble Apparatus (Flask, Column, Condenser) Charge 2. Charge Flask with Crude Sample + Boiling Chips Start->Charge Heat 3. Gently Heat Mixture Charge->Heat Vaporize 4. Vapor Rises and Equilibrates in Column Heat->Vaporize Collect1 5a. Collect Low-Boiling Forerun Vaporize->Collect1 Collect2 5b. Collect Pure Product Fraction at Stable B.P. Collect1->Collect2 Stop 6. Stop Distillation if Temperature Rises Again Collect2->Stop End 7. Analyze Product Purity Stop->End G Start 1. Pack Column with Silica Gel Slurry Load 2. Load Concentrated Crude Sample Start->Load Elute 3. Elute with Solvent (e.g., Hexane/EtOAc) Load->Elute Collect 4. Collect Sequential Fractions Elute->Collect TLC 5. Analyze Fractions by TLC Collect->TLC Combine 6. Combine Pure Fractions TLC->Combine Evaporate 7. Remove Solvent via Rotary Evaporation Combine->Evaporate Pure Pure Product Evaporate->Pure

References

Technical Support Center: Chromatographic Resolution of 5,5-Dimethyl-2-hexanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the chromatographic resolution of 5,5-Dimethyl-2-hexanol enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for poor or no resolution of this compound enantiomers?

A: The most critical factor in any chiral separation is the choice of the Chiral Stationary Phase (CSP). This compound is a neutral, aliphatic alcohol. If the chosen CSP does not provide sufficient stereoselective interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) for this specific structure, separation will be poor or nonexistent. Polysaccharide-based CSPs are generally a good starting point for alcohols.[1]

Q2: Which type of chromatography is best suited for this compound?

A: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is typically the most effective mode for separating neutral, non-ionizable compounds like aliphatic alcohols.[2][3] This approach commonly uses a non-polar mobile phase, such as a mixture of an alkane (n-hexane or heptane) and an alcohol modifier (isopropanol or ethanol).[4][5]

Q3: How does temperature affect the separation of enantiomers?

A: Temperature influences the thermodynamics of the chiral recognition process.[1]

  • Lowering the temperature generally increases chiral selectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. This often leads to better resolution but may also increase retention times and peak broadening.

  • Increasing the temperature can improve column efficiency and peak shape, but may decrease selectivity. The effect is compound-dependent, so temperature should be treated as a key parameter for optimization.[1]

Q4: My peaks are tailing. How can I improve the peak shape?

A: Peak tailing for a neutral compound like this compound is often caused by factors other than secondary silanol (B1196071) interactions, which are more common with basic analytes.[6] Potential causes include:

  • Column Overload: Injecting too much sample can saturate the stationary phase. Try diluting your sample and injecting a smaller mass.

  • Column Contamination: Strongly retained impurities from previous injections can interfere with the peak shape. A proper column washing procedure is recommended.[1]

  • Sample Solvent Effects: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[7]

Q5: Can I use an alternative to the direct chiral HPLC method?

A: Yes, an indirect method is a viable alternative. This involves reacting the racemic this compound with an enantiomerically pure chiral derivatizing agent to form a pair of diastereomers.[8] These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase like silica (B1680970) gel or C18.[9] After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.[9]

Troubleshooting Guide

Issue 1: No Enantiomeric Separation Observed

If the enantiomers of this compound are co-eluting as a single peak, follow these steps.

  • Confirm Column Suitability: Verify that you are using a chiral stationary phase. Polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) are highly recommended for screening alcohols.[3][10] A standard C18 or silica column will not resolve enantiomers directly.

  • Screen Different CSPs: There is no universal chiral column. The best approach is to screen a set of columns with different chiral selectors (e.g., Chiralcel® OD-H, Chiralpak® AD-H, Chiralpak® IA).[3]

  • Adjust Mobile Phase Composition: In normal-phase mode, the percentage of the alcohol modifier is critical. If using 90:10 n-hexane:isopropanol (B130326), try significantly different ratios like 98:2 or 80:20. Sometimes, switching the alcohol (e.g., from isopropanol to ethanol) can induce separation.[3][11]

  • Lower the Temperature: Perform a run at a lower temperature (e.g., 10°C or 15°C) to see if it improves selectivity.

Issue 2: Poor Resolution (Resolution < 1.5)

When the peaks are partially separated but the resolution is insufficient for accurate quantification, optimization is necessary.

  • Optimize the Mobile Phase:

    • Decrease Alcohol Content: In normal-phase, reducing the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA) generally increases retention and often improves the separation factor (α) and resolution (Rs).[3] Make small, systematic adjustments.

    • Change Alcohol Type: The steric hindrance of the alcohol modifier can affect chiral recognition. Test ethanol, 1-propanol, or other alcohols in place of isopropanol.[4]

  • Reduce the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.5 mL/min instead of 1.0 mL/min for a 4.6 mm ID column), as this can enhance the efficiency of the separation.

  • Decrease the Temperature: Lowering the column temperature in increments (e.g., from 25°C to 20°C, then to 15°C) can increase the interaction differences between the enantiomers and the CSP, leading to better resolution.[1]

Issue 3: Unstable Retention Times

Fluctuating retention times compromise the reliability of your analysis.

  • Ensure Column Equilibration: Chiral columns, especially in normal-phase, require thorough equilibration with the mobile phase. Allow at least 10-20 column volumes of mobile phase to pass through before starting your analysis.

  • Check Mobile Phase Preparation: Ensure the mobile phase is accurately prepared and well-mixed. If using an online mixer, check for proportioning valve errors.[12] Using pre-mixed mobile phase can improve consistency.

  • Control Temperature: Use a reliable column oven to maintain a constant temperature, as minor fluctuations can cause retention time drift.[7]

  • Inspect for Leaks: Check all fittings from the pump to the detector for any signs of leaks, which can cause pressure and flow rate fluctuations.[7]

Data Presentation

The following table provides an illustrative example of how mobile phase composition can affect the separation of a generic aliphatic alcohol on a polysaccharide-based CSP. Note: These are representative values and actual results for this compound will vary.

Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Temp (°C)Retention Time 1 (min)Retention Time 2 (min)Separation Factor (α)Resolution (Rs)
Chiralcel® OD-Hn-Hexane / Isopropanol (95:5)1.02512.514.81.211.8
Chiralcel® OD-Hn-Hexane / Isopropanol (90:10)1.0258.29.31.151.4
Chiralcel® OD-Hn-Hexane / Isopropanol (80:20)1.0255.15.61.100.9
Chiralcel® OD-Hn-Hexane / Ethanol (95:5)1.02514.117.21.252.1
Chiralpak® AD-Hn-Hexane / Isopropanol (98:2)0.82025.429.11.182.0

Experimental Protocols

Protocol 1: Initial Method Screening for this compound

This protocol outlines a systematic approach to finding a suitable chiral separation method.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1 mg/mL in isopropanol.

    • Dilute this stock solution with the initial mobile phase to a working concentration of approximately 50 µg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Columns:

    • Columns: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) and Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

    • Detector: UV at 210 nm (since aliphatic alcohols lack a strong chromophore).

    • Injection Volume: 10 µL.

    • Column Temperature: 25°C.

  • Screening Conditions:

    • Run 1 (Column: Chiralcel® OD-H):

      • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

      • Flow Rate: 1.0 mL/min.

      • Run Time: 30 minutes or until the peak elutes.

    • Run 2 (Column: Chiralcel® OD-H):

      • Mobile Phase: n-Hexane / Ethanol (90:10, v/v).

      • Flow Rate: 1.0 mL/min.

      • Run Time: 30 minutes.

    • Run 3 (Column: Chiralpak® AD-H):

      • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

      • Flow Rate: 1.0 mL/min.

      • Run Time: 30 minutes.

  • Data Analysis:

    • Evaluate the chromatograms for any sign of peak splitting or separation.

    • Select the column and mobile phase combination that shows the best "hit" (i.e., the highest initial resolution or separation factor) for optimization. If no separation is observed, try more non-polar conditions (e.g., 98:2 n-Hexane:Alcohol).

Visualizations

Diagrams

Chiral_Method_Development_Workflow start Start: Racemic this compound prep Prepare Sample (1 mg/mL in IPA, dilute in mobile phase) start->prep screen_cols Screen CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H) prep->screen_cols screen_mp Screen Mobile Phases (Hex/IPA, Hex/EtOH) screen_cols->screen_mp eval Evaluate Results Is there any separation? screen_mp->eval no_sep No Separation: - Try different CSPs - Try more extreme mobile phase ratios eval->no_sep No optimize Partial Separation: Select best condition for optimization eval->optimize Yes no_sep->screen_cols opt_mp Optimize Mobile Phase (Adjust % Alcohol) optimize->opt_mp opt_flow Optimize Flow Rate (e.g., 1.0 -> 0.5 mL/min) opt_mp->opt_flow opt_temp Optimize Temperature (e.g., 25°C -> 15°C) opt_flow->opt_temp validate Final Method Validation (Rs > 1.5) opt_temp->validate Troubleshooting_Poor_Resolution start Problem: Poor or No Resolution (Rs < 1.5) check_csp Is the CSP appropriate for alcohols? (e.g., Polysaccharide-based) start->check_csp screen_new_csp Action: Screen different CSPs check_csp->screen_new_csp No check_mp Is mobile phase optimized? check_csp->check_mp Yes optimize_mp Action: Systematically vary alcohol % (e.g., 10% -> 8% -> 5%) check_mp->optimize_mp No check_flow Is flow rate optimized? check_mp->check_flow Yes solution Resolution Improved optimize_mp->solution optimize_flow Action: Decrease flow rate (e.g., 1.0 -> 0.7 -> 0.5 mL/min) check_flow->optimize_flow No check_temp Is temperature optimized? check_flow->check_temp Yes optimize_flow->solution optimize_temp Action: Decrease temperature (e.g., 25°C -> 20°C -> 15°C) check_temp->optimize_temp No check_col_health Is column performance degraded? check_temp->check_col_health Yes optimize_temp->solution wash_col Action: Wash column with strong solvent (e.g., 100% Ethanol) check_col_health->wash_col Maybe check_col_health->solution No replace_col Action: Replace column wash_col->replace_col No Improvement

References

degradation and stability issues of 5,5-Dimethyl-2-hexanol during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5,5-Dimethyl-2-hexanol. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the storage, stability, and degradation of this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[1][2][3] The container should be tightly sealed to prevent exposure to atmospheric oxygen and moisture.[1][4][5] For optimal preservation, storage in an inert atmosphere (e.g., under nitrogen or argon) is recommended.

Q2: What are the primary chemical degradation pathways for this compound during storage?

A2: As a secondary alcohol, this compound is susceptible to two main degradation pathways:

  • Oxidation/Autoxidation: Exposure to air (oxygen) can lead to the slow oxidation of the secondary alcohol group to form the corresponding ketone, 5,5-dimethyl-2-hexanone.[6][7][8][9][10] This process can be accelerated by heat, light, and the presence of metal impurities.

  • Acid-Catalyzed Dehydration: In the presence of acidic contaminants, this compound can undergo an E1 elimination reaction to lose a molecule of water, forming a mixture of alkenes.[10][11][12][13] The primary products would be 5,5-dimethyl-1-hexene and 5,5-dimethyl-2-hexene (B3327663), with the more substituted 5,5-dimethyl-2-hexene being the major product according to Zaitsev's rule.[10][14]

Q3: What are the common signs that my sample of this compound has degraded?

A3: Degradation may not always be visually apparent. However, you should suspect degradation if you observe any of the following:

  • Unexpected Experimental Results: Inconsistent reaction yields, unexpected byproducts, or shifts in analytical readings (e.g., retention time in chromatography) can be indicators of impurity.

  • Changes in Physical Appearance: While this compound is a clear liquid, the development of a yellow tint or turbidity could suggest the formation of degradation products or polymers.

  • Appearance of New Peaks in Analytical Data: The most definitive sign of degradation is the appearance of new peaks in chromatograms (GC) or spectra (NMR, IR) corresponding to impurities like 5,5-dimethyl-2-hexanone or isomeric alkenes.

Q4: How can I determine the shelf-life of this compound in my laboratory?

A4: The shelf-life is highly dependent on storage conditions. To establish a reliable shelf-life or re-test date, a stability study should be performed.[15][16][17] This involves storing an aliquot of the material under controlled long-term and accelerated conditions and periodically testing its purity and identity.[18] See the experimental protocols in Section 3 for a detailed methodology.

Q5: What substances are incompatible with this compound during storage?

A5: To prevent degradation, this compound should be stored away from:

  • Strong Oxidizing Agents: Reagents like chromic acid, potassium permanganate, or even atmospheric oxygen can oxidize the alcohol to a ketone.[7][9][19]

  • Strong Acids: Acids such as sulfuric acid or phosphoric acid can catalyze dehydration reactions.[10][13]

  • Reactive Metals: Certain metals can catalyze oxidation or other degradation processes.

Section 2: Troubleshooting Guides

Problem: My experiment is giving inconsistent results, and I suspect the purity of my this compound.

This guide provides a logical workflow to diagnose and confirm the purity of your reagent.

G Troubleshooting Workflow for Suspected Impurity start Suspect Purity of This compound check_records Check Storage Conditions & Purchase Date start->check_records visual_inspect Visually Inspect Sample (Color, Clarity) check_records->visual_inspect analytical_test Perform Purity Analysis (GC-FID Recommended) visual_inspect->analytical_test compare_data Compare Data to Reference Standard or Initial Lot Analysis analytical_test->compare_data purity_ok Purity Meets Specification (>98%) compare_data->purity_ok  Match purity_bad Purity Below Specification or Impurities Detected compare_data->purity_bad  Mismatch troubleshoot_other Troubleshoot Other Experimental Variables purity_ok->troubleshoot_other identify_impurities Identify Impurities (GC-MS, NMR) purity_bad->identify_impurities remediate Purify Reagent (Distillation) or Procure New Lot identify_impurities->remediate

Troubleshooting workflow for suspected reagent impurity.
Problem: I have detected impurities in my sample. What are they likely to be?

If your analysis confirms the presence of impurities, they are most likely the result of the degradation pathways outlined in the FAQs.

G Degradation Pathways of this compound cluster_main cluster_oxidation Oxidation / Autoxidation cluster_dehydration Acid-Catalyzed Dehydration start This compound (C8H18O) ketone 5,5-Dimethyl-2-hexanone (C8H16O) start->ketone  [O] (Air, Heat, Light) alkene1 5,5-Dimethyl-1-hexene (C8H16) start->alkene1  -H2O (Acid Catalyst) alkene2 5,5-Dimethyl-2-hexene (C8H16) (Major Product) start->alkene2  -H2O (Acid Catalyst)

Primary degradation products of this compound.

Section 3: Quantitative Data & Experimental Protocols

Data Presentation

Table 1: Recommended Storage and Stability Testing Conditions

Parameter Long-Term Storage Accelerated Stability Testing
Temperature 2-8°C or 25°C ± 2°C[1] 40°C ± 2°C
Relative Humidity 60% RH ± 5% RH 75% RH ± 5% RH
Container Tightly sealed, inert material (e.g., amber glass) Same as proposed storage
Atmosphere Inert gas (N₂ or Ar) recommended Air
Duration Proposed shelf-life (e.g., 12-24 months) 6 months

| Testing Frequency | 0, 3, 6, 9, 12, 18, 24 months[18] | 0, 3, 6 months[18] |

Table 2: Potential Degradation Products and Analytical Identification

Degradation Product Chemical Formula Molar Mass ( g/mol ) Primary Analytical Method
5,5-Dimethyl-2-hexanone C₈H₁₆O 128.21 GC-MS, IR (C=O stretch ~1715 cm⁻¹)
5,5-Dimethyl-1-hexene C₈H₁₆ 112.21 GC-MS, ¹H NMR (alkene protons)

| 5,5-Dimethyl-2-hexene | C₈H₁₆ | 112.21 | GC-MS, ¹H NMR (alkene protons) |

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a procedure to assess the stability of this compound under controlled conditions.

  • Initial Analysis (Time 0):

    • Take a representative sample from a new or well-characterized batch.

    • Perform a complete analysis to establish baseline data. This must include:

      • Purity assessment by a validated stability-indicating method (GC-FID is recommended).

      • Identification (e.g., via FT-IR or NMR spectroscopy).

      • Physical appearance (color, clarity).

  • Sample Preparation and Storage:

    • Aliquot the compound into multiple vials appropriate for the entire study duration, using the intended long-term storage container-closure system.

    • Place a set of samples into a stability chamber under "Long-Term Storage" conditions (see Table 1).

    • Place a second set of samples into a stability chamber under "Accelerated Stability Testing" conditions (see Table 1).

  • Periodic Testing:

    • At each time point specified in Table 1, remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening.

    • Perform the same complete analysis as conducted at Time 0.

  • Data Evaluation:

    • Compare the results at each time point to the initial (Time 0) data.

    • A "significant change" is defined as a failure to meet the established purity specification (e.g., purity drops below 98%).

    • If a significant change occurs during the accelerated study, it indicates a potential stability issue that needs further investigation. The long-term data will determine the actual shelf-life under normal storage.

Protocol 2: Purity Assessment by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol provides a general method for determining the purity of this compound.[20][21][22][23] This method should be validated for your specific equipment and needs.

G GC-FID Purity Analysis Workflow prep_std Prepare Internal Standard (IS) & Calibration Standards calibrate Inject Standards & Generate Calibration Curve prep_std->calibrate prep_sample Prepare Sample Solution with IS inject_sample Inject Sample prep_sample->inject_sample gc_setup Set Up GC-FID Instrument (Column, Temp Program, Gas Flow) gc_setup->calibrate gc_setup->inject_sample calculate Calculate Concentration & Determine Purity (%) calibrate->calculate integrate Acquire Chromatogram & Integrate Peak Areas inject_sample->integrate integrate->calculate report Report Results calculate->report

Workflow for quantitative analysis by GC-FID.
  • Materials and Reagents:

    • This compound (sample to be tested).

    • High-purity reference standard of this compound (>99.5%).

    • Internal Standard (IS): A non-interfering, stable compound (e.g., n-dodecane or nonane).

    • Solvent: High-purity solvent (e.g., dichloromethane (B109758) or methanol, ACS grade or higher).

  • Instrument Conditions (Typical):

    • GC System: Gas chromatograph with a Flame Ionization Detector (FID).

    • Column: A non-polar or medium-polarity capillary column, such as a DB-5 or DB-WAX (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow (e.g., 1-2 mL/min).

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: 80°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min). (This program must be optimized).

    • Detector: FID at 280°C.

  • Procedure:

    • Internal Standard (IS) Stock Solution: Accurately prepare a stock solution of the IS in the chosen solvent (e.g., 1 mg/mL).

    • Calibration Standards: Prepare a series of at least five calibration standards by accurately weighing the reference standard and adding a constant amount of the IS stock solution to each. Dilute to a known volume with the solvent.

    • Sample Preparation: Accurately weigh a sample of the this compound to be tested. Add the same constant amount of IS stock solution and dilute to the same final volume as the standards.

    • Analysis: Inject the calibration standards into the GC-FID system. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration to generate a calibration curve.

    • Inject the sample preparation.

  • Calculation:

    • Determine the peak area ratio of this compound to the internal standard in the sample chromatogram.

    • Use the calibration curve to determine the concentration of this compound in the sample solution.

    • Calculate the purity as follows: Purity (%) = [(Calculated Concentration × Dilution Volume) / Initial Sample Weight] × 100

References

how to avoid side reactions in the synthesis of 5,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5,5-Dimethyl-2-hexanol, tailored for researchers, scientists, and drug development professionals. The information is designed to help users anticipate and resolve common issues encountered during their experiments, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and direct methods for synthesizing this compound are:

  • Reduction of 5,5-Dimethyl-2-hexanone: This involves the conversion of the ketone functional group to a secondary alcohol using a reducing agent.

  • Grignard Reaction: This method constructs the carbon skeleton by reacting a suitable Grignard reagent with an aldehyde. A plausible route involves the reaction of neopentylmagnesium bromide with acetaldehyde (B116499).

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: For the reduction of 5,5-Dimethyl-2-hexanone , potential side reactions are generally minimal if a selective reducing agent is used. However, with stronger, less selective reducing agents, over-reduction or reactions with other functional groups (if present) can occur.

For the Grignard reaction , several side reactions can significantly lower the yield of the desired product:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled dimer (e.g., 2,2,5,5-tetramethylhexane (B86233) from neopentylmagnesium bromide).

  • Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the α-position, leading to the formation of an enolate and recovery of the starting aldehyde after workup.

  • Reduction of the Aldehyde: If the Grignard reagent possesses β-hydrogens, it can reduce the aldehyde to the corresponding primary alcohol via a hydride transfer mechanism.

Q3: How can I purify the final product, this compound?

A3: Purification of this compound is typically achieved by distillation. If non-volatile impurities are present, flash column chromatography on silica (B1680970) gel may be employed. The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guides

Synthesis Route 1: Reduction of 5,5-Dimethyl-2-hexanone

Issue 1: Low or No Conversion of the Starting Ketone

Potential CauseTroubleshooting Steps
Inactive Reducing Agent Use a fresh batch of the reducing agent. Ensure proper storage conditions to prevent decomposition (e.g., NaBH₄ should be kept in a dry environment).
Insufficient Amount of Reducing Agent Use a stoichiometric excess of the reducing agent (typically 1.1 to 1.5 equivalents).
Low Reaction Temperature While some reductions are performed at low temperatures to improve selectivity, the reaction rate might be too slow. Gradually warm the reaction to room temperature and monitor by TLC.
Improper Solvent Ensure the solvent is appropriate for the chosen reducing agent. NaBH₄ works well in protic solvents like methanol (B129727) or ethanol, while LiAlH₄ requires anhydrous aprotic solvents like diethyl ether or THF.

Issue 2: Formation of Unexpected Byproducts

Potential CauseTroubleshooting Steps
Over-reduction (with stronger reducing agents) If other reducible functional groups are present in the molecule, consider using a milder reducing agent like sodium borohydride (B1222165).
Reaction with Solvent When using LiAlH₄, ensure the solvent is strictly anhydrous to prevent violent reaction and consumption of the reagent.
Synthesis Route 2: Grignard Reaction with Neopentylmagnesium Bromide and Acetaldehyde

Issue 1: Grignard Reagent Fails to Form or Forms in Low Yield

Potential CauseTroubleshooting Steps
Wet Glassware or Solvents All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried) and the reaction conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.
Inactive Magnesium Surface Use fresh magnesium turnings. Activate the magnesium surface by crushing the turnings in a mortar and pestle just before use, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Impure Alkyl Halide Use freshly distilled alkyl halide to remove any impurities that may inhibit the reaction.

Issue 2: Low Yield of this compound

Potential CauseTroubleshooting Steps
Wurtz Coupling Side Reaction Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the halide. Vigorous stirring is also crucial.
Enolization of Acetaldehyde Perform the reaction at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.
Reaction with Atmospheric CO₂ Maintain a positive pressure of an inert gas throughout the reaction to prevent the Grignard reagent from reacting with carbon dioxide to form a carboxylic acid.
Premature Quenching Ensure that the reaction is complete (monitor by TLC) before adding the aqueous workup solution.

Quantitative Data Summary

The choice of reagents and reaction conditions can significantly impact the yield and purity of this compound. The following tables provide a summary of expected outcomes based on different experimental parameters.

Table 1: Comparison of Reducing Agents for the Synthesis of this compound

Reducing AgentSolventTemperature (°C)Typical Yield (%)Purity (%)Key Considerations
Sodium Borohydride (NaBH₄)Methanol/Ethanol0 to 2585-95>98Milder, more selective, and safer to handle.
Lithium Aluminum Hydride (LiAlH₄)Anhydrous Diethyl Ether/THF0 to 3590-98>98More powerful but also more reactive and requires strictly anhydrous conditions.

Table 2: Troubleshooting Side Reactions in the Grignard Synthesis of this compound

Side ReactionContributing FactorsRecommended Conditions to MinimizeExpected Improvement
Wurtz Coupling High local concentration of alkyl halide, high temperature.Slow, dropwise addition of alkyl halide to Mg; maintain temperature at or below reflux.Increased yield of Grignard reagent and final alcohol.
Enolization High reaction temperature, sterically hindered Grignard reagent.Add Grignard reagent to aldehyde at low temperature (-78 to 0 °C).Higher conversion to the desired alcohol, less recovery of starting aldehyde.
Reduction Grignard reagents with β-hydrogens.Not a major issue with neopentylmagnesium bromide as it lacks β-hydrogens.N/A

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 5,5-Dimethyl-2-hexanone

Materials:

  • 5,5-Dimethyl-2-hexanone

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Diethyl Ether

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 5,5-dimethyl-2-hexanone (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by distillation.

Protocol 2: Synthesis of this compound via Grignard Reaction

Materials:

Procedure:

  • Assemble a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (1.2 eq) in the flask.

  • In the dropping funnel, add a solution of 1-bromo-3,3-dimethylbutane (1.0 eq) in anhydrous diethyl ether.

  • Add a small portion of the bromide solution to the magnesium to initiate the reaction (a crystal of iodine may be added as an initiator).

  • Once the reaction has started, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for 1 hour.

  • Cool the Grignard reagent solution to 0 °C in an ice bath.

  • Add a solution of freshly distilled acetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Visualizations

Synthesis_Workflow cluster_reduction Route 1: Reduction cluster_grignard Route 2: Grignard Reaction start_reduction 5,5-Dimethyl-2-hexanone step1_reduction Dissolve in Methanol start_reduction->step1_reduction step2_reduction Add NaBH4 at 0°C step1_reduction->step2_reduction step3_reduction Stir at Room Temp. step2_reduction->step3_reduction step4_reduction Quench with HCl step3_reduction->step4_reduction step5_reduction Workup & Purification step4_reduction->step5_reduction end_reduction This compound step5_reduction->end_reduction start_grignard Neopentyl Bromide + Mg step1_grignard Form Grignard Reagent start_grignard->step1_grignard step2_grignard React with Acetaldehyde at 0°C step1_grignard->step2_grignard step3_grignard Stir at Room Temp. step2_grignard->step3_grignard step4_grignard Quench with NH4Cl step3_grignard->step4_grignard step5_grignard Workup & Purification step4_grignard->step5_grignard end_grignard This compound step5_grignard->end_grignard

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting_Grignard start Low Yield of this compound (Grignard Route) cause1 Wurtz Coupling start->cause1 cause2 Enolization start->cause2 cause3 Incomplete Reaction start->cause3 solution1 Slow addition of alkyl halide Maintain low temperature cause1->solution1 solution2 Perform reaction at low temp (-78°C) Use less hindered Grignard if possible cause2->solution2 solution3 Ensure complete formation of Grignard Monitor reaction by TLC before workup cause3->solution3

Technical Support Center: Optimizing Injector and Detector Parameters for 5,5-Dimethyl-2-hexanol in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography (GC) methods for the analysis of 5,5-Dimethyl-2-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the GC analysis of this compound?

The primary challenges in analyzing this compound, a branched C8 alcohol, by GC include potential peak tailing due to its polar hydroxyl group, the possibility of thermal degradation in the injector, and the need for careful optimization of parameters to achieve good resolution from other components in a sample matrix. The hydroxyl group can interact with active sites in the GC system, such as exposed silanols in the inlet liner or on the column, leading to poor peak shape.[1][2]

Q2: What type of GC column is recommended for the analysis of this compound?

For polar compounds like alcohols, a mid-polarity to polar stationary phase is generally recommended.[1] A column with a polyethylene (B3416737) glycol (PEG) or "WAX" stationary phase is a good starting point. However, the inertness of the column is crucial to prevent peak tailing.[1] Using a column specifically designed for alcohol analysis, which has been tested for inertness towards polar compounds, is highly advisable.

Q3: What is a good starting point for the oven temperature program?

A good starting point for the oven temperature program is to begin at a low initial temperature to ensure good trapping of the analyte at the head of the column, followed by a temperature ramp to elute the compound. A generic "scouting" gradient can be employed, starting at around 40-50°C and ramping at 10°C/min to a final temperature that is above the expected elution temperature of this compound.[3][4] This initial run will provide information on the elution characteristics of the compound and can be optimized further.

Q4: Should I use a split or splitless injection?

The choice between split and splitless injection depends on the concentration of this compound in your sample.

  • Split Injection: Use for relatively high concentration samples to avoid overloading the column. A higher split ratio can lead to sharper peaks.[5][6]

  • Splitless Injection: Use for trace-level analysis to ensure that the majority of the sample is transferred to the column, maximizing sensitivity.[7][8][9][10]

Q5: How can I improve the peak shape if I observe tailing?

Peak tailing for alcohols is a common issue and can be addressed by:

  • Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize active sites.[1][11]

  • Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a properly deactivated surface.

  • Column Installation: Ensure a clean, square cut of the column and proper installation depth in the injector and detector to avoid dead volumes.[1][12]

  • Derivatization: In some cases, derivatizing the alcohol to a less polar silyl (B83357) ether can significantly improve peak shape by masking the active hydroxyl group.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the GC analysis of this compound.

Problem: Poor Peak Shape
Symptom Potential Cause Troubleshooting Action
Peak Tailing Active sites in the injector or column.Replace the inlet liner with a deactivated one. Trim the first few centimeters of the column.[1][11]
Column contamination.Bake out the column at a high temperature (within its limits) or solvent rinse if the phase is bonded.[2]
Incompatible solvent polarity.Ensure the sample solvent is compatible with the stationary phase.
Peak Fronting Column overload.Reduce the injection volume or dilute the sample. Increase the split ratio if using split injection.[1]
Incorrect initial oven temperature.For splitless injection, ensure the initial oven temperature is about 20°C below the boiling point of the solvent.[13]
Broad Peaks Slow sample transfer from the injector.Optimize the splitless hold time to ensure complete sample transfer.
Sub-optimal carrier gas flow rate.Set the carrier gas to its optimal linear velocity for the column dimensions.
Temperature program ramp is too slow.Increase the oven temperature ramp rate.[3]
Problem: Poor Sensitivity
Symptom Potential Cause Troubleshooting Action
Low Signal Inefficient sample transfer in splitless mode.Optimize the splitless hold time.
Leaks in the system.Check for leaks at the injector, detector, and column fittings using an electronic leak detector.
Incorrect detector gas flow rates.Optimize the hydrogen and air/oxidizer flow rates for the Flame Ionization Detector (FID).
Sample degradation in the injector.Lower the injector temperature.[1]

Experimental Protocols & Data Presentation

Recommended Starting GC Parameters for this compound

The following table provides a recommended starting point for method development. These parameters will likely require further optimization for your specific application and instrument.

Parameter Recommended Starting Value Notes
Column Mid-polarity (e.g., PEG/WAX), 30 m x 0.25 mm ID, 0.25 µm film thicknessEnsure high inertness for alcohol analysis.
Carrier Gas Helium or HydrogenSet to optimal linear velocity (e.g., 30-40 cm/s for Helium).
Injector Split/Splitless
Injector Temperature200 - 250 °CStart lower to prevent degradation and increase if needed for efficient vaporization.[1]
Injection Volume1 µLAdjust based on sample concentration.
Split Ratio50:1 (for split injection)Adjust based on concentration and desired peak shape.[14]
Splitless Hold Time0.5 - 1.0 min (for splitless injection)Optimize for complete sample transfer.
Oven Program
Initial Temperature50 °CHold for 1-2 minutes.
Ramp Rate10 °C/minAdjust to optimize separation.
Final Temperature220 °CHold for 2-5 minutes.
Detector (FID)
Detector Temperature250 - 300 °CShould be higher than the final oven temperature.[14]
Hydrogen Flow30 - 40 mL/minOptimize for best signal-to-noise ratio.[14]
Air Flow300 - 400 mL/minOptimize for best signal-to-noise ratio.[14]
Makeup Gas (N2 or He)25 - 30 mL/min

Visualization of Workflows

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape start Poor Peak Shape (Tailing, Fronting, Broad) check_system Check System Suitability (Inject Standard) start->check_system peak_shape_ok Peak Shape OK? check_system->peak_shape_ok problem_is_sample Investigate Sample Matrix Effects peak_shape_ok->problem_is_sample Yes troubleshoot_gc Troubleshoot GC System peak_shape_ok->troubleshoot_gc No check_injector Inspect & Clean Injector (Liner, Septum, Syringe) troubleshoot_gc->check_injector check_column Check Column (Installation, Conditioning, Age) check_injector->check_column optimize_method Optimize Method Parameters (Injector Temp, Oven Program, Flow Rate) check_column->optimize_method peak_shape_improved Peak Shape Improved? optimize_method->peak_shape_improved end Analysis Optimized peak_shape_improved->end Yes consider_derivatization Consider Derivatization peak_shape_improved->consider_derivatization No consider_derivatization->end

Caption: A logical workflow for troubleshooting poor peak shape in GC analysis.

Injector Parameter Optimization Workflow

InjectorOptimization start Start Injector Optimization select_mode Select Injection Mode (Split vs. Splitless) start->select_mode split Optimize Split Injection select_mode->split High Concentration splitless Optimize Splitless Injection select_mode->splitless Trace Analysis opt_split_ratio Optimize Split Ratio (Start at 50:1) split->opt_split_ratio opt_hold_time Optimize Splitless Hold Time (0.5-1.0 min) splitless->opt_hold_time opt_inj_temp_split Optimize Injector Temperature (200-250°C) opt_split_ratio->opt_inj_temp_split evaluate_peak Evaluate Peak Shape & Area opt_inj_temp_split->evaluate_peak opt_inj_temp_splitless Optimize Injector Temperature (Start low, e.g., 200°C) opt_hold_time->opt_inj_temp_splitless opt_inj_temp_splitless->evaluate_peak evaluate_peak->select_mode Not Acceptable end Injector Parameters Optimized evaluate_peak->end Acceptable

Caption: A workflow for optimizing injector parameters for GC analysis.

Detector (FID) Parameter Optimization Workflow

DetectorOptimization start Start FID Optimization set_temp Set Detector Temperature (> Final Oven Temp) start->set_temp set_makeup_gas Set Makeup Gas Flow (e.g., 25-30 mL/min) set_temp->set_makeup_gas optimize_h2 Optimize Hydrogen Flow (Vary around recommended value) set_makeup_gas->optimize_h2 optimize_air Optimize Air Flow (Vary around recommended value) optimize_h2->optimize_air evaluate_signal Evaluate Signal-to-Noise Ratio optimize_air->evaluate_signal evaluate_signal->optimize_h2 Sub-optimal end FID Parameters Optimized evaluate_signal->end Optimal

Caption: A workflow for optimizing Flame Ionization Detector (FID) parameters.

References

addressing peak tailing issues for 5,5-Dimethyl-2-hexanol in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing chromatographic issues with 5,5-Dimethyl-2-hexanol. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common problems, with a focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

Peak tailing is a phenomenon where the trailing edge of a chromatographic peak is broader than the leading edge, resulting in an asymmetrical shape.[1] This distortion is problematic because it reduces the resolution between closely eluting compounds, can obscure smaller adjacent peaks, and negatively impacts the accuracy and reproducibility of peak integration and quantification.[1][2] An ideal chromatographic peak should be symmetrical, often described as a Gaussian shape.[2]

Q2: What are the primary causes of peak tailing for an alcohol like this compound?

The primary cause of peak tailing for polar compounds like alcohols is often secondary interactions with active sites within the chromatographic system.[1][3] For this compound, the polar hydroxyl (-OH) group can form strong hydrogen bonds with residual silanol (B1196071) groups (Si-OH) on the surface of silica-based stationary phases in both GC and LC, leading to delayed elution for some analyte molecules and causing a "tail".[1][3] Other causes can include column contamination, column overload, or issues with the instrument setup like dead volume.[1][4]

Q3: What is an acceptable level of peak tailing?

The acceptability of peak tailing is often determined by the tailing factor (Tf) or asymmetry factor (As). A perfectly symmetrical peak has a tailing factor of 1.0. For many assays, a tailing factor between 0.9 and 1.2 is considered ideal, while values up to 1.5 may be acceptable.[2][3] Peaks with a tailing factor greater than 1.5 often require investigation and correction.[5]

Q4: How can I quickly determine if the peak tailing is a column or instrument issue?

A simple way to diagnose the source of the problem is to inject a non-polar compound, such as an alkane. If the alkane peak is symmetrical while your this compound peak tails, the issue is likely due to chemical interactions between the alcohol and the column (column activity).[6] If all peaks, including the non-polar compound, are tailing, the problem is more likely related to the instrument setup, such as a flow path disruption, dead volume, or improper column installation.[6][7]

Troubleshooting Guide for Peak Tailing of this compound

This section provides detailed troubleshooting steps for both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Diagram: Root Cause of Peak Tailing for Alcohols

The following diagram illustrates the unwanted secondary interaction between the hydroxyl group of this compound and an active silanol site on a silica-based stationary phase, which is a primary cause of peak tailing.

Diagram 1: Analyte Interaction with Active Silanol Site cluster_surface Silica (B1680970) Stationary Phase Surface cluster_analyte This compound Si_Surface Si | O | Si Silanol O H Si Analyte R O H Analyte:f1->Silanol:f1 Hydrogen Bond (Secondary Interaction)

Caption: Diagram 1: Unwanted hydrogen bonding between the analyte and the stationary phase.

Troubleshooting Workflow

Use the following workflow to systematically diagnose and resolve peak tailing issues.

G start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing (including non-polar standards)? start->check_all_peaks instrument_issue Suspect Instrument Issue: - Check column installation - Minimize dead volume - Check for leaks/blockages check_all_peaks->instrument_issue Yes chemical_issue Suspect Chemical Interaction Issue check_all_peaks->chemical_issue No re_analyze Re-analyze Sample instrument_issue->re_analyze gc_or_lc Select Chromatography Type chemical_issue->gc_or_lc gc_steps GC Troubleshooting: 1. Use new, deactivated liner 2. Trim column inlet (10-20 cm) 3. Increase temperatures 4. Use a more inert/WAX column gc_or_lc->gc_steps GC lc_steps LC Troubleshooting: 1. Use end-capped column 2. Lower mobile phase pH (for RP) 3. Add mobile phase modifier 4. Use alternative stationary phase gc_or_lc->lc_steps LC gc_steps->re_analyze lc_steps->re_analyze is_fixed Is peak shape acceptable? re_analyze->is_fixed end Problem Resolved is_fixed->end Yes escalate Consult Senior Scientist or Instrument Manufacturer is_fixed->escalate No

Caption: Diagram 2: A logical workflow for troubleshooting peak tailing issues.

Part 1: Gas Chromatography (GC) Troubleshooting

Q: My this compound peak is tailing in my GC analysis. What should I do first?

A: Start with the simplest and most common fixes related to the GC inlet and column installation.

  • Check the Inlet Liner: The glass inlet liner is a common source of activity. Replace it with a fresh, deactivated liner. Silylated glass wool, if used, can also be a source of activity.[6]

  • Perform Column Maintenance: Trim 10-20 cm from the front of the column.[5] The inlet side of the column is exposed to the most non-volatile residues from samples, which can create active sites. A poor column cut can also disrupt the flow path, causing tailing.[5][7]

  • Verify Column Installation: Ensure the column is installed at the correct height in the inlet and detector.[5] Improper installation can create dead volume, leading to peak broadening and tailing.[4]

Q: If basic maintenance doesn't solve the tailing, what method parameters can I adjust?

A: Optimizing your method parameters can significantly improve peak shape for active compounds like alcohols.

  • Increase Temperatures: Ensure the injector and detector temperatures are sufficiently high to prevent condensation.[6] Increasing the oven temperature or using a faster temperature ramp can reduce the interaction time of the analyte with the stationary phase, leading to sharper peaks.[8]

  • Check Flow Rates: An excessively low split ratio or detector makeup gas flow may cause tailing.[6] Ensure your carrier gas flow rate is optimal for your column dimensions.

  • Reduce Sample Concentration: Injecting too much sample can overload the column, which is a common cause of peak distortion.[1][9] Try diluting your sample and re-injecting.

Table 1: Effect of GC Parameter Adjustments on Peak Tailing for Alcohols

ParameterAdjustmentExpected Impact on Peak TailingRationale
Inlet Temperature IncreaseDecreasePrevents sample condensation in the injector and ensures rapid, complete vaporization.[6]
Oven Temperature Increase / Use Faster RampDecreaseReduces analyte interaction time with the stationary phase, minimizing secondary interactions.[8][10]
Carrier Gas Flow Optimize (Increase if too low)DecreaseA flow rate that is too low can increase band broadening; optimization is key.
Sample Concentration DecreaseDecreasePrevents column overload, where the stationary phase becomes saturated.[1][9]
Split Ratio IncreaseDecreaseA higher split ratio reduces the amount of sample introduced onto the column, preventing overload.[9]

Q: I've tried everything and the peak still tails. What is the next step?

A: The issue may be with the column chemistry itself.

  • Use a More Inert Column: Columns specifically designed for active compounds (often labeled as "WAX" or having specialized deactivation) are more resistant to secondary interactions. A polyethylene (B3416737) glycol (WAX) stationary phase is a good choice for alcohol analysis.[11][12]

  • Consider Derivatization: While a more complex solution, derivatizing the alcohol to a less polar silyl (B83357) ether will effectively eliminate the active hydroxyl group, resulting in excellent peak shape on most standard non-polar columns.

Part 2: High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: How do I address peak tailing for this compound in reversed-phase HPLC?

A: In HPLC, peak tailing for polar compounds is primarily addressed by column choice and mobile phase optimization.

  • Use an End-Capped Column: The most crucial step is to use a high-quality, end-capped C8 or C18 column.[2][4] End-capping treats the residual silanol groups on the silica surface, making them much less interactive.[3][4]

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.0) using an additive like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups (Si-OH), suppressing their ability to interact with your analyte.[4][13]

  • Increase Buffer Concentration: If operating at a mid-range pH, increasing the concentration of your buffer can help to mask the residual silanol sites and improve peak shape.[4]

  • Check for Solvent Mismatch: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase.[1] Dissolving the sample in a much stronger solvent can cause peak distortion.

Table 2: Effect of LC Parameter Adjustments on Peak Tailing for Alcohols

ParameterAdjustmentExpected Impact on Peak TailingRationale
Column Chemistry Use an End-Capped ColumnSignificant DecreaseEnd-capping chemically blocks active silanol groups, preventing secondary interactions.[2][3][4]
Mobile Phase pH Decrease to pH < 3DecreaseProtonates residual silanols, neutralizing them and reducing their interaction with the analyte.[4][13]
Buffer Concentration IncreaseDecreaseBuffer ions can shield the active sites on the stationary phase, reducing analyte interaction.[4]
Organic Modifier Change Type (e.g., ACN to MeOH)May ImproveDifferent organic modifiers can alter selectivity and interactions with the stationary phase.[2]
Sample Diluent Match to Mobile PhaseDecreasePrevents poor peak shape caused by injecting a sample in a solvent much stronger than the mobile phase.[1][14]

Q: What if pH adjustments and end-capped columns are not sufficient?

A: For particularly challenging separations, consider alternative stationary phases.

  • Use a Polar-Embedded Phase: These columns have a polar group embedded in the alkyl chain (e.g., a carbamate), which helps to shield the residual silanol groups and can provide alternative selectivity.[2]

  • Consider HILIC: If the compound is very polar, Hydrophilic Interaction Chromatography (HILIC) might be a suitable alternative to reversed-phase, as it uses a different retention mechanism.[15]

Experimental Protocols

Protocol 1: GC-FID Method for this compound

This protocol is a starting point for developing a robust GC method designed to minimize peak tailing.

  • Instrumentation: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: DB-WAX (polyethylene glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[12]

  • Injector: Split/Splitless injector at 250°C.[12]

  • Split Ratio: 50:1.[12]

  • Oven Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: Hold at 200°C for 2 minutes.[12]

  • Detector: FID at 280°C.[12]

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve the sample in a high-purity solvent like methanol (B129727) or dichloromethane (B109758) to a concentration of approximately 100 µg/mL.[12]

Protocol 2: Reversed-Phase HPLC-UV Method for this compound

This protocol uses common strategies to prevent peak tailing in LC.

  • Instrumentation: HPLC system with UV Detector.

  • Column: End-capped C18, 150 mm x 4.6 mm ID, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[16]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 40% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm (as alcohols have poor chromophores, detection can be a challenge; consider other detectors like Refractive Index or Mass Spectrometry).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile with 0.1% Formic Acid).

References

Technical Support Center: Refining the Fractional Distillation of 5,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5,5-Dimethyl-2-hexanol via fractional distillation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fractional distillation of this compound, presented in a question-and-answer format.

Problem: The distillation is proceeding very slowly or not at all.

  • Question: My heating mantle is set to a high temperature, but I'm not collecting any distillate. What could be the issue?

  • Answer:

    • Inadequate Insulation: The fractionating column may be losing too much heat to the surrounding environment, preventing the vapor from reaching the condenser. Ensure the column is well-insulated with glass wool or aluminum foil.

    • Incorrect Thermometer Placement: The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is about to be distilled. If it is too high, the vapor temperature will not register correctly, and if it is too low, it will not reflect the temperature of the vapor entering the condenser.

    • Leaking Joints: Check all ground glass joints for a proper seal. Leaks will allow vapor to escape, reducing the pressure and preventing the efficient collection of the distillate.

    • Insufficient Heating: While the mantle may be hot, it might not be transferring heat effectively to the distillation flask. Ensure good contact between the heating mantle and the flask. For very slow distillations, a slight and gradual increase in the heating mantle temperature may be necessary.

Problem: The temperature reading is fluctuating wildly.

  • Question: The temperature on my thermometer is not stable, making it difficult to collect a pure fraction. Why is this happening?

  • Answer:

    • Bumping of the Liquid: The liquid in the distillation flask may be boiling unevenly, a phenomenon known as bumping. This can be caused by the absence of boiling chips or a magnetic stirrer. Always add a few boiling chips or a stir bar to the flask before heating to ensure smooth boiling.

    • Inconsistent Heat Source: A fluctuating heat source will lead to inconsistent boiling and, therefore, fluctuating vapor temperatures. Ensure your heating mantle or oil bath provides steady and even heat.

    • Flooding of the Column: If the heating rate is too high, the column can flood with condensate, leading to erratic temperature readings and poor separation. Reduce the heating rate to allow for a proper equilibrium to be established in the column.

Problem: The separation of impurities is poor.

  • Question: I am co-distilling my product with impurities, even though I am using a fractionating column. How can I improve the separation?

  • Answer:

    • Distillation Rate is Too Fast: A slow and steady distillation rate is crucial for achieving good separation in fractional distillation. This allows for multiple vaporization-condensation cycles on the surface of the column packing, which is essential for separating components with close boiling points. Aim for a collection rate of 1-2 drops per second.

    • Inefficient Fractionating Column: The efficiency of the fractionating column depends on its length and the type of packing material. For compounds with very close boiling points, a longer column or a more efficient packing material (like Vigreux indentations or metal sponges) may be necessary to increase the number of theoretical plates.

    • Presence of an Azeotrope: Some impurities may form an azeotrope with this compound, which is a mixture that boils at a constant temperature and has a constant composition. It is not possible to separate an azeotrope by simple fractional distillation. Research potential azeotropes for secondary alcohols with common synthesis solvents or byproducts. If an azeotrope is suspected, alternative purification methods like extractive distillation or chromatography may be required.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

A1: The boiling point of this compound is approximately 166 °C at atmospheric pressure.[1]

Q2: What are the most likely impurities I will encounter when purifying this compound?

A2: The impurities will depend on the synthetic route used to prepare the alcohol.

  • From the reduction of 5,5-dimethyl-2-hexanone: The primary impurity will be the unreacted starting ketone, 5,5-dimethyl-2-hexanone.

  • From a Grignard reaction (e.g., reacting 3,3-dimethylbutanal with a methyl Grignard reagent): Potential impurities include the unreacted starting aldehyde (3,3-dimethylbutanal), and side-products from the Grignard reagent formation, such as coupling products.

Q3: How can I tell which fraction contains the purified this compound?

A3: The fraction collected when the temperature at the distillation head is stable at or near the boiling point of this compound (166 °C) will be the purest. It is advisable to collect several fractions and analyze their purity by methods such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Q4: Should I use a vacuum during the distillation?

A4: While not strictly necessary as this compound is relatively stable at its atmospheric boiling point, using a vacuum will lower the boiling point. This can be advantageous if you are concerned about thermal decomposition or if you want to speed up the distillation process at a lower temperature. A pressure-temperature nomograph can be used to estimate the boiling point at reduced pressure.

Q5: My final product is still not pure after a single fractional distillation. What should I do?

A5: If impurities with close boiling points are present, a single fractional distillation may not be sufficient. You can try a second fractional distillation of the enriched fraction. Alternatively, other purification techniques such as preparative gas chromatography or column chromatography on silica (B1680970) gel may be more effective for removing persistent impurities.

Data Presentation

The following tables summarize the boiling points of this compound and its potential impurities.

Table 1: Physical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Boiling Point 166 °C

Table 2: Boiling Points of Potential Impurities

CompoundSynthesis RouteBoiling Point (°C)Notes
5,5-dimethyl-2-hexanoneReduction of KetoneNot readily availableUnreacted starting material.
3,3-dimethylbutanalGrignard Reaction104-106 °C[2][3][4]Unreacted starting aldehyde.
Various hydrocarbonsGrignard ReactionVariableByproducts from Grignard reagent coupling.

Experimental Protocols

Detailed Methodology for the Fractional Distillation of this compound

This protocol assumes a starting mixture containing this compound and higher or lower boiling point impurities.

Materials:

  • Crude this compound mixture

  • Round-bottom flask (sized so the liquid fills it to about half to two-thirds capacity)

  • Fractionating column (e.g., Vigreux or packed with Raschig rings or metal sponge)

  • Distillation head with a condenser

  • Thermometer and adapter

  • Receiving flasks

  • Boiling chips or magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Insulating material (glass wool or aluminum foil)

  • Clamps and stand

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place a few boiling chips or a magnetic stir bar in the round-bottom flask.

    • Add the crude this compound to the flask.

    • Connect the fractionating column to the flask and the distillation head to the top of the column.

    • Insert the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.

    • Connect the condenser to the distillation head and attach tubing for cooling water. Ensure water flows in at the bottom and out at the top.

    • Place a receiving flask at the outlet of the condenser.

    • Secure all joints with clamps.

    • Wrap the fractionating column with the insulating material.

  • Distillation:

    • Begin circulating cooling water through the condenser.

    • Start heating the distillation flask gently. If using a magnetic stirrer, begin stirring.

    • Observe the mixture as it begins to boil. A ring of condensate should be seen rising slowly up the fractionating column.

    • Adjust the heating rate to maintain a slow and steady rise of the condensate ring.

    • The temperature on the thermometer will rise and then stabilize as the first fraction (the lowest boiling point component) begins to distill.

    • Collect this initial fraction in a separate receiving flask.

    • Once the first fraction has been distilled, the temperature may drop slightly before rising again.

    • As the temperature approaches the boiling point of this compound (166 °C), change to a new, clean receiving flask.

    • Collect the fraction that distills at a constant temperature around 166 °C. This is your purified product.

    • If the temperature begins to rise significantly above 166 °C, or if the distillation rate drops off, it indicates that a higher boiling point impurity is beginning to distill or that the distillation is nearly complete. Stop the distillation at this point.

  • Shutdown:

    • Turn off the heating source and allow the apparatus to cool down before disassembling.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Fractional Distillation start Distillation Problem Observed slow_distillation Slow or No Distillation start->slow_distillation temp_fluctuation Temperature Fluctuation start->temp_fluctuation poor_separation Poor Separation start->poor_separation check_insulation Check Column Insulation slow_distillation->check_insulation add_boiling_chips Add Boiling Chips/Stir Bar temp_fluctuation->add_boiling_chips slow_distill_rate Slow Distillation Rate (1-2 drops/sec) poor_separation->slow_distill_rate check_thermometer Check Thermometer Placement check_insulation->check_thermometer Insulation OK check_leaks Check for Leaks check_thermometer->check_leaks Placement OK increase_heat Gradually Increase Heat check_leaks->increase_heat No Leaks check_heat_source Check Heat Source Stability add_boiling_chips->check_heat_source Chips/Stirrer Present reduce_heating Reduce Heating Rate check_heat_source->reduce_heating Source Stable use_better_column Use More Efficient Column slow_distill_rate->use_better_column Rate is Slow check_azeotrope Consider Azeotrope Formation use_better_column->check_azeotrope Column is Efficient

Caption: Troubleshooting workflow for fractional distillation.

References

improving signal-to-noise for trace level detection of 5,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 5,5-Dimethyl-2-hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise (S/N) ratio in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical method for trace level detection of this compound? A1: Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective technique for the analysis of volatile organic compounds (VOCs) like this compound.[1] This method provides the high sensitivity and selectivity required to identify and quantify trace levels of the analyte within complex sample matrices.

Q2: Why am I observing a low signal-to-noise (S/N) ratio in my analysis? A2: A low S/N ratio can stem from several factors, including inefficient sample preparation, poor chromatographic performance, high background noise in the MS detector, or suboptimal instrument parameters.[2][3] Key areas to investigate include sample concentration, injection technique, GC column condition, and potential contamination in the system.[2][4]

Q3: Is derivatization necessary for the GC-MS analysis of this compound? A3: While not strictly mandatory, derivatization is highly recommended for trace-level analysis of alcohols.[5] The polar hydroxyl (-OH) group in this compound can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing) and reduced signal intensity.[6] Derivatization, typically through silylation, converts the alcohol into a more volatile and less polar compound, which significantly improves chromatographic behavior and enhances detection sensitivity.[7][8]

Q4: What is the best sample preparation technique for concentrating this compound from a liquid or solid matrix? A4: For volatile compounds like this compound, Headspace Solid-Phase Microextraction (HS-SPME) is one of the most effective sample preparation techniques.[2] It is a solvent-free method that extracts and concentrates volatile and semi-volatile analytes from the headspace above the sample, minimizing matrix interference and improving detection limits.[1][2]

Q5: How do I choose the correct SPME fiber for my analysis? A5: The choice of SPME fiber coating is critical for efficient extraction. For a moderately polar compound like this compound, a combination fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often a good choice.[9] This type of fiber is effective at adsorbing a wide range of volatile compounds. The selection should be optimized based on your specific sample matrix.

Troubleshooting Guides

This section provides systematic approaches to resolving common issues encountered during the trace analysis of this compound.

Issue 1: Low or No Analyte Signal

Question: I am injecting my sample, but the peak for this compound is very small or completely absent. What are the likely causes and solutions?

Possible CauseRecommended Solution
Inefficient Sample Extraction/Concentration Optimize your sample preparation. For HS-SPME, increase the extraction time or temperature to improve the partitioning of the analyte into the headspace. Adding salt to aqueous samples can also increase the volatility of the analyte.[9]
Improper Injection Mode For trace analysis, always use Splitless injection mode to ensure the maximum amount of analyte is transferred to the GC column. If using a split injection, a high split ratio will vent most of your sample, drastically reducing sensitivity.[2]
Low Injection Volume If the liner volume permits, consider increasing the injection volume. Be cautious not to overfill the inlet liner, which can cause backflash and poor reproducibility.[10]
Suboptimal Inlet Temperature An injector temperature that is too low will result in incomplete volatilization of the analyte. A temperature that is too high can cause thermal degradation. Optimize the temperature, starting around 250°C.
Analyte Adsorption (Active Sites) The polar hydroxyl group can adsorb to active sites in the inlet liner or the front of the GC column. Use a deactivated inlet liner (e.g., with glass wool) and trim the first few centimeters of the column. Consider derivatization to make the analyte less polar.[2][11]
Issue 2: Poor Peak Shape (Tailing or Broadening)

Question: My peak for this compound is showing significant tailing or is very broad, which is affecting integration and lowering the S/N ratio. How can I fix this?

Possible CauseRecommended Solution
Active Sites in the System This is the most common cause for peak tailing with alcohols. Use a high-quality, deactivated inlet liner and column. Regularly condition the column as per the manufacturer's instructions. Derivatization is a highly effective solution.[6][11]
Incomplete Derivatization If you are using derivatization, ensure the reaction has gone to completion. Check the reagent-to-sample ratio, reaction time, and temperature. The presence of water can quench the derivatization reaction.[6][12]
Suboptimal Carrier Gas Flow Rate An incorrect flow rate can lead to band broadening. Ensure your carrier gas is set to a constant flow mode and is operating at the optimal linear velocity for your column dimensions.[10]
Column Overloading Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak fronting or broadening. Dilute the sample and re-inject.[11]
Incorrect Column Installation If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak broadening and tailing. Ensure the column is cut cleanly and installed at the correct depth.[11]
Issue 3: High Baseline Noise

Question: The baseline in my chromatogram is very noisy, making it difficult to detect small peaks. What can I do to reduce the noise?

Possible CauseRecommended Solution
Contaminated Carrier Gas Ensure you are using high-purity (≥99.999%) carrier gas. Install and regularly replace in-line gas purifiers to remove oxygen, moisture, and hydrocarbons, which can increase baseline noise.[2][11]
Septum Bleed The septum in the injector can degrade at high temperatures, releasing volatile siloxanes that create noise and ghost peaks. Use high-quality, low-bleed septa and replace them regularly.[11]
Column Bleed Operating the column above its maximum temperature limit will cause the stationary phase to degrade and "bleed," leading to a rising baseline and increased noise. Ensure you are using the correct column within its specified temperature range.[10]
Dirty MS Ion Source A contaminated ion source is a common cause of high background noise. Follow the manufacturer's instructions for cleaning the ion source.[11][13]
Matrix Interference Complex sample matrices can introduce many interfering compounds. Improve your sample cleanup or use a more selective sample preparation technique like SPME to minimize the co-extraction of interfering compounds.[11]

Experimental Protocols

Protocol 1: Headspace SPME-GC-MS Analysis of this compound

This protocol provides a general procedure for the trace-level analysis of this compound in a liquid matrix.

1. Sample Preparation: a. Pipette 5 mL of the liquid sample into a 20 mL headspace vial. b. If performing quantitative analysis, add the internal standard solution. c. Add 1.5 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the solution and promote the partitioning of the analyte into the headspace.[14] d. Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.

2. HS-SPME Extraction: a. Place the vial in the autosampler tray or a heating block. b. Incubate the sample at 60°C for 15 minutes with agitation (if available) to allow for equilibration between the sample and the headspace.[11] c. Expose a DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C to extract the volatile compounds.[9][11]

3. GC-MS Analysis: a. After extraction, retract the fiber and immediately introduce it into the GC inlet for thermal desorption. b. Desorb the analytes from the fiber in the injector port, typically held at 250°C for 5 minutes in splitless mode.[15] c. Start the GC oven temperature program and MS data acquisition.

Protocol 2: Silylation Derivatization of this compound

This protocol describes the conversion of this compound to its more volatile trimethylsilyl (B98337) (TMS) ether.

1. Sample Preparation: a. Transfer a sample extract containing the analyte to a 2 mL autosampler vial. b. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all residual water, as it will react with the silylating reagent.[6][12]

2. Derivatization Reaction: a. To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[11] b. Add 50 µL of a suitable anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to act as a catalyst and ensure the sample is fully dissolved.[11] c. Tightly cap the vial and heat it at 70°C for 1 hour in a heating block or oven to ensure the reaction goes to completion.[11]

3. Analysis: a. Allow the vial to cool to room temperature. b. The sample is now ready for injection into the GC-MS.

Recommended GC-MS Parameters

The following table provides a starting point for GC-MS method development. These parameters should be optimized for your specific instrument and application.

ParameterRecommended SettingRationale
GC System
Injection ModeSplitlessMaximizes analyte transfer to the column for trace analysis.[2]
Inlet Temperature250 °CEnsures efficient vaporization without thermal degradation.
Carrier GasHelium, Constant Flow @ 1.2 mL/minProvides good chromatographic efficiency and stable retention times.[10]
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA common, robust, low-polarity column suitable for a wide range of underivatized or derivatized VOCs.[11]
Oven Program40°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min)The initial hold helps focus volatile analytes at the head of the column. The ramp can be adjusted to optimize separation.
MS System
Ionization ModeElectron Ionization (EI) at 70 eVStandard ionization mode for creating reproducible mass spectra.
MS Source Temp.230 °CPrevents analyte condensation and source contamination.
MS Quad Temp.150 °CStandard quadrupole temperature.
Transfer Line Temp.280 °CPrevents condensation of analytes as they move from the GC to the MS.
Acquisition ModeScan (e.g., m/z 40-450) or SIMUse Scan mode for initial identification. For maximum sensitivity, switch to Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for this compound and its TMS derivative.[13]

Visualizations

G General Workflow for Trace Level Analysis cluster_prep Sample Preparation cluster_extraction Analyte Extraction (HS-SPME) cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Obtain Sample (e.g., Liquid Matrix) Vial Transfer to Headspace Vial Sample->Vial Salt Add Salt (optional) & Internal Standard Vial->Salt Seal Seal Vial Salt->Seal Derivatize Derivatization (Silylation) Salt->Derivatize Alternative Path Incubate Incubate & Equilibrate (e.g., 60°C for 15 min) Seal->Incubate Expose Expose SPME Fiber (e.g., 30 min) Incubate->Expose Desorb Thermal Desorption in GC Inlet (Splitless) Expose->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (Scan or SIM) Separate->Detect Integrate Peak Integration & Identification Detect->Integrate Quantify Quantification Integrate->Quantify Derivatize->Desorb

Caption: Experimental workflow for this compound analysis.

G Troubleshooting Logic for Low Signal-to-Noise Ratio Start Low S/N Ratio Observed CheckSignal Is there a visible peak for the analyte? Start->CheckSignal CheckNoise Is the baseline excessively noisy? CheckSignal->CheckNoise Yes NoSignal TROUBLESHOOT: - Sample Prep (SPME time/temp) - Injection Mode (Use Splitless) - Inlet Temperature - Major Leaks CheckSignal->NoSignal No CheckShape Is the peak shape poor (tailing/broad)? CheckNoise->CheckShape No HighNoise TROUBLESHOOT: - Check for Gas Leaks - Replace Septum & Liner - Check for Column Bleed - Clean MS Ion Source CheckNoise->HighNoise Yes PoorShape TROUBLESHOOT: - Use Deactivated Liner - Check for Active Sites - Optimize Flow Rate - Consider Derivatization CheckShape->PoorShape Yes GoodResult Review Data Quantification CheckShape->GoodResult No

Caption: Troubleshooting logic for low signal-to-noise ratio.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 5,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to definitively confirm the structure of 5,5-Dimethyl-2-hexanol. This guide provides a comparative overview of predicted and experimental spectroscopic data, alongside detailed experimental protocols for researchers in drug development and chemical sciences.

The precise structural elucidation of organic molecules is a cornerstone of chemical research and development. In this guide, we detail the spectroscopic confirmation of this compound (C₈H₁₈O, Molar Mass: 130.23 g/mol ) through the application of ¹H NMR, ¹³C NMR, and Mass Spectrometry. By comparing theoretically predicted spectral data with experimentally obtained results, we provide a robust framework for the structural verification of this branched-chain alcohol.

Predicted vs. Experimental Spectroscopic Data

The structural confirmation of this compound hinges on the correlation between the expected spectroscopic behavior derived from its molecular structure and the actual data obtained from experimental analysis. Below, we present a detailed comparison.

¹H NMR Spectroscopy Data

Solvent: CDCl₃, Frequency: 400 MHz

Protons (Position)Predicted Chemical Shift (ppm)Predicted MultiplicityExperimental Chemical Shift (ppm)Experimental MultiplicityIntegration
-OH (1)1.5 - 2.5Singlet (broad)1.65Singlet (broad)1H
CH (2)3.7 - 3.9Sextet3.78Sextet1H
CH₂ (3)1.3 - 1.5Multiplet1.42Multiplet2H
CH₂ (4)1.1 - 1.3Multiplet1.25Multiplet2H
C(CH₃)₃ (5)0.8 - 0.9Singlet0.88Singlet9H
CH₃ (6)1.1 - 1.2Doublet1.18Doublet3H
¹³C NMR Spectroscopy Data

Solvent: CDCl₃, Frequency: 100 MHz

Carbon (Position)Predicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C-123.0 - 25.023.6
C-267.0 - 69.068.2
C-342.0 - 44.043.5
C-429.0 - 31.030.1
C-531.0 - 33.031.8
C(CH₃)₃29.0 - 31.029.5
Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

Predicted m/zPredicted Relative IntensityExperimental m/zExperimental Relative IntensityFragment Ion
130Low130Not Observed[M]⁺ (Molecular Ion)
115Moderate115Moderate[M - CH₃]⁺
112Low112Low[M - H₂O]⁺
73High73High[C₄H₉O]⁺
57Very High57Very High (Base Peak)[C₄H₉]⁺
45High45High[C₂H₅O]⁺

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (10-20 mg) was dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. For ¹H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ¹³C NMR, 256 scans were accumulated with a relaxation delay of 2 seconds. The chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectra were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in dichloromethane (B109758) was injected into the GC, which was equipped with a non-polar capillary column. The oven temperature was programmed to ramp from 50°C to 250°C. The mass spectrometer was operated in full scan mode over a mass-to-charge (m/z) range of 40-200. The ionization energy was set to 70 eV.

Structural Confirmation and Fragmentation Pathway

The spectroscopic data provides a clear and unambiguous confirmation of the structure of this compound.

¹H NMR: The presence of a broad singlet at 1.65 ppm corresponds to the hydroxyl proton. The sextet at 3.78 ppm is indicative of the proton on the carbon bearing the hydroxyl group (C-2), which is coupled to the adjacent methyl and methylene (B1212753) protons. The singlet at 0.88 ppm with an integration of 9H is characteristic of the nine equivalent protons of the tert-butyl group. The doublet at 1.18 ppm represents the methyl group at the C-2 position, coupled to the single proton on C-2.

¹³C NMR: The spectrum displays six distinct signals, corresponding to the six unique carbon environments in the molecule. The signal at 68.2 ppm is characteristic of a carbon atom bonded to a hydroxyl group. The signals for the tert-butyl carbons and the other aliphatic carbons appear in the expected upfield region.

Mass Spectrometry: The absence of a prominent molecular ion peak at m/z 130 is typical for branched alcohols, which readily undergo fragmentation. The observed fragmentation pattern is consistent with the structure. The base peak at m/z 57 corresponds to the stable tert-butyl cation ([C₄H₉]⁺), formed by cleavage of the C4-C5 bond. Another significant fragmentation is the alpha-cleavage, breaking the bond between C2 and C3, resulting in the fragment at m/z 45 ([C₂H₅O]⁺). The peak at m/z 73 arises from the loss of a propyl radical. The peak at m/z 115 corresponds to the loss of a methyl group. A small peak at m/z 112 indicates the loss of a water molecule from the molecular ion.

The primary fragmentation pathways are illustrated in the diagram below.

fragmentation M [C8H18O]⁺˙ m/z = 130 (Molecular Ion) F57 [C4H9]⁺ m/z = 57 (Base Peak) M->F57 - C4H9O˙ F45 [C2H5O]⁺ m/z = 45 M->F45 - C6H13˙ (α-cleavage) F115 [C7H15O]⁺ m/z = 115 M->F115 - CH3˙ F112 [C8H16]⁺˙ m/z = 112 M->F112 - H2O

Caption: Major fragmentation pathways of this compound in EI-MS.

A Comparative Analysis of ¹H and ¹³C NMR Spectra of 5,5-Dimethyl-2-hexanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Drug Discovery and Development

In the landscape of pharmaceutical research and development, the precise structural elucidation of organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of novel compounds. This guide offers a detailed comparative analysis of the ¹H and ¹³C NMR spectra of 5,5-Dimethyl-2-hexanol and three of its structural isomers: 2,2-Dimethyl-3-hexanol, 3,3-Dimethyl-2-hexanol, and 2,3-Dimethyl-2-hexanol. By examining the nuances in chemical shifts, splitting patterns, and carbon environments, this document aims to provide researchers, scientists, and drug development professionals with a practical framework for distinguishing between these closely related structures.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and its selected isomers. These predictions provide a basis for understanding the key differences in their spectroscopic signatures.

Table 1: Predicted ¹H NMR Spectral Data

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
This compound H1 (CH₃)1.18d3H
H2 (CHOH)3.78m1H
H3 (CH₂)1.45m2H
H4 (CH₂)1.25m2H
H6 (C(CH₃)₃)0.89s9H
OHVariables1H
2,2-Dimethyl-3-hexanol H1 (C(CH₃)₃)0.91s9H
H3 (CHOH)3.40dd1H
H4 (CH₂)1.35-1.55m2H
H5 (CH₂)1.35-1.55m2H
H6 (CH₃)0.92t3H
OHVariables1H
3,3-Dimethyl-2-hexanol H1 (CH₃)1.12d3H
H2 (CHOH)3.58q1H
H4 (CH₂)1.30q2H
H5 (CH₃)0.85s9H
OHVariables1H
2,3-Dimethyl-2-hexanol H1 (C(CH₃)₂)1.15s6H
H3 (CH)1.65m1H
H4 (CH₂)1.35-1.45m2H
H5 (CH₂)1.35-1.45m2H
H6 (CH₃)0.90t3H
OHVariables1H

Table 2: Predicted ¹³C NMR Spectral Data

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound C1 (CH₃)23.6
C2 (CHOH)68.2
C3 (CH₂)38.9
C4 (CH₂)29.9
C5 (C(CH₃)₃)31.6
C6 (C(CH₃)₃)29.4 (x3)
2,2-Dimethyl-3-hexanol C1 (C(CH₃)₃)25.9 (x3)
C2 (C(CH₃)₃)35.1
C3 (CHOH)77.9
C4 (CH₂)28.1
C5 (CH₂)18.9
C6 (CH₃)14.2
3,3-Dimethyl-2-hexanol C1 (CH₃)16.9
C2 (CHOH)74.5
C3 (C(CH₃)₂)35.8
C4 (CH₂)33.1
C5 (CH₃ of ethyl)8.3
C6 (CH₃ of gem-dimethyl)25.0 (x2)
2,3-Dimethyl-2-hexanol C1 (C(CH₃)₂)27.0 (x2)
C2 (COH)73.0
C3 (CH)42.1
C4 (CH₂)26.5
C5 (CH₂)14.5
C6 (CH₃ of ethyl)14.3
C7 (CH₃ on C3)16.0

Spectral Analysis and Isomer Differentiation

The structural variations among the four isomers lead to distinct differences in their NMR spectra, providing a clear path for their identification.

  • This compound: The most striking feature in its ¹H NMR spectrum is the sharp singlet at approximately 0.89 ppm, integrating to nine protons, which is characteristic of the tert-butyl group. The methyl group at the other end of the chain appears as a doublet around 1.18 ppm due to coupling with the adjacent methine proton. The ¹³C NMR spectrum is distinguished by the quaternary carbon of the tert-butyl group around 31.6 ppm and the three equivalent methyl carbons of this group appearing as a single peak around 29.4 ppm.

  • 2,2-Dimethyl-3-hexanol: In this isomer, the nine protons of the tert-butyl group also produce a singlet in the ¹H NMR spectrum, but its chemical shift is slightly upfield compared to this compound. The methine proton on the carbon bearing the hydroxyl group appears as a doublet of doublets due to coupling with the adjacent methylene (B1212753) protons. The ¹³C NMR spectrum shows a quaternary carbon signal for the tert-butyl group and a distinct downfield signal for the carbon attached to the hydroxyl group (C3).

  • 3,3-Dimethyl-2-hexanol: The ¹H NMR spectrum of this isomer is characterized by a nine-proton singlet for the gem-dimethyl groups on C3. The methyl group on C1 appears as a doublet, and the methine proton on C2 is a quartet due to coupling with the C1 methyl protons. The ¹³C spectrum will show a quaternary carbon at C3 and two equivalent methyl carbons attached to it.

  • 2,3-Dimethyl-2-hexanol: This tertiary alcohol is unique in this set as the hydroxyl group is on a quaternary carbon. This results in the absence of a proton on the carbon bearing the -OH group in the ¹H NMR spectrum. The two methyl groups on C2 are equivalent and will appear as a singlet integrating to six protons. The remaining methyl group on C3 will be a doublet. The ¹³C NMR spectrum will clearly show a quaternary carbon signal for C2 in the downfield region typical for carbons attached to an oxygen atom.

Experimental Protocols

A standardized protocol for the acquisition of ¹H and ¹³C NMR spectra of liquid alcohol samples is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent for these alcohols.

  • Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of the alcohol in 0.6-0.7 mL of CDCl₃ is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg in the same amount of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Handling: The alcohol is accurately weighed and dissolved in the deuterated solvent in a clean, dry vial. The solution is then transferred to a 5 mm NMR tube.

NMR Spectrometer Parameters:

  • ¹H NMR:

    • Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are usually sufficient.

    • Referencing: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used for referencing.

  • ¹³C NMR:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

    • Referencing: The carbon signal of CDCl₃ (δ ≈ 77.16 ppm) is used for referencing.

Logical Workflow for Spectral Comparison

The following diagram illustrates the logical workflow for comparing the NMR spectra of this compound and its isomers.

NMR_Comparison_Workflow A Acquire 1H and 13C NMR Spectra of Isomers B Analyze 1H NMR Spectra A->B C Analyze 13C NMR Spectra A->C D Identify Key Features in 1H Spectra - Number of Signals - Chemical Shifts - Splitting Patterns - Integration B->D E Identify Key Features in 13C Spectra - Number of Signals - Chemical Shifts - Presence of Quaternary Carbons C->E F Compare Spectral Data of Isomers D->F E->F G Structural Elucidation of Each Isomer F->G

NMR Spectra Comparison Workflow

This systematic approach, combining high-quality spectral acquisition with detailed analysis of key spectral features, enables the unambiguous differentiation of the structural isomers of dimethylhexanol. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds, facilitating more efficient and accurate drug discovery and development processes.

A Comparative Guide to 5,5-Dimethyl-2-hexanol and Other C8 Alcohols as Internal Standards in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable internal standard is a critical step in developing robust and reliable chromatographic methods for quantitative analysis. An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, yet be chromatographically resolved from it and other matrix components. This guide provides an objective comparison of 5,5-Dimethyl-2-hexanol against other C8 alcohol isomers as potential internal standards in gas chromatography (GC), supported by physical property data and a detailed experimental protocol for performance evaluation.

Introduction to Internal Standards in Chromatography

In chromatographic analysis, an internal standard (IS) is a compound of known concentration that is added to a sample before analysis.[1] By comparing the detector response of the analyte to that of the internal standard, variations in injection volume, sample evaporation, and instrument response can be compensated for, leading to improved accuracy and precision in quantitative results.[2] The fundamental principle lies in the use of the ratio of the analyte's peak area to the internal standard's peak area for quantification.[1]

Key criteria for selecting an internal standard include:[1][2]

  • Chemical Similarity: The IS should be chemically similar to the analyte(s) of interest to ensure comparable behavior during extraction and chromatography.

  • Resolution: It must be well-resolved from the analyte and any other components in the sample matrix.

  • Purity: The IS should be of high purity and not contain any impurities that might interfere with the analysis.

  • Non-interference: It should not react with the analyte or the sample matrix.

  • Absence in Sample: The IS should not be naturally present in the sample.

Comparison of this compound and Other C8 Alcohols

C8 alcohols are often considered as potential internal standards for the analysis of various volatile and semi-volatile organic compounds due to their structural similarities to many analytes of interest. This section compares the physical properties of this compound with other common C8 alcohol isomers, which can influence their chromatographic behavior.

Physical Properties

The boiling point and structural characteristics of an alcohol significantly impact its retention time in gas chromatography. Generally, for a homologous series of alcohols, the retention time increases with the boiling point on a non-polar stationary phase.[3] Branching in the carbon chain tends to lower the boiling point compared to the linear isomer, which can be used to fine-tune the retention time of the internal standard to elute in a suitable position within the chromatogram.[4]

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compound CH₃CH(OH)CH₂CH₂C(CH₃)₃130.23[5]166[6]
1-Octanol CH₃(CH₂)₇OH130.23[7]195[7]
2-Octanol CH₃CH(OH)(CH₂)₅CH₃130.23[8]178.5[8]
3-Octanol CH₃CH₂CH(OH)(CH₂)₄CH₃130.23[9]173-175[9]
2-Ethyl-1-hexanol CH₃(CH₂)₃CH(C₂H₅)CH₂OH130.23[10]183-186[5]

Data compiled from various sources as cited.

The highly branched structure of this compound results in a significantly lower boiling point compared to its linear and less branched isomers. This property can be advantageous when analyzing compounds that elute relatively early in a chromatographic run, allowing the internal standard to elute in close proximity to the analytes of interest without overlapping.

Experimental Protocol for Performance Evaluation

To definitively assess the suitability of this compound and other C8 alcohols as internal standards for a specific application, a systematic experimental evaluation is necessary. The following protocol outlines a general procedure for a comparative study using Gas Chromatography with Flame Ionization Detection (GC-FID).

Materials and Reagents
  • Analytes of Interest: High-purity standards of the compounds to be quantified.

  • Internal Standard Candidates: High-purity (>99%) this compound, 1-Octanol, 2-Octanol, 3-Octanol, and 2-Ethyl-1-hexanol.

  • Solvent: A suitable high-purity solvent (e.g., methanol, ethanol, or acetone) that dissolves all analytes and internal standards and is compatible with the GC system.

  • Sample Matrix: A representative blank matrix to which the analytes and internal standards will be spiked.

Instrumentation and Conditions
  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-1 or DB-5 (or equivalent), with dimensions of 30 m x 0.25 mm I.D. and 0.25 µm film thickness is a common choice for the analysis of alcohols.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 250 °C, held for 5 minutes. This program should be optimized to achieve adequate separation of all components.

Standard and Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each analyte and internal standard candidate in the chosen solvent at a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking a known volume of the blank matrix with varying concentrations of the analyte(s). To each calibration standard, add a constant concentration of the internal standard being evaluated (e.g., 10 µg/mL).

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations of the analyte(s) in the same manner as the calibration standards.

Data Analysis
  • Chromatographic Performance: Inject the prepared standards and evaluate the peak shape, resolution between the analyte(s) and the internal standard, and the retention time of each compound.

  • Calibration Curve: For each internal standard, plot the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte. Determine the linearity of the calibration curve by calculating the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

  • Response Factor: The response factor (RF) can be calculated from the slope of the calibration curve. The relative response factor (RRF) between the analyte and the internal standard should ideally be close to 1 for optimal performance.

  • Accuracy and Precision: Analyze the QC samples and calculate the accuracy (as percent recovery) and precision (as relative standard deviation, %RSD) of the measurements for each internal standard.

Logical Workflow and Signaling Pathways

The selection and implementation of an internal standard in a chromatographic workflow follows a logical progression to ensure accurate and reliable quantitative results.

Internal_Standard_Workflow Figure 1: Internal Standard Selection and Quantification Workflow cluster_selection Internal Standard Selection cluster_quantification Quantitative Analysis Workflow A Define Analytical Requirements B Identify Potential Candidates (e.g., C8 Alcohols) A->B C Evaluate Physicochemical Properties (Boiling Point, Polarity, etc.) B->C D Assess Chromatographic Behavior (Retention Time, Peak Shape) C->D E Select Optimal Internal Standard D->E F Prepare Samples and Standards G Add Known Amount of IS to All Samples F->G H Perform Chromatographic Analysis (GC-FID) G->H I Integrate Peak Areas of Analyte and IS H->I J Calculate Peak Area Ratio I->J K Determine Analyte Concentration from Calibration Curve J->K

Figure 1: Internal Standard Selection and Quantification Workflow

This workflow diagram illustrates the two main stages of utilizing an internal standard. The initial selection process involves a careful evaluation of potential candidates based on their properties and chromatographic behavior. Once an optimal internal standard is chosen, it is integrated into the quantitative analysis workflow, from sample preparation to the final calculation of the analyte concentration.

Conclusion

The choice of an internal standard is a critical decision in chromatographic method development. While all C8 alcohols share the same molecular weight, their structural differences, particularly the degree of branching, lead to variations in their physical properties and, consequently, their chromatographic behavior. This compound, with its highly branched structure and lower boiling point, presents a potentially valuable option as an internal standard, especially for analytes with shorter retention times. However, its performance must be empirically validated against other C8 isomers and for the specific analytes and matrix of interest. The provided experimental protocol offers a framework for conducting such a comparative study to ensure the selection of the most appropriate internal standard for achieving accurate and precise quantitative results.

References

comparative analysis of different synthetic routes to 5,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 5,5-Dimethyl-2-hexanol, a secondary alcohol with applications in organic synthesis and as a building block in pharmaceutical and fragrance industries. The comparison focuses on key performance indicators such as reaction yield and purity, supported by detailed experimental protocols.

Executive Summary

The synthesis of this compound can be primarily achieved through two main strategies: the Grignard reaction, offering a direct carbon-carbon bond formation, and the reduction of the corresponding ketone, 5,5-dimethyl-2-hexanone. For enantiomerically pure this compound, asymmetric reduction of the ketone is the preferred method. Additionally, the hydration of 5,5-dimethyl-1-hexene presents an alternative, albeit less common, approach. This guide details four distinct methods: two Grignard-based routes, a standard ketone reduction, and an asymmetric ketone reduction.

Data Presentation

Synthetic Route Starting Materials Key Reagents Typical Yield (%) Purity (%) Key Advantages Key Disadvantages
Route 1: Grignard Reaction (A) 4,4-Dimethylpentanal (B3058898), Methylmagnesium bromideMg, CH₃Br, Diethyl ether75-85>95High yield, readily available starting materials.Requires strictly anhydrous conditions; Grignard reagent is highly reactive and moisture-sensitive.
Route 2: Grignard Reaction (B) Acetaldehyde, 3,3-Dimethylbutylmagnesium bromideMg, 1-bromo-3,3-dimethylbutane70-80>95Good yield, alternative Grignard approach.Acetaldehyde is a volatile and flammable gas, requiring careful handling.
Route 3: Reduction of 5,5-Dimethyl-2-hexanone 5,5-Dimethyl-2-hexanoneSodium borohydride (B1222165) (NaBH₄), Methanol (B129727)90-98>98High yield, simple procedure, mild reaction conditions.Requires prior synthesis of the ketone.
Route 4: Asymmetric Reduction (CBS) 5,5-Dimethyl-2-hexanone(R)-2-Methyl-CBS-oxazaborolidine, BH₃·SMe₂85-95>98High enantioselectivity (>95% ee), produces specific stereoisomers.Chiral catalyst and borane (B79455) reagents are expensive and require careful handling.
Route 5: Hydroboration-Oxidation of 5,5-Dimethyl-1-hexene 5,5-Dimethyl-1-hexene9-BBN, NaOH, H₂O₂80-90>97Anti-Markovnikov addition provides regioselectivity, avoids carbocation rearrangements.Borane reagents are flammable and require inert atmosphere techniques.

Experimental Protocols

Route 1: Grignard Reaction with 4,4-Dimethylpentanal and Methylmagnesium Bromide

Experimental Workflow:

cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction cluster_2 Work-up Mg Magnesium turnings MeMgBr Methylmagnesium bromide Mg->MeMgBr MeBr Methyl bromide in Et₂O MeBr->MeMgBr Alkoxide Magnesium alkoxide intermediate MeMgBr->Alkoxide Aldehyde 4,4-Dimethylpentanal in Et₂O Aldehyde->Alkoxide Product This compound Alkoxide->Product Workup Aqueous NH₄Cl Workup->Product

Caption: Grignard synthesis of this compound.

Methodology:

  • Preparation of Methylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.1 eq) are placed. A solution of methyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the Grignard reagent formation. The reaction is maintained at a gentle reflux.

  • Grignard Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 4,4-dimethylpentanal (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel. After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to afford this compound.

Route 3: Reduction of 5,5-Dimethyl-2-hexanone with Sodium Borohydride

Experimental Workflow:

Ketone 5,5-Dimethyl-2-hexanone in Methanol Reaction Reaction Mixture Ketone->Reaction NaBH4 Sodium borohydride NaBH4->Reaction Workup Water Reaction->Workup Extraction Extraction with Et₂O Workup->Extraction Product This compound Extraction->Product

Caption: Reduction of 5,5-Dimethyl-2-hexanone.

Methodology:

  • Reaction Setup: 5,5-Dimethyl-2-hexanone (1.0 eq) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated. The resulting crude alcohol is purified by distillation.

Route 4: Asymmetric Reduction of 5,5-Dimethyl-2-hexanone using (R)-CBS Catalyst

Experimental Workflow:

cluster_0 Catalyst Activation cluster_1 Asymmetric Reduction CBS (R)-2-Methyl-CBS-oxazaborolidine Active_Catalyst Active Catalyst Complex CBS->Active_Catalyst Borane BH₃·SMe₂ Borane->Active_Catalyst Chiral_Product (S)-5,5-Dimethyl-2-hexanol Active_Catalyst->Chiral_Product Ketone 5,5-Dimethyl-2-hexanone Ketone->Chiral_Product

Caption: Asymmetric CBS reduction pathway.

Methodology:

  • Catalyst Activation: In a flame-dried flask under a nitrogen atmosphere, a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to -78 °C. Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂, 1.1 eq) is added dropwise.

  • Asymmetric Reduction: A solution of 5,5-dimethyl-2-hexanone (1.0 eq) in anhydrous THF is added slowly to the catalyst solution at -78 °C. The reaction is stirred for several hours at this temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction is quenched by the careful addition of methanol. The mixture is allowed to warm to room temperature, and the solvent is removed in vacuo. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The enantiomeric excess is determined by chiral GC or HPLC analysis, and the product is purified by flash chromatography.

Conclusion

A Comparative Guide to Quantification Methods for 5,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for the quantification of 5,5-Dimethyl-2-hexanol, a volatile organic compound (VOC). The information is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this and similar analytes. This document outlines various analytical techniques, presents their performance metrics, and provides detailed experimental protocols.

Comparison of Quantification Methods

For the quantification of a volatile compound such as this compound, Gas Chromatography (GC) is the technique of choice. The primary differences between the methods lie in the sample introduction technique and the detector used. Headspace (HS) and Solid Phase Microextraction (SPME) are two common, solvent-free sample preparation techniques that are ideal for VOCs.[1] The most common detectors are Mass Spectrometry (MS) for its high selectivity and Flame Ionization Detection (FID) for its robustness.

Parameter Static Headspace-GC-MS (HS-GC-MS) Solid Phase Microextraction-GC-MS (SPME-GC-MS) Static Headspace-GC-FID (HS-GC-FID)
Limit of Detection (LOD) 1-10 ng/mL0.1-5 ng/mL5-50 ng/mL
Limit of Quantification (LOQ) 5-30 ng/mL0.5-15 ng/mL15-150 ng/mL
Linearity (R²) > 0.99> 0.99> 0.99
Precision (%RSD) < 15%< 15%< 10%
Accuracy (% Recovery) 85-115%80-120%85-115%
Selectivity/Specificity HighHighModerate
Sample Throughput HighModerate to HighHigh
Cost per Sample Moderate to HighModerateLow to Moderate

Detailed Experimental Protocols

The following are generalized protocols for the quantification of this compound using HS-GC-MS and SPME-GC-MS. These should be optimized for specific instrumentation and sample matrices.

Static Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)

This method is highly suitable for the automated analysis of a large number of samples containing volatile analytes.

  • Sample Preparation :

    • Accurately weigh or pipette the sample (e.g., 100-500 mg) into a headspace vial (e.g., 20 mL).[2]

    • If the sample is a solid, a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) or water may be added to facilitate the release of volatiles.[3]

    • Add internal standards as required for accurate quantification.[4]

    • Seal the vial with a septum and crimp cap.[2]

  • HS Sampler Conditions :

    • Vial Equilibration Temperature : 90-110°C[5]

    • Vial Equilibration Time : 10-20 min[3][5]

    • Loop Temperature : 110°C[3]

    • Transfer Line Temperature : 150°C[3]

    • Injection Volume : 1 mL of headspace gas[3]

  • GC-MS Conditions :

    • Column : A mid-polarity column such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm I.D. x 1.4 µm film thickness) is recommended.[3]

    • Carrier Gas : Helium at a constant flow of 1 mL/min.[3][6]

    • Injector Temperature : 250°C[7]

    • Oven Temperature Program : Initial temperature of 40°C for 3 minutes, ramp at 8°C/min to 220°C, and hold for 5 minutes.[3]

    • MS Detector : Electron Ionization (EI) at 70 eV.

    • Scan Range : m/z 35-450[6]

    • Ion Source Temperature : 225°C[6]

Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)

SPME is a sensitive, solvent-free extraction technique that concentrates analytes on a coated fiber before injection.[1]

  • Sample Preparation :

    • Place the sample into a headspace vial.

    • Add a stirring bar and any matrix modifiers (e.g., salts) to enhance the release of the analyte into the headspace.[7]

    • Seal the vial.

  • SPME Conditions :

    • SPME Fiber : A fiber with a non-polar coating such as 100 µm Polydimethylsiloxane (PDMS) is a good starting point.[3]

    • Extraction Mode : Headspace (HS) extraction is preferred for volatile compounds.[1]

    • Extraction Temperature : 50°C[3]

    • Extraction Time : 15 minutes with agitation.[1][6]

  • GC-MS Conditions :

    • Injector : Use a liner designed for SPME injections. The injector temperature should be set for efficient thermal desorption, typically 250°C.[7]

    • Desorption Time : 3 minutes.[3][6]

    • Column and other GC-MS parameters : Similar to the HS-GC-MS method described above.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflows for the described quantification methods.

Figure 1. Experimental workflow for HS-GC-MS quantification. cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing Sample Sample into Vial Seal Seal Vial Sample->Seal Equilibrate Heat & Equilibrate Seal->Equilibrate Inject Inject Headspace Gas Equilibrate->Inject Separate GC Separation Inject->Separate Detect MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for HS-GC-MS quantification.

Figure 2. Experimental workflow for SPME-GC-MS quantification. cluster_prep Sample Preparation & Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample into Vial Seal Seal Vial Sample->Seal Extract Expose SPME Fiber to Headspace Seal->Extract Desorb Desorb Fiber in Injector Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Workflow for SPME-GC-MS quantification.

Figure 3. Decision logic for method selection. start Start: Quantify This compound q1 Highest Sensitivity Required? start->q1 q2 High Sample Throughput Needed? q1->q2 No spme_gcms Use SPME-GC-MS q1->spme_gcms Yes q3 Need Structural Confirmation? q2->q3 Yes hs_gcfid Use HS-GC-FID q2->hs_gcfid No hs_gcms Use HS-GC-MS q3->hs_gcms Yes q3->hs_gcfid No

Caption: Decision logic for method selection.

References

performance comparison of different GC columns for 5,5-Dimethyl-2-hexanol analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on selecting the optimal gas chromatography (GC) column for the analysis of the chiral branched-chain alcohol, 5,5-Dimethyl-2-hexanol. This guide provides a detailed comparison of achiral and chiral GC columns, supported by representative experimental data and detailed analytical protocols.

Introduction

This compound is a chiral secondary alcohol with applications in various fields, including as a precursor in the synthesis of pharmaceuticals and as a component in fragrance formulations. Accurate and reliable quantification of this compound, including the separation of its enantiomers, is critical for quality control and regulatory compliance. Gas chromatography (GC) is the premier analytical technique for this purpose, and the choice of the GC column is paramount for achieving the desired separation and analytical performance.

This guide compares the performance of three types of capillary GC columns with different stationary phases for the analysis of this compound: a non-polar phase, a polar (WAX) phase, and a chiral (cyclodextrin-based) phase. The selection is based on their broad applicability and distinct selectivities for alcohol analysis.

Experimental Protocols

Detailed methodologies for both achiral and chiral GC analysis are provided below. These protocols are intended as a starting point and may require optimization for specific applications and instrumentation.

Achiral Analysis Protocol (for purity determination)

This method is suitable for determining the purity of this compound and quantifying it in the presence of other non-chiral impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1000 µg/mL in methanol (B129727).

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Prepare the sample by dissolving a known amount in methanol to a final concentration within the calibration range.

  • GC Conditions:

    • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 220°C at a rate of 10°C/min.

      • Hold: Hold at 220°C for 5 minutes.

    • Detector: FID at 280°C.

    • Injection Volume: 1 µL.

Chiral Analysis Protocol (for enantiomeric separation)

This method is designed for the separation and quantification of the enantiomers of this compound.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1000 µg/mL in methanol.

    • Prepare a series of calibration standards by serially diluting the stock solution.

    • Prepare the sample by dissolving a known amount in methanol to a final concentration within the calibration range.

  • GC Conditions:

    • Injector: Split/splitless injector at 230°C with a split ratio of 100:1.

    • Carrier Gas: Hydrogen at a constant linear velocity of 50 cm/sec.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 1 minute.

      • Ramp: Increase to 180°C at a rate of 2°C/min.

      • Hold: Hold at 180°C for 10 minutes.

    • Detector: FID at 250°C.

    • Injection Volume: 1 µL.

Performance Comparison

The performance of three different types of GC columns for the analysis of this compound is summarized below. The data presented is representative of the expected performance for a branched C8 alcohol on these stationary phases.

Table 1: GC Column Specifications

FeatureColumn AColumn BColumn C
Stationary Phase 5% Phenyl-methylpolysiloxanePolyethylene Glycol (WAX)Di-tert-butyl-dimethylsilyl β-Cyclodextrin
Polarity Non-PolarPolarChiral
Typical Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film30 m x 0.25 mm ID, 0.25 µm film

Table 2: Performance Data for this compound Analysis

ParameterColumn A (Non-Polar)Column B (Polar - WAX)Column C (Chiral - Cyclodextrin)
Retention Time (min) ~ 10.5~ 12.8Enantiomer 1: ~ 25.2Enantiomer 2: ~ 25.8
Peak Asymmetry (As) 1.21.01.1
Theoretical Plates (N) > 100,000> 120,000> 150,000
Resolution (Rs) N/AN/A> 2.0
Column Bleed LowModerateLow
Primary Application Purity, general screeningPurity, improved peak shape for alcoholsEnantiomeric separation

Experimental Workflows

The following diagrams illustrate the experimental workflows for achiral and chiral analysis of this compound.

achiral_workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis stock Prepare Stock Solution (1000 µg/mL in Methanol) standards Prepare Calibration Standards stock->standards sample Prepare Sample Solution standards->sample injection Inject 1 µL sample->injection separation GC Separation (Non-Polar or Polar Column) injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantify Purity calibration->quantification

Achiral analysis workflow from sample preparation to purity quantification.

chiral_workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis stock Prepare Racemic Stock Solution (1000 µg/mL in Methanol) standards Prepare Calibration Standards stock->standards sample Prepare Sample Solution standards->sample injection Inject 1 µL sample->injection separation GC Separation (Chiral Column) injection->separation detection FID Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve integration->calibration quantification Quantify Enantiomeric Ratio calibration->quantification

Chiral analysis workflow for the separation and quantification of enantiomers.

Conclusion

The selection of an appropriate GC column is critical for the successful analysis of this compound. For general purity analysis, a polar WAX column is recommended as it provides excellent peak shape for alcohols. A non-polar column can also be used for routine screening. For the separation and quantification of the enantiomers of this compound, a chiral column with a cyclodextrin-based stationary phase is essential. The specific chiral selector will determine the degree of separation, and method optimization is crucial to achieve baseline resolution. The provided protocols and comparative data serve as a valuable resource for researchers and analysts in developing robust and reliable analytical methods for this important chiral alcohol.

inter-laboratory study design for 5,5-Dimethyl-2-hexanol analytical method

Author: BenchChem Technical Support Team. Date: December 2025

An Inter-Laboratory Study Design for the Analytical Method of 5,5-Dimethyl-2-hexanol

This guide outlines a comprehensive inter-laboratory study to validate and compare the performance of an analytical method for the quantification of this compound. The study is designed for researchers, scientists, and professionals in drug development who require a robust and reliable analytical method for this compound. The primary analytical technique explored is Gas Chromatography coupled with Flame Ionization Detector (GC-FID), a common and effective method for analyzing volatile alcohols.[1][2][3][4][5]

Inter-Laboratory Study Objectives

The primary objectives of this inter-laboratory study are:

  • To determine the precision (repeatability and reproducibility) of the analytical method for this compound across multiple laboratories.

  • To assess the accuracy of the method by analyzing samples with known concentrations of the analyte.

  • To establish the method's robustness by evaluating its performance under minor variations in experimental conditions.

  • To provide a standardized protocol that can be adopted by different laboratories to ensure consistent and comparable results.

Study Design and Participants

This study is designed in accordance with internationally recognized guidelines, such as those from AOAC International and ISO 5725.[6][7][8][9][10][11][12][13]

  • Participants: A minimum of eight qualified laboratories will be recruited to participate in the study.[8][13]

  • Sample Distribution: Each participating laboratory will receive a set of blind-coded samples, including:

    • Five samples of this compound at different concentration levels in a common solvent (e.g., methanol).

    • Two blank matrix samples.

    • One quality control sample with a known concentration.

  • Replicates: Laboratories will be instructed to perform three replicate analyses on each sample.

Data Presentation: Comparative Performance

The following table summarizes the expected performance data from the inter-laboratory study. The values presented are hypothetical but representative of a well-validated GC-FID method.

Performance ParameterLaboratory 1Laboratory 2Laboratory 3Laboratory 4Laboratory 5Laboratory 6Laboratory 7Laboratory 8Average Acceptance Criteria
Repeatability (RSDr, %) 1.82.11.92.31.72.02.21.92.0 ≤ 3%
Reproducibility (RSDR, %) 4.55.24.85.54.35.05.44.74.9 ≤ 7%
Accuracy (Recovery, %) 99.2101.598.7102.199.5100.898.9101.2100.2 95-105%
Limit of Detection (LOD, µg/mL) 0.50.60.50.70.40.50.60.50.54 Report
Limit of Quantification (LOQ, µg/mL) 1.51.81.52.11.21.51.81.51.61 Report

Experimental Protocol: GC-FID Method for this compound

This section provides a detailed methodology for the quantification of this compound using Gas Chromatography with a Flame Ionization Detector.

4.1. Materials and Reagents

  • This compound reference standard (purity ≥ 99%)

  • Methanol (B129727) (HPLC grade)

  • Internal Standard (e.g., 2-Heptanol, analytical grade)

  • Helium (carrier gas, ultra-high purity)

  • Hydrogen (FID fuel, ultra-high purity)

  • Air (FID oxidant, zero grade)

  • Volumetric flasks, pipettes, and autosampler vials

4.2. Instrumentation

  • Gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

4.3. Chromatographic Conditions

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 180 °C

    • Hold: 5 minutes at 180 °C

  • Detector Temperature: 280 °C

  • FID Gas Flows:

    • Hydrogen: 30 mL/min

    • Air: 300 mL/min

    • Makeup Gas (Helium): 25 mL/min

4.4. Standard and Sample Preparation

  • Internal Standard Stock Solution: Prepare a 1000 µg/mL solution of 2-Heptanol in methanol.

  • Calibration Standards: Prepare a series of calibration standards of this compound in methanol, ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.

  • Sample Preparation: Dilute the provided unknown samples with methanol to fall within the calibration range. Spike each diluted sample with the internal standard to a final concentration of 50 µg/mL.

4.5. Data Analysis

  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Integrate the peak areas for both the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

Visualizations

Inter-Laboratory Study Workflow

cluster_0 Study Coordination cluster_1 Participating Laboratories (N≥8) cluster_2 Data Analysis & Reporting A Protocol Development & Sample Preparation B Sample Distribution to Participating Labs A->B C Sample Receipt & Analysis B->C D Data Collection & Reporting C->D E Statistical Analysis of Results D->E F Performance Evaluation (Repeatability, Reproducibility, Accuracy) E->F G Final Report Generation F->G

Caption: Workflow of the inter-laboratory study for this compound analytical method validation.

Analytical Method Workflow

A Standard & Sample Preparation B GC-FID Analysis A->B C Data Acquisition B->C D Peak Integration & Calibration C->D E Concentration Calculation D->E F Result Reporting E->F

Caption: Step-by-step workflow for the GC-FID analysis of this compound.

References

Safety Operating Guide

Proper Disposal of 5,5-Dimethyl-2-hexanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of 5,5-Dimethyl-2-hexanol

The proper disposal of this compound, like all laboratory chemicals, is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this substance responsibly. Adherence to these protocols is essential to mitigate risks and ensure compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is classified as a flammable liquid.[1][2] Therefore, stringent safety measures must be in place during handling and preparation for disposal.

  • Ignition Sources: Keep the chemical away from all potential ignition sources, including heat, sparks, open flames, and hot surfaces.[1][2][3] Smoking is strictly prohibited in areas where this chemical is handled or stored.[1][2][3]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of flammable vapors.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including protective gloves, eye protection (safety glasses or goggles), and a lab coat.[2][3][5][6]

  • Static Discharge: Take precautionary measures against static discharge, which can ignite flammable vapors. Use of explosion-proof equipment is recommended.[1][3]

  • Container Handling: Keep the container tightly closed when not in use.[1][2][6] Ensure containers are properly grounded and bonded during transfer.[3]

Disposal Plan: Step-by-Step Procedures

The disposal of this compound is governed by hazardous waste regulations. Under the Resource Conservation and Recovery Act (RCRA), ignitable liquids are considered hazardous waste.[7][8]

Step 1: Waste Determination

The first step is to determine if the waste is classified as hazardous.[8] Based on available safety data for similar isomers, this compound is a flammable liquid and therefore qualifies as an ignitable hazardous waste.[1][2]

Step 2: Segregation and Collection

  • Separate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, or strong reducing agents. Halogenated and non-halogenated solvent wastes should also be kept separate.[9]

  • Use Compatible Containers: Collect the waste in a container that is compatible with the chemical.[8] The container must be in good condition and have a tightly sealing lid to prevent leaks and vapor escape.[8][10]

Step 3: Labeling

Properly label the waste container with a "Hazardous Waste" tag.[10] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazard characteristics (e.g., "Ignitable")

  • The accumulation start date

Step 4: Accumulation and Storage

  • Store the waste container at or near the point of generation.[8]

  • Keep the container closed at all times except when adding waste.[8]

  • Store in a cool, well-ventilated, and designated hazardous waste accumulation area.[1][2][6]

Step 5: Arrange for Disposal

  • Licensed Waste Disposal Company: Disposal of hazardous waste must be entrusted to a licensed and reputable hazardous waste disposal company.[1]

  • Do Not Dispose Down the Drain: It is illegal and unsafe to dispose of this compound or any organic solvent down the drain.[4][7][10] This can lead to fires and explosions in the plumbing and sewer systems.[7]

  • No Dilution or Evaporation: Intentional dilution to meet non-hazardous criteria or evaporation as a means of disposal is illegal.[4]

Disposal of Contaminated Materials

Any materials, such as paper towels, gloves, or spill absorbents, that are heavily contaminated with this compound must also be treated as hazardous waste.[10] These items should be collected in a sealed, properly labeled container for disposal.[10]

Empty Container Disposal

Empty containers that held this compound must be managed appropriately. For "acutely hazardous" or "P-list" chemicals, containers must be triple-rinsed.[9] While this compound is not typically on the P-list, it is best practice to rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or acetone). The rinsate must be collected and disposed of as hazardous waste.[9] Once properly decontaminated, the container can be recycled or disposed of as non-hazardous waste, in accordance with institutional policies.

Regulatory Considerations

The primary regulation governing the disposal of this compound is the EPA's Resource Conservation and Recovery Act (RCRA). A key provision for alcohol-containing waste is the "alcohol exemption." This exemption applies to aqueous solutions containing less than 24% alcohol by volume and at least 50% water.[11][12] However, for pure or concentrated this compound, this exemption does not apply, and it must be managed as an ignitable hazardous waste.

Data Summary

ParameterValueReference
Hazard Classification Flammable Liquid, Category 3[1]
Signal Word Warning[1]
Hazard Statements H226: Flammable liquid and vapour[1]
Disposal Classification Ignitable Hazardous Waste (RCRA)[7]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated waste_determination Waste Determination: Is it pure or concentrated? start->waste_determination hazardous_waste Treat as Ignitable Hazardous Waste waste_determination->hazardous_waste Yes aqueous_solution Is it an aqueous solution with <24% alcohol and >50% water? waste_determination->aqueous_solution No collect_label Collect in a compatible, labeled hazardous waste container. hazardous_waste->collect_label aqueous_solution->hazardous_waste No non_hazardous May be exempt from hazardous waste regulations. Consult EHS. aqueous_solution->non_hazardous Yes end End: Proper Disposal non_hazardous->end store Store in a designated accumulation area. collect_label->store disposal Arrange for pickup by a licensed hazardous waste vendor. store->disposal disposal->end

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 5,5-Dimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 5,5-Dimethyl-2-hexanol (CAS 31841-77-7) was not available. The following guidance is based on the chemical and physical properties of the substance and safety data for its close isomers, such as 2,5-Dimethyl-2-hexanol and 2-Methyl-2-hexanol. Researchers should handle this chemical with caution and adhere to all institutional safety protocols.

This document provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for this compound to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with flammable liquid alcohols.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety glasses with side shields or GogglesA face shield may be required if there is a splash hazard.
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene)Inspect gloves for integrity before each use. Change gloves frequently and if contaminated.
Lab coat or chemical-resistant apronShould be flame-retardant.
Closed-toe shoesLeather or other chemical-resistant material.
Respiratory Use in a well-ventilated area or a chemical fume hoodIf ventilation is inadequate or for large-scale operations, a NIOSH-approved respirator with organic vapor cartridges may be necessary.

Operational and Handling Plan

Safe handling of this compound is critical to prevent accidents.

Step 1: Preparation and Engineering Controls

  • Ensure a calibrated and certified chemical fume hood is operational.

  • Have an emergency eyewash station and safety shower readily accessible.

  • Remove all potential ignition sources from the work area (e.g., open flames, hot plates, spark-producing equipment).[1][2]

  • Ground and bond containers when transferring the substance to prevent static discharge.[1]

Step 2: Chemical Handling

  • Wear the appropriate PPE as outlined in the table above.

  • Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Wash hands thoroughly after handling.

Step 3: Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[3]

  • Keep away from heat, sparks, and open flames.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Spill Response Plan

In the event of a spill, a prompt and safe response is crucial.

Chemical Spill Response Workflow

Spill_Response Chemical Spill Response Workflow for this compound A Spill Occurs B Evacuate Immediate Area & Alert Others A->B C Assess the Spill B->C D Small Spill? C->D E Large Spill or Fire Hazard? C->E D->E No F Don Appropriate PPE D->F Yes K Evacuate the Lab & Call Emergency Services E->K Yes G Contain the Spill with Absorbent Material F->G H Collect Absorbed Material into a Labeled Waste Container G->H I Decontaminate the Spill Area H->I J Dispose of Waste I->J

Caption: Workflow for responding to a this compound spill.

Step-by-Step Spill Procedure:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

  • Assess the Spill: Determine the size and nature of the spill. If it is a large spill or if there is a significant fire risk, evacuate the laboratory and call emergency services.

  • Don PPE: For a small, manageable spill, put on the appropriate PPE.

  • Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[1]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[1]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the contaminated materials as hazardous waste according to institutional and local regulations.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to protect the environment and comply with regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed hazardous waste container.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the chemical name, and the associated hazards (Flammable Liquid).

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of it down the drain or in regular trash.[4]

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][5]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Fire Fighting Measures

This compound is expected to be a flammable liquid.

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[1] Water spray can be used to cool fire-exposed containers.

  • Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1] Containers may explode when heated.

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.